Aripiprazole
Descripción
This compound is an atypical antipsychotic orally indicated for the treatment of schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette's. It is also indicated as an injection for agitation associated with schizophrenia or bipolar mania. This compound exerts its effects through agonism of dopaminergic and 5-HT1A receptors and antagonism of alpha-adrenergic and 5-HT2A receptors. This compound was given FDA approval on November 15, 2002.
This compound is an Atypical Antipsychotic.
This compound is an atypical antipsychotic used in the treatment of schizophrenia and bipolar illness. This compound therapy has not been associated consistently with serum aminotransferase elevations and has yet to be linked to cases of clinically apparent acute liver injury.
This compound is a quinoline derivate and atypical anti-psychotic agent. This compound has partial agonistic activity at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as potent antagonistic activity on serotonin 5-HT2A receptors. This drug stabilizes dopamine and serotonin activity in the limbic and cortical system. This compound is used in managing symptoms of schizophrenia and of acute manic and mixed episodes associated with bipolar I disorders.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2002 and has 11 approved and 16 investigational indications. This drug has a black box warning from the FDA.
This compound is an atypical antipsychotic medication used for the treatment of schizophrenia. It has also recently received FDA approval for the treatment of acute manic and mixed episodes associated with bipolar disorder. This compound appears to mediate its antipsychotic effects primarily by partial agonism at the D2 receptor. In addition to partial agonist activity at the D2 receptor, this compound is also a partial agonist at the 5-HT1A receptor, and like the other atypical antipsychotics, this compound displays an antagonist profile at the 5-HT2A receptor. This compound has moderate affinity for histamine and alpha adrenergic receptors, and no appreciable affinity for cholinergic muscarinic receptors.
A piperazine and quinolone derivative that is used primarily as an antipsychotic agent. It is a partial agonist of SEROTONIN RECEPTOR, 5-HT1A and DOPAMINE D2 RECEPTORS, where it also functions as a post-synaptic antagonist, and an antagonist of SEROTONIN RECEPTOR, 5-HT2A. It is used for the treatment of SCHIZOPHRENIA and BIPOLAR DISORDER, and as an adjunct therapy for the treatment of depression.
See also: this compound Lauroxil (active moiety of); this compound Cavoxil (active moiety of).
Propiedades
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046083 | |
| Record name | Aripiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aripiprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
139.0-139.5 °C | |
| Record name | ARIPIPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4), 0.00001% | |
| Record name | SID49666418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aripiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Colorless, flake crystals from ethanol | |
CAS No. |
129722-12-9, 851220-85-4 | |
| Record name | Aripiprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129722-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aripiprazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aripiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aripiprazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aripiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARIPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VFR53I78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ARIPIPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aripiprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
137-140 | |
| Record name | Aripiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers
Aripiprazole, an atypical antipsychotic agent marketed under the trade name Abilify, is a cornerstone in the treatment of schizophrenia and bipolar disorder.[1][2] Its unique pharmacological profile, characterized by partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and antagonism at serotonin 5-HT2A receptors, has made it a subject of extensive research and development.[3][4] This technical guide provides an in-depth exploration of the primary synthetic pathways of this compound, detailing the key intermediates, experimental protocols, and quantitative data to support researchers and professionals in drug development.
Core Synthesis Strategy: Nucleophilic Substitution
The most prevalent and industrially scalable synthesis of this compound hinges on a convergent approach involving the nucleophilic substitution between two key intermediates. This reaction joins the piperazine (B1678402) moiety with the quinolinone core structure through a flexible butoxy linker. The general retrosynthetic analysis reveals three critical building blocks:
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1): The foundational quinolinone structure.
-
7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one (2): An activated intermediate where the hydroxyl group of (1) is converted into a leaving group via a butyl linker. The bromo-derivative is most commonly used.[5][6]
-
1-(2,3-dichlorophenyl)piperazine (B491241) (3): The substituted piperazine ring that provides the crucial pharmacophore for receptor binding.[7][8]
The primary synthetic route involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (3) with 7-(4-halobutoxy)-3,4-dihydroquinolinone (2).[9]
Visualizing the Main Synthetic Pathway
The following diagram illustrates the principal pathway for this compound synthesis.
Caption: Overall synthetic scheme for this compound.
Synthesis of Key Intermediates
The successful synthesis of this compound relies on the efficient preparation of its key intermediates. Detailed methodologies for these syntheses are provided below.
Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
This intermediate is prepared by the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.
Experimental Protocol:
A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and potassium carbonate in N,N-dimethylformamide (DMF) is heated.[6][10] In a specific example, 100 g of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5 g of 1,4-dibromobutane, and 42.33 g of potassium carbonate are mixed in 300 ml of DMF.[6] The reaction mixture is heated to 40-45 °C and maintained for several hours, with additional portions of potassium carbonate added incrementally.[6] After completion, the mixture is cooled, poured into water, and extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.[6][10] The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) or cyclohexane (B81311) to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[6][10]
| Parameter | Value | Reference |
| Reactants | 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane | [6][10] |
| Base | Potassium Carbonate (K₂CO₃) | [6][10] |
| Solvent | N,N-dimethylformamide (DMF) | [6][10] |
| Temperature | 40-45 °C | [6] |
| Reaction Time | 4-5 hours | [6] |
| Yield | 80.95% | [6] |
| Purity (HPLC) | 86.09% | [6] |
Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride
This key intermediate is synthesized through the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine.
Experimental Protocol:
To a stirred solution of 2,3-dichloroaniline and an equimolar amount of bis(2-chloroethyl)amine in xylene, p-toluenesulfonic acid and tetrabutylammonium (B224687) bromide are added as catalysts.[7] The reaction mixture is heated at 130-135 °C for 48 hours.[7] Upon completion, the mixture is cooled, and the pH is adjusted to 6-7 with aqueous ammonia.[7] The product is extracted with ethyl acetate, and the organic layer is dried and concentrated under reduced pressure to yield 1-(2,3-dichlorophenyl)piperazine.[7] An alternative patented method describes the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride at a higher temperature range of 120-220 °C without a solvent for the initial cyclization, followed by treatment with a solvent like n-butanol for workup and purification with a methanol/water mixture to yield the hydrochloride salt.[11][12]
| Parameter | Value (Method 1) | Value (Method 2) | Reference |
| Reactants | 2,3-dichloroaniline, bis(2-chloroethyl)amine | 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | [7][12] |
| Catalyst/Solvent | p-TsOH, TBAB, Xylene | None (initially), n-butanol, methanol/water | [7][12] |
| Temperature | 130-135 °C | 170-200 °C | [7][11] |
| Reaction Time | 48 hours | 4 hours | [7][12] |
| Yield | 88% | 65.6% | [7][12] |
| Purity (HPLC) | Not specified | 99.67% | [7][12] |
Final Step: Synthesis of this compound
The final step involves the condensation of the two key intermediates.
Experimental Protocol:
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is condensed with 1-(2,3-dichlorophenyl)piperazine.[5] A suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and sodium iodide in acetonitrile is refluxed for 30 minutes.[13] Subsequently, triethylamine (B128534) and 1-(2,3-dichlorophenyl)piperazine are added, and the mixture is refluxed for an additional 3 hours.[13] An alternative, more environmentally friendly method utilizes water as the solvent in the presence of an inorganic base like potassium carbonate, heating the mixture at 90-95 °C for about 4 hours.[14] After the reaction is complete, the mixture is cooled, and the precipitated crude this compound is collected by filtration. The product can be further purified by recrystallization from a solvent such as ethanol or by column chromatography.[10][14]
| Parameter | Value (Method 1 - Acetonitrile) | Value (Method 2 - Water) | Reference |
| Reactants | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine | 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl)piperazine HCl | [13][14] |
| Reagents/Base | Sodium Iodide, Triethylamine | Potassium Carbonate | [13][14] |
| Solvent | Acetonitrile | Water | [13][14] |
| Temperature | Reflux | 90-95 °C | [13][14] |
| Reaction Time | 3.5 hours | 4 hours | [13][14] |
| Yield | ~80% | 92.8% | [14] |
| Purity (HPLC) | Not specified | 99% | [14] |
Logical Workflow of this compound Synthesis
The following diagram illustrates the logical progression from starting materials to the final active pharmaceutical ingredient.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthetic Routes of this compound - Chempedia - LookChem [lookchem.com]
- 6. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 7. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. 1-(2,3-Dichlorophenyl)piperazine hydrochloride_TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 12. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in this compound preparation thereof - Google Patents [patents.google.com]
- 14. US6995264B2 - Process for preparing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism Analysis of Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aripiprazole, an atypical antipsychotic, is known to exhibit extensive polymorphism, a critical factor influencing its physicochemical properties, bioavailability, and stability. This technical guide provides a comprehensive analysis of the crystal structure and polymorphism of this compound. It summarizes the crystallographic and analytical data for its known polymorphic forms, solvates, and hydrates. Detailed methodologies for key analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR), are provided. Furthermore, this guide visualizes the primary signaling pathways of this compound's target receptors and a general workflow for polymorphic screening, offering a valuable resource for researchers and professionals in drug development and solid-state chemistry.
Introduction
This compound, chemically known as 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone, is a widely prescribed atypical antipsychotic for the treatment of various psychiatric disorders. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they can significantly impact the drug's performance and manufacturability. This compound is a notable example of a compound that exhibits a rich and complex polymorphic landscape, with numerous crystalline forms, solvates, and hydrates reported in the literature.[1]
The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs of the same drug can display distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties. Consequently, the polymorphic form of an API can directly influence its bioavailability and therapeutic efficacy. Therefore, a thorough understanding and control of this compound's polymorphism are crucial for the development of stable, safe, and effective drug products.
This guide aims to provide a detailed technical overview of the crystal structure and polymorphism of this compound, serving as a comprehensive resource for scientists and researchers in the pharmaceutical industry.
Polymorphic Forms and Solvates of this compound
This compound is known to exist in a multitude of crystalline forms, including anhydrous polymorphs, hydrates, and solvates. The nomenclature of these forms can vary across different literature sources and patents. This section summarizes the available crystallographic and analytical data for some of the most commonly cited forms.
Anhydrous Polymorphs
Numerous anhydrous polymorphic forms of this compound have been identified and characterized. The following tables present a summary of the crystallographic data, characteristic Powder X-ray Diffraction (PXRD) peaks, Differential Scanning Calorimetry (DSC) thermal events, and Fourier-Transform Infrared Spectroscopy (FTIR) absorption bands for several of these forms.
Table 1: Crystallographic Data of Selected this compound Anhydrous Polymorphs
| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Form III | Triclinic | P-1 | - | - | - | - | - | - |
| Form IV | Triclinic | P-1 | - | - | - | - | - | - |
| Form VI | Triclinic | P-1 | - | - | - | - | - | - |
Note: Complete crystallographic data for all polymorphs is not consistently available in the public domain. "-" indicates data not found in the searched resources.
Table 2: Characteristic PXRD Peaks (2θ) for this compound Anhydrous Polymorphs
| Form | Characteristic 2θ Peaks (°) |
| Form I | 8.7, 11.6, 16.3, 17.7, 18.6, 20.3, 23.4, 24.9[2] |
| Form II | 12.7, 15.1, 17.5, 18.2, 18.8, 19.5, 20.6, 21.2, 22.6, 23.3, 24.2, 24.9, 27.6, 30.0, 31.6, 35.8[2] |
| Form III | 8.8, 11.2, 11.4, 11.9, 13.6, 14.4, 15.0, 15.9, 16.4, 17.8, 18.7, 20.4, 20.8, 21.4, 22.2, 23.5, 25.0, 25.9, 26.5[3] |
| Form VI | 17.6, 17.8, 20.6, 24.9[4] |
| Form X | 10.0, 11.6, 15.7, 16.3, 18.5, 20.4, 21.8, 22.2, 23.3 |
Table 3: DSC and FTIR Data for Selected this compound Anhydrous Polymorphs
| Form | DSC Melting Point (°C) | Characteristic FTIR Peaks (cm⁻¹) |
| Form II | ~142[5] | - |
| Form III | ~139-141 | 3190 (N-H stretch), 2945 (C-H stretch), 1684 (C=O stretch) |
Solvates and Hydrates
This compound readily forms solvates with various solvents, as well as a monohydrate. These forms have distinct crystal structures and physicochemical properties compared to the anhydrous polymorphs.
Table 4: Crystallographic Data of this compound Solvates and Hydrate
| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Ethanol Hemisolvate | Triclinic | P-1 | 7.796 | 10.694 | 15.608 | 84.61 | 80.35 | 73.43[6] |
| Methanol Solvate | - | - | - | - | - | - | - | - |
| Monohydrate | - | - | - | - | - | - | - | - |
Note: "-" indicates data not found in the searched resources.
Table 5: Characteristic PXRD, DSC, and FTIR Data for this compound Solvates and Hydrate
| Form | Characteristic 2θ Peaks (°) | DSC Thermal Events | Characteristic FTIR Peaks (cm⁻¹) |
| Ethanol Hemisolvate | 17.4, 18.1, 19.6, 23.3, 27.9 | Endotherm at ~97°C (desolvation) | 2949, 2816, 1670, 1378, 1192, 1171, 1047, 854, 830 |
| Methanol Solvate | 11.5, 17.3, 18.5, 19.8, 23.1, 24.4, 26.9 | Endotherm at ~113°C (desolvation) | 2942, 2814, 1671, 1377, 1199, 1174, 1037, 857, 824 |
| Monohydrate | - | Dehydration event | - |
Experimental Protocols for Polymorphism Analysis
The characterization of this compound's polymorphic forms relies on a combination of analytical techniques. This section provides detailed methodologies for the key experiments.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form of this compound and to distinguish between different polymorphs, solvates, and hydrates based on their unique diffraction patterns.
Methodology:
-
Sample Preparation:
-
Gently grind a small amount (approximately 10-20 mg) of the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Carefully pack the powdered sample into a sample holder (e.g., a zero-background silicon wafer or a standard aluminum holder). Ensure the sample surface is flat and level with the surface of the holder.
-
-
Instrument Setup:
-
Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the instrument parameters as follows (typical values):
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan range (2θ): 2° to 40°
-
Step size: 0.02°
-
Scan speed/time per step: 1-2 seconds
-
-
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Initiate the data collection software and run the scan according to the defined parameters.
-
-
Data Analysis:
-
Process the raw data to obtain a diffractogram (intensity vs. 2θ).
-
Identify the positions (2θ values) and relative intensities of the diffraction peaks.
-
Compare the obtained diffractogram with reference patterns of known this compound polymorphs or with patterns from a database (e.g., the Powder Diffraction File from the International Centre for Diffraction Data).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to study phase transitions between different polymorphic forms of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Seal the pan, either hermetically or with a pinhole in the lid to allow for the escape of any evolved gases or solvent vapors. An empty sealed pan should be used as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Set the following experimental parameters:
-
Heating rate: A standard rate is 10 °C/min. Slower rates (e.g., 2 or 5 °C/min) may be used to better resolve thermal events.[4]
-
Temperature range: Typically from room temperature to a temperature above the expected melting point (e.g., 30 °C to 200 °C).
-
Purge gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
-
Data Collection:
-
Place the sample and reference pans in the DSC cell.
-
Start the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting DSC thermogram to identify endothermic (melting, desolvation) and exothermic (crystallization, solid-solid transition) events.
-
Determine the onset temperature and peak temperature of melting endotherms.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of this compound polymorphs and to quantify the amount of solvent or water in solvates and hydrates.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan (e.g., alumina (B75360) or platinum).
-
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature.
-
Set the experimental parameters:
-
Heating rate: 10 °C/min.
-
Temperature range: From room temperature to a temperature where complete decomposition is expected (e.g., 30 °C to 400 °C).
-
Purge gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
-
Data Collection:
-
Place the sample pan in the TGA furnace.
-
Start the temperature program and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA thermogram to identify the temperature at which mass loss occurs.
-
Quantify the percentage of mass loss, which corresponds to the amount of water or solvent in the crystal lattice for hydrates and solvates, respectively.
-
Determine the decomposition temperature of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To obtain the infrared spectrum of this compound, which serves as a molecular fingerprint and can be used to differentiate between polymorphs based on differences in their vibrational modes.
Methodology:
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
For KBr pellet method, mix approximately 1-2 mg of the sample with ~200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Use an FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
-
Data Collection:
-
Place the sample (or KBr pellet) in the sample holder.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data to obtain a transmittance or absorbance spectrum.
-
Identify the positions (wavenumber, cm⁻¹) of the characteristic absorption bands.
-
Compare the spectrum with reference spectra of known this compound polymorphs, paying close attention to regions where differences are expected (e.g., N-H and C=O stretching regions).
-
This compound Signaling Pathways
This compound's therapeutic effects are primarily attributed to its unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. Understanding the downstream signaling pathways of these receptors is crucial for comprehending its mechanism of action.
Conclusion
The extensive polymorphism of this compound presents both challenges and opportunities in the development of robust and effective pharmaceutical products. A thorough characterization of its solid-state forms is imperative to ensure consistent product quality and therapeutic performance. This technical guide has provided a comprehensive overview of the known polymorphic forms and solvates of this compound, summarizing their key crystallographic and analytical data. The detailed experimental protocols for PXRD, DSC, TGA, and FTIR offer a practical resource for researchers involved in the solid-state analysis of this important active pharmaceutical ingredient. Furthermore, the visualization of this compound's primary signaling pathways provides a concise summary of its mechanism of action at the molecular level. A continued and thorough investigation into the polymorphic landscape of this compound will undoubtedly contribute to the development of improved and more stable formulations for patients.
References
- 1. Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mse.washington.edu [mse.washington.edu]
- 4. New Cocrystals of Antipsychotic Drug this compound: Decreasing the Dissolution through Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. mcgill.ca [mcgill.ca]
Aripiprazole's Mechanism of Action at the Dopamine D2 Receptor: An In-depth Technical Guide on Partial Agonism and Functional Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aripiprazole represents a cornerstone in the evolution of antipsychotic pharmacology, primarily due to its unique mechanism of action at the dopamine (B1211576) D2 receptor (D2R). Classified as a third-generation antipsychotic, its efficacy and tolerability profile are largely attributed to its role as a D2R partial agonist and a functionally selective ligand. This document provides a comprehensive technical overview of this compound's interaction with the D2R, consolidating quantitative data on its binding affinity and in vivo occupancy, detailing the experimental protocols used to elucidate its functional activity, and visualizing the complex signaling pathways it modulates. This guide is intended to serve as a detailed resource for researchers and professionals in the field of neuropharmacology and drug development, offering insights into the molecular intricacies that define this compound's therapeutic action.
The Core Concept: D2 Receptor Partial Agonism
This compound's defining characteristic is its partial agonism at the D2 receptor. Unlike first-generation antipsychotics that act as full antagonists, and some second-generation agents that are also antagonists, this compound possesses intrinsic activity at the D2R, but this activity is lower than that of the endogenous full agonist, dopamine.[1] This property allows this compound to act as a dopamine system stabilizer.[1]
-
In states of hyperdopaminergic activity (hypothesized to be associated with the positive symptoms of schizophrenia), this compound competes with dopamine for D2R binding. Due to its lower intrinsic activity, it reduces the overall receptor stimulation, thereby acting as a functional antagonist.[1]
-
In states of hypodopaminergic activity (thought to be linked to negative and cognitive symptoms), this compound's intrinsic agonist activity is sufficient to stimulate D2 receptors, thus acting as a functional agonist.[1]
This dual functionality is a key factor in its ability to manage a broader range of schizophrenia symptoms with a reduced risk of extrapyramidal side effects (EPS) and hyperprolactinemia, which are commonly associated with potent D2R antagonism.[2][3]
Quantitative Pharmacological Profile
The interaction of this compound with the D2 receptor and other relevant targets has been extensively quantified. The following tables summarize key in vitro binding affinities and in vivo receptor occupancy data.
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
This table presents the dissociation constants (Ki) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| Dopamine D2 | 0.34 | Human | [3H]Spiperone | [4] |
| Dopamine D3 | 0.8 | Rat | [3H]Spiperone | [5] |
| Serotonin 5-HT1A | 1.7 | Human | [3H]8-OH-DPAT | [4] |
| Serotonin 5-HT2A | 3.4 | Human | [3H]Ketanserin | [4][5] |
| Serotonin 5-HT2B | 0.36 | Human | N/A | [1] |
| Serotonin 5-HT7 | 15 | Human | N/A | [4] |
| Adrenergic α1A | 25.7 | Human | N/A | [5] |
| Histamine H1 | 25.1 | Human | N/A | [5] |
Table 2: In Vivo Dopamine D2 Receptor Occupancy of this compound in Humans (PET Studies)
This table summarizes data from Positron Emission Tomography (PET) studies, showing the percentage of D2 receptors occupied by this compound at various daily doses in human subjects.
| Daily Dose (mg) | Striatal D2 Occupancy (%) | Brain Region | Radiotracer | Subject Population | Reference |
| 0.5 | 30-34% | Caudate, Putamen | [11C]raclopride | Healthy Volunteers | [6] |
| 1 | 49-57% | Caudate, Putamen | [11C]raclopride | Healthy Volunteers | [6] |
| 2 | 71.6-74% | Striatum, Caudate | [18F]fallypride, [11C]raclopride | Schizophrenia Patients, Healthy Volunteers | [6][7] |
| 5 | 54% | Striatum | [11C]raclopride | Healthy Volunteers | [6] |
| 10 | 85-86% | Putamen, Caudate | [11C]raclopride | Schizophrenia Patients, Healthy Volunteers | [6][8] |
| 15 | 88.5% (mean) | Striatum | [18F]fallypride | Schizophrenia Patients | [7] |
| 20 | 90.8% (mean) | Striatum | [18F]fallypride | Schizophrenia Patients | [7] |
| 30 | 82-92% | Striatum, Caudate | [11C]raclopride | Schizophrenia Patients, Healthy Volunteers | [6][8] |
| 40 | 96.8% (mean) | Striatum | [18F]fallypride | Schizophrenia Patients | [7] |
Notably, this compound requires a high D2 receptor occupancy (often >80-90%) for its clinical effects, a level that would typically induce significant EPS with a full antagonist.[8][9][10] This highlights the clinical importance of its partial agonist profile.
Functional Selectivity: A Deeper Look into D2R Signaling
Beyond simple partial agonism, this compound exhibits functional selectivity (also known as biased agonism). This means it can differentially activate downstream signaling pathways upon binding to the D2 receptor. The D2R, a G protein-coupled receptor (GPCR), primarily signals through two main pathways:
-
Gαi/o protein-dependent pathway: This is the canonical pathway where D2R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11]
-
β-arrestin-dependent pathway: This pathway is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades independent of G-proteins.
This compound demonstrates a unique bias in modulating these pathways. It acts as a partial agonist at the Gαi/o pathway , leading to a submaximal inhibition of cAMP accumulation compared to dopamine.[1] However, it behaves as a robust antagonist at the Gβγ signaling pathway and also antagonizes the recruitment of β-arrestin.[1][12] This biased signaling profile may contribute to its atypical antipsychotic properties and favorable side-effect profile.[1]
Signaling Pathway Diagrams (Graphviz)
The following diagrams illustrate the differential effects of Dopamine and this compound on the D2 receptor signaling cascades.
Caption: this compound's functional selectivity at the D2 receptor.
Detailed Methodologies for Key Experiments
The characterization of this compound's D2R partial agonism relies on a suite of specialized in vitro assays. Below are detailed protocols for the principal experimental techniques.
Experimental Workflow: Receptor Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound at the D2 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing human dopamine D2 receptors.
-
Radioligand: A high-affinity D2R antagonist radioligand, such as [3H]Spiperone.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled D2R antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize and dilute in ice-cold assay buffer to a final protein concentration determined by optimization (e.g., 10-20 µg protein per well).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + Non-specific Control (e.g., 10 µM Haloperidol).
-
Competition: Receptor membranes + Radioligand + varying concentrations of this compound (e.g., 10-12 M to 10-5 M).
-
-
Incubation: Add the components to the wells. The final assay volume is typically 200-250 µL. Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay (for Gαi/o activity)
Objective: To measure the intrinsic agonist activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cell Line: A stable cell line (e.g., CHO or HEK293) expressing human dopamine D2 receptors.
-
Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compounds: Dopamine (full agonist control), this compound.
-
Assay Buffer: Typically a buffer like HBSS or PBS containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.
Procedure:
-
Cell Seeding: Seed the D2R-expressing cells into a 96- or 384-well plate and culture overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with assay buffer (containing IBMX) for a short period (e.g., 15-30 minutes).
-
Stimulation: Add varying concentrations of the test compounds (Dopamine, this compound) to the wells. Immediately after, add a fixed concentration of forskolin (e.g., 1-10 µM, determined via optimization) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data, setting the response to forskolin alone as 100% and the basal (no forskolin) as 0%.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect).
-
The intrinsic activity of this compound is calculated as the Emax of this compound expressed as a percentage of the Emax of the full agonist, dopamine.
-
Protocol 3: β-Arrestin Recruitment Assay (BRET)
Objective: To quantify the ability of this compound to promote or block the interaction between the D2 receptor and β-arrestin 2.
Materials:
-
Cell Line: HEK293 cells.
-
Expression Plasmids:
-
A plasmid encoding the human D2 receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc8).
-
A plasmid encoding β-arrestin 2 fused to a fluorescent acceptor (e.g., Venus or YFP).
-
-
Transfection Reagent: e.g., Lipofectamine or PEI.
-
BRET Substrate: Coelenterazine-h.
-
Plate Reader: A microplate reader capable of detecting dual-emission luminescence.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 and Venus-β-arrestin 2 plasmids. Seed the transfected cells into a white, 96-well microplate.
-
Incubation: Culture the cells for 24-48 hours post-transfection to allow for protein expression.
-
Assay:
-
Wash the cells with an appropriate assay buffer (e.g., HBSS).
-
Add the BRET substrate (Coelenterazine-h) to all wells and incubate for 5-10 minutes.
-
Take a baseline reading on the plate reader, simultaneously measuring the light emission from the donor (Rluc8, ~480 nm) and the acceptor (Venus, ~530 nm).
-
Add the test compounds (Dopamine as a positive control, this compound) at various concentrations.
-
Immediately begin kinetic readings or take an endpoint reading after a specific incubation time (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Calculate the Net BRET by subtracting the BRET ratio of vehicle-treated cells from the ligand-treated cells.
-
Plot the Net BRET ratio against the logarithm of the agonist concentration.
-
Fit the data to determine EC50 and Emax values. To test for antagonist activity, pre-incubate cells with this compound before adding a fixed concentration (e.g., EC80) of dopamine.
-
Conclusion
This compound's mechanism of action is a paradigm of modern psychopharmacology, extending beyond simple receptor blockade to encompass the sophisticated concepts of partial agonism and functional selectivity. Its high affinity for the D2 receptor, coupled with its modest intrinsic activity and biased signaling profile, allows for a stabilization of the dopamine system that is unattainable with traditional antipsychotics. The high receptor occupancy required for clinical efficacy is well-tolerated precisely because of this nuanced molecular interaction, which mitigates the risk of severe motor side effects. The experimental methodologies detailed herein provide the foundation for understanding and further investigating such complex ligand-receptor interactions, paving the way for the rational design of future therapeutics with even more refined mechanisms of action. This in-depth guide serves as a technical resource, consolidating the critical quantitative data and experimental frameworks that define our current understanding of this compound's unique pharmacology at the dopamine D2 receptor.
References
- 1. New functional activity of this compound revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 7. Dose-occupancy study of striatal and extrastriatal dopamine D2 receptors by this compound in schizophrenia with PET and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. "Functional selectivity downstream of Gαi/o-coupled receptors" by Tarsis Brust Fernandes [docs.lib.purdue.edu]
In Vitro Binding Affinity and Functional Profile of Aripiprazole at the Serotonin 5-HT1A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity and functional characteristics of aripiprazole at the human serotonin (B10506) 5-HT1A receptor. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Quantitative Binding Affinity and Functional Potency of this compound
This compound demonstrates a high affinity for the serotonin 5-HT1A receptor, consistently exhibiting Ki values in the low nanomolar range across various studies. Functionally, this compound acts as a partial agonist at this receptor. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Binding Affinity of this compound for the 5-HT1A Receptor
| Receptor Source | Radioligand | Ki (nM) | Reference |
| Human Parietal Cortex Membranes | [3H]8-OH-DPAT | 4.2 | [1][2] |
| Recombinant Human 5-HT1A Receptors | Not Specified | 1.65 |
Table 2: In Vitro Functional Potency of this compound at the 5-HT1A Receptor
| Assay Type | Receptor Source | Parameter | Value (nM) | Reference |
| [35S]GTPγS Binding | Rat Hippocampal Membranes | EC50 | 45 | [3] |
| [35S]GTPγS Binding | Rat Hippocampal Membranes | pEC50 | 7.2 | [1][2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol outlines a typical competition binding assay to determine the affinity (Ki) of this compound for the 5-HT1A receptor using [3H]8-OH-DPAT as the radioligand.
2.1.1. Membrane Preparation
-
From Tissues (e.g., Rat Hippocampus or Human Parietal Cortex):
-
Dissect the tissue of interest on ice and homogenize in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh ice-cold lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
From Cell Culture (e.g., CHO or HEK293 cells expressing h5-HT1A):
-
Harvest cells and centrifuge at a low speed to obtain a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Follow steps 2-5 as described for tissue preparation.
-
2.1.2. Binding Assay Protocol
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of this compound (or vehicle for total binding).
-
50 µL of a fixed concentration of [3H]8-OH-DPAT (typically at or near its Kd).
-
150 µL of the prepared membrane suspension (containing 50-200 µg of protein).
-
-
To determine non-specific binding, add a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin) in a separate set of wells.
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
2.1.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
[35S]GTPγS Functional Assay
This functional assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon activation of the 5-HT1A receptor. This provides a measure of its agonistic activity.
2.2.1. Membrane Preparation
Prepare membranes from rat hippocampus or cells expressing the 5-HT1A receptor as described in section 2.1.1.
2.2.2. Assay Protocol
-
In a final volume of 200 µL, combine the following in a 96-well plate:
-
50 µL of various concentrations of this compound (or vehicle for basal binding).
-
50 µL of assay buffer containing GDP (e.g., 10 µM).
-
50 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
50 µL of the prepared membrane suspension (5-20 µg of protein).
-
-
To determine the maximum stimulation, use a full agonist like serotonin in a separate set of wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
2.2.3. Data Analysis
-
Plot the amount of [35S]GTPγS bound (in cpm or dpm) against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximal effect as a percentage of the response to a full agonist like serotonin).
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
Aripiprazole's Modulation of Dopamine and Serotonin Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aripiprazole is a third-generation atypical antipsychotic distinguished by a unique pharmacological profile, primarily characterized by its partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This multimodal mechanism of action allows this compound to function as a dopamine-serotonin system stabilizer, modulating neurotransmission in a manner dependent on the endogenous neurochemical environment. This technical guide provides an in-depth exploration of this compound's effects on key dopamine and serotonin receptor signaling pathways. It includes a comprehensive summary of its receptor binding and functional activity, detailed experimental protocols for seminal assays, and visual representations of the associated signaling cascades to facilitate a deeper understanding of its complex pharmacology.
Introduction
The therapeutic efficacy of this compound in a range of psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder, is attributed to its distinct interactions with central dopamine and serotonin systems. Unlike first-generation antipsychotics that act as potent D2 receptor antagonists, and second-generation atypicals with a primary 5-HT2A/D2 receptor antagonism profile, this compound's partial agonism allows it to mitigate the hyperdopaminergic states associated with psychosis while augmenting dopaminergic tone in hypodopaminergic conditions, potentially improving negative and cognitive symptoms. Its actions on serotonin receptors further contribute to its therapeutic effects and favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia. This document serves as a technical resource, consolidating key quantitative data and methodologies to elucidate the molecular mechanisms underpinning this compound's clinical utility.
Quantitative Pharmacology of this compound
This compound's interaction with dopamine and serotonin receptors has been extensively characterized through in vitro binding and functional assays. The following tables summarize key quantitative data, providing a comparative overview of its affinity and activity at these primary targets.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Species/Tissue Source | Reference(s) |
| Dopamine D2 | 0.34 | Human recombinant | |
| Dopamine D3 | 0.8 | Human recombinant | |
| Dopamine D4 | 44 | Human recombinant | |
| Serotonin 5-HT1A | 1.7 | Human recombinant | |
| Serotonin 5-HT2A | 3.4 | Human recombinant | |
| Serotonin 5-HT2B | 0.36 | Human recombinant | |
| Serotonin 5-HT2C | 15 | Human recombinant | |
| Serotonin 5-HT7 | 39 | Human recombinant | |
| Adrenergic α1A | 57 | Human recombinant | |
| Histamine H1 | 61 | Human recombinant | |
| Serotonin Transporter (SERT) | 98 | Human recombinant |
Table 2: this compound Functional Activity
| Receptor Subtype | Assay Type | Parameter | Value | Reference(s) |
| Dopamine D2 | cAMP Accumulation | Intrinsic Activity | ~25% of dopamine | |
| Serotonin 5-HT1A | GTPγS Binding | Intrinsic Activity | ~60% of serotonin | |
| Serotonin 5-HT1A | cAMP Accumulation | EC50 | 2.1 nM | |
| Serotonin 5-HT2A | Phosphoinositide Hydrolysis | IC50 | 11 nM | |
| Serotonin 5-HT2A | Calcium Mobilization | IC50 | 11 nM |
Dopamine D2 Receptor Signaling Pathways
This compound's interaction with the dopamine D2 receptor is central to its mechanism of action. As a partial agonist, it can either stimulate or inhibit D2 receptor-mediated signaling depending on the ambient concentration of dopamine. D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.
Canonical Gαi/o-cAMP-PKA Pathway
Activation of D2 receptors by a full agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). This compound, as a partial agonist, elicits a submaximal inhibition of adenylyl cyclase compared to dopamine. In a hyperdopaminergic state, this compound competes with dopamine, leading to a net decrease in D2 receptor stimulation and a relative increase in cAMP levels compared to the dopamine-induced state. Conversely, in a hypodopaminergic state, this compound's agonistic properties prevail, leading to a decrease in cAMP levels.
β-Arrestin and Akt/GSK3β Pathway
Recent evidence suggests that this compound exhibits functional selectivity or biased agonism at the D2 receptor, preferentially activating certain downstream signaling pathways over others. While it acts as a partial agonist for Gαi/o-mediated signaling, it may function as an antagonist for β-arrestin recruitment. The Akt/GSK3β (Glycogen Synthase Kinase 3β) pathway is another important downstream effector of D2 receptor signaling. Studies have shown that acute this compound treatment can increase the phosphorylation of GSK3β, which is a departure from the effects of D2 antagonists like haloperidol. This differential effect on the Akt/GSK3β pathway may contribute to this compound's unique clinical profile.
Serotonin Receptor Signaling Pathways
This compound's interactions with serotonin receptors, particularly 5-HT1A and 5-HT2A, are crucial to its therapeutic profile, contributing to its effects on mood, anxiety, and the mitigation of extrapyramidal side effects.
5-HT1A Receptor Partial Agonism
Similar to its action at D2 receptors, this compound is a partial agonist at 5-HT1A receptors. These receptors are also coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This action is thought to contribute to the anxiolytic and antidepressant effects of this compound.
5-HT2A Receptor Antagonism
This compound acts as an antagonist at 5-HT2A receptors, which are coupled to Gαq/11 proteins. Blockade of these receptors prevents serotonin-induced activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This antagonism is a key feature of atypical antipsychotics and is associated with a lower risk of EPS.
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of this compound for various receptors.
-
Objective: To quantify the affinity of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
General Protocol:
-
Membrane Preparation: Homogenates of cells or tissues expressing the receptor of interest are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]raclopride for D2 receptors) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition by this compound.
-
cAMP Accumulation Assay (for Gi/o- and Gs-coupled receptors):
-
Cells expressing the receptor of interest (e.g., D2 or 5-HT1A) are treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are stimulated with an agent that increases cAMP levels (e.g., forskolin).
-
Varying concentrations of this compound are added to measure its effect on cAMP accumulation.
-
Intracellular cAMP levels are quantified using methods like ELISA or radioimmunoassay.
-
-
GTPγS Binding Assay (for G protein activation):
-
Cell membranes are incubated with GDP and varying concentrations of this compound.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable GTP analog.
-
The amount of [35S]GTPγS bound to G proteins is measured, reflecting the extent of G protein activation.
-
-
Phosphoinositide (PI) Hydrolysis Assay (for Gq/11-coupled receptors):
-
Cells expressing the receptor (e.g., 5-HT2A) are pre-labeled with [3H]myo-inositol.
-
Cells are treated with varying concentrations of this compound in the presence of a serotonin agonist.
-
The accumulation of [3H]inositol phosphates (a product of PI hydrolysis) is measured.
-
Conclusion
This compound's unique "dopamine-serotonin system stabilizer" profile, arising from its partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors, underpins its broad therapeutic efficacy and favorable tolerability. This technical guide has provided a detailed overview of the quantitative aspects of its receptor interactions and the downstream signaling pathways it modulates. The experimental methodologies described herein are fundamental to the ongoing research and development of novel psychotherapeutics with refined mechanisms of action. A thorough understanding of these principles is essential for researchers and clinicians seeking to optimize the treatment of complex psychiatric disorders.
A Technical Guide to the Pharmacokinetic and Pharmacodynamic Modeling of Aripiprazole in Rodents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of aripiprazole in rodent models. It is designed to be a comprehensive resource, summarizing key data, detailing experimental methodologies, and illustrating the complex relationships between drug exposure and pharmacological effect, which are critical for preclinical drug development and translational research.
Introduction: this compound's Unique Profile
This compound is a third-generation atypical antipsychotic distinguished by its unique mechanism of action. It acts as a partial agonist at the dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at the 5-HT2A receptor. This "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy in treating schizophrenia and bipolar disorder, with a generally favorable side-effect profile compared to first and second-generation antipsychotics. Understanding its PK/PD relationship in rodents is fundamental to exploring its therapeutic potential and translating preclinical findings to clinical applications.
Pharmacokinetics of this compound in Rodents
The pharmacokinetic profile of this compound has been characterized in both rats and mice. It is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6 into its active metabolite, dehydrothis compound (B194390), which exhibits a similar affinity for D2 receptors as the parent drug.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound and its active metabolite, dehydrothis compound, following oral administration in rats and mice. These values have been compiled from various preclinical studies to facilitate cross-study and cross-species comparisons.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 10 | 568 ± 101 | 2.0 ± 0.0 | 5066 ± 1109 |
| 30 | 1980 ± 290 | 4.0 ± 0.0 | 39100 ± 6110 |
Data compiled from publicly available FDA pharmacology reviews.
Table 2: Pharmacokinetic Parameters of Dehydro-aripiprazole in Rats following this compound Administration (Oral)
| This compound Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 8 | 71.3 ± 18.2 | 7.3 ± 1.8 | 1530 ± 341 |
Data from a study investigating drug-drug interactions.[1]
Table 3: Pharmacokinetic Parameters of this compound in Mice (Oral Gavage)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| 10 | 1060 ± 117 | 1.0 | 5054 ± 456 | 3.2 ± 0.4 |
Data from a study validating a chronic oral administration protocol.
It is important to note that this compound and its metabolite are substrates of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. Studies in P-gp knockout mice have shown that brain concentrations of this compound can be up to 9-fold higher than in serum, indicating that P-gp significantly limits its central nervous system penetration.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of PK/PD studies. Below are methodologies for key experiments cited in this compound rodent research.
Oral Gavage Administration in Rats
Oral gavage is a standard method for ensuring precise dosing in preclinical studies.
Objective: To administer a precise oral dose of this compound to a rat.
Materials:
-
This compound suspension/solution in a suitable vehicle (e.g., 5% v/v Tween-80 in saline).
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a rounded ball tip.
-
Syringe corresponding to the calculated dose volume.
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the rat to calculate the exact volume of the drug suspension to be administered. The maximum recommended dosing volume is 10-20 ml/kg.[3]
-
Measure Tube Length: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle at the level of the nose to prevent gastric perforation.[3]
-
Restraint: Restrain the rat firmly but gently in an upright position. Extend the head to create a straight line through the neck and esophagus. This can be done manually or by wrapping the animal in a towel.[1][3]
-
Tube Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force. The animal will often swallow as the tube enters the esophagus.[1]
-
Dose Administration: Once the needle is in place, dispense the contents of the syringe slowly and steadily.
-
Withdrawal and Monitoring: After administration, gently withdraw the needle along the same path of insertion. Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[3]
Quantification of this compound in Plasma and Brain Tissue by UPLC-MS/MS
This protocol outlines a typical procedure for extracting and quantifying this compound and dehydrothis compound from biological matrices.
Objective: To measure the concentration of this compound and its metabolites in rodent plasma and brain homogenate.
Materials:
-
Plasma and brain tissue samples.
-
Internal Standard (IS) solution (e.g., this compound-d8).
-
Protein precipitation solvent (e.g., acetonitrile).
-
Homogenization buffer.
-
Centrifuge, vortex mixer.
-
UPLC-MS/MS system with a C18 column.
-
Mobile phase (e.g., acetonitrile (B52724) and 0.1% formic acid in water).
Procedure:
-
Brain Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
Add ice-cold homogenization buffer (typically 1:10 w/v).
-
Homogenize the tissue using a bead homogenizer or sonicator until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Sample Preparation (Plasma or Brain Supernatant):
-
Pipette a small volume (e.g., 50 µL) of the sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add cold acetonitrile (typically 3x the sample volume) to precipitate proteins.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
UPLC-MS/MS Analysis:
-
Inject the prepared sample onto the UPLC system.
-
Perform chromatographic separation on a C18 column using a gradient elution with the mobile phase.
-
Detect and quantify the analytes using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The transitions for this compound (m/z 448.35→285.09) and the internal standard are monitored.
-
Pharmacodynamics and PK/PD Modeling
The pharmacodynamic effects of this compound are directly linked to its concentration in the brain and its interaction with target receptors. PK/PD modeling is a mathematical tool used to describe and predict this relationship.
Dopamine D2 Receptor Signaling and this compound's Functional Selectivity
This compound's interaction with the dopamine D2 receptor (D2R) is more complex than simple agonism or antagonism. It exhibits "functional selectivity," meaning it differentially affects downstream signaling pathways upon binding to the receptor. Specifically, this compound acts as a partial agonist for Gαi/o-mediated signaling (leading to inhibition of adenylyl cyclase and reduced cAMP) but as a robust antagonist for Gβγ-mediated signaling. This unique profile is believed to underpin its clinical efficacy and favorable side-effect profile.
PK/PD Modeling of D2 Receptor Occupancy
The relationship between the plasma concentration of this compound and its occupancy of D2 receptors in the brain can be described by a direct effect Emax model. This model relates the drug concentration to the pharmacological effect (receptor occupancy).
The basic equation is:
E = (Emax * C) / (EC50 + C)
Where:
-
E is the effect (D2 receptor occupancy percentage).
-
Emax is the maximum possible effect (theoretically 100% occupancy).
-
C is the concentration of this compound at the effect site (often approximated by plasma concentration).
-
EC50 is the concentration of the drug that produces 50% of the maximal effect.
Studies in rodents have established a clear dose- and concentration-dependent increase in D2 receptor occupancy. High levels of occupancy (>80%) are often required for antipsychotic-like effects in behavioral models. For example, this compound requires doses leading to over 80% D2 occupancy to inhibit conditioned avoidance responses in rats, a much higher threshold than for typical antipsychotics like haloperidol.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of acute and sub-chronic this compound in P-glycoprotein deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiologically based pharmacokinetic (PBPK) model for intramuscular injection of this compound - Simulations Plus [simulations-plus.com]
- 4. Anti-aversive effects of the atypical antipsychotic, this compound, in animal models of anxiety [pubmed.ncbi.nlm.nih.gov]
The Metabolic Conversion of Aripiprazole to Dehydro-Aripiprazole: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolism of aripiprazole to its active metabolite, dehydro-aripiprazole, in preclinical models. This compound, an atypical antipsychotic, undergoes significant metabolism primarily through dehydrogenation, a process predominantly mediated by cytochrome P450 enzymes.[1][2] Understanding the nuances of this metabolic pathway in various preclinical species is crucial for the accurate interpretation of non-clinical safety and efficacy data and for predicting human pharmacokinetic profiles.
Core Metabolic Pathway
The conversion of this compound to dehydro-aripiprazole is a key step in its biotransformation. This reaction is primarily catalyzed by two cytochrome P450 isoenzymes: CYP3A4 and CYP2D6.[1][3] While other metabolic routes exist, including N-dealkylation and hydroxylation, the formation of dehydro-aripiprazole is of particular interest as this metabolite exhibits pharmacological activity similar to the parent drug.[1] The metabolic pathway is generally conserved across preclinical species such as rats, monkeys, and dogs, as well as in humans, although quantitative differences in enzyme activity can lead to species-specific variations in metabolite profiles.[4]
Comparative Pharmacokinetics in Preclinical Models
The pharmacokinetic profiles of this compound and dehydro-aripiprazole have been characterized in various preclinical species. The tables below summarize available quantitative data to facilitate comparison. It is important to note that direct comparative studies with identical dosing and sampling paradigms across all species are limited.
Table 1: Comparative Plasma AUC Ratios of Dehydro-Aripiprazole to this compound Following Multiple Oral Doses
| Species | Duration (Dose) | % AUC Ratio (Dehydro-aripiprazole / this compound) |
| Rat | 4-26 weeks (60 mg/kg) | 5.4 - 14.8% |
| Monkey | 1-2 weeks (25-75 mg/kg) | 9.0 - 16.0% |
| Data sourced from an FDA pharmacology review.[4] |
Table 2: In Vitro Inhibition of this compound Dehydrogenation
| Species | Microsome Source | Inhibitor | IC50 (µM) |
| Human | Liver | Resveratrol (B1683913) | 45.11 |
| Rat | Liver | Resveratrol | 35.59 |
| This data indicates the concentration of resveratrol required to inhibit 50% of this compound dehydrogenation activity in vitro. |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A representative experimental design for assessing the pharmacokinetics of this compound and dehydro-aripiprazole in rats is outlined below.
References
- 1. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of this compound and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Aripiprazole's Impact on Intracellular Calcium Mobilization Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the effects of aripiprazole, a widely prescribed atypical antipsychotic, on intracellular calcium mobilization assays. Understanding these interactions is critical for researchers screening G protein-coupled receptor (GPCR) targeted compounds and for professionals in drug development aiming to characterize the pharmacological profiles of novel therapeutics. This compound's unique mechanism of action, characterized by partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at 5-HT2A receptors, presents a complex but illustrative case study for the interpretation of calcium assay data.
Introduction: The Complex Pharmacology of this compound
This compound is classified as a "dopamine-serotonin system stabilizer" due to its nuanced effects on these key neurotransmitter systems. Unlike traditional antipsychotics that act as full antagonists at the D2 receptor, this compound's partial agonism allows it to modulate dopaminergic activity, acting as a functional antagonist in states of dopamine hyperactivity and a functional agonist in states of hypoactivity.[1] This functional selectivity is a recurring theme in its pharmacology and is central to understanding its impact on various signaling pathways, including those that regulate intracellular calcium.[2]
The primary receptors through which this compound mediates its effects have distinct G protein coupling preferences:
-
Dopamine D2 Receptors (D2R): Primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Direct coupling to robust intracellular calcium mobilization is not the canonical signaling pathway for D2 receptors.
-
Serotonin 5-HT1A Receptors (5-HT1AR): Also predominantly couple to Gαi/o proteins, similarly resulting in the inhibition of adenylyl cyclase.[2]
-
Serotonin 5-HT2A Receptors (5-HT2AR): Couple to Gαq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[2][3]
Given this pharmacological profile, this compound's most direct and pronounced impact on intracellular calcium mobilization assays is through its interaction with the 5-HT2A receptor.
Data Presentation: Quantitative Analysis of this compound's Functional Activity
The following tables summarize key quantitative data from in vitro studies assessing this compound's functional activity at serotonin receptors, with a focus on parameters relevant to intracellular calcium mobilization.
Table 1: this compound's Antagonist Activity at 5-HT2A Receptors in Calcium Mobilization Assays
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| Rat Pituitary Cell Line | 5-HT-stimulated Ca²⁺ increase | IC₅₀ | 11 | [4] |
| CHO Cells | 5-HT-stimulated Ca²⁺ increase | IC₅₀ | 369 | [5] |
Table 2: this compound's Activity at Other Serotonin Receptors in Calcium Mobilization Assays
| Receptor | Cell Line | Assay Type | Activity Profile | Parameter | Value (nM) | Reference |
| 5-HT2B | CHO Cells | 5-HT-stimulated Ca²⁺ increase | Antagonist | IC₅₀ | 0.46 | [5] |
| 5-HT2C (VNI isoform) | CHO Cells | Ca²⁺ signaling | Dual Agonist/Antagonist | EC₅₀ | 1070 | [5] |
| IC₅₀ | 281 | [5] | ||||
| 5-HT2C (INI isoform) | HEK Cells | Ca²⁺ signaling | Full Agonist | EC₅₀ | 571 | [5] |
| 5-HT2C (VNI isoform) | HEK Cells | Ca²⁺ signaling | Partial Agonist/Antagonist | EC₅₀ | 1086 | [5] |
| IC₅₀ | 1138 | [5] | ||||
| 5-HT2C (VSV isoform) | HEK Cells | Ca²⁺ signaling | Partial Agonist/Antagonist | EC₅₀ | 2099 | [5] |
| IC₅₀ | 1000 | [5] |
Note on D2 Receptor-Mediated Calcium Mobilization: Direct and robust intracellular calcium mobilization is not the primary signaling pathway for Gαi/o-coupled D2 receptors. Consequently, quantitative data such as EC₅₀ or IC₅₀ values for this compound-induced calcium flux via D2 receptors are not commonly reported in the literature. This compound's effect on D2 receptors is typically assessed through cAMP inhibition assays. However, indirect effects on calcium signaling can occur through Gβγ subunit activation, which can modulate the activity of certain ion channels. One study demonstrated that this compound acts as a potent antagonist of D2R-stimulated Gβγ signaling with an IC₅₀ of 2.8 nM. While this study did not directly measure calcium flux, Gβγ subunits are known to influence calcium channels.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of intracellular calcium mobilization assays. Below are protocols for two common approaches: a high-throughput method using a FLIPR instrument and a microscopy-based method using the Fura-2 AM ratiometric dye.
FLIPR-Based Calcium Mobilization Assay
This protocol is adapted for a 96-well format and is suitable for high-throughput screening of GPCR agonists and antagonists.
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing the target receptor (e.g., 5-HT2A).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Poly-D-lysine coated, black-walled, clear-bottom 96-well plates.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4 Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Probenecid (optional, for cell lines with active organic anion transporters).
-
This compound and reference compounds (agonists and antagonists).
-
FlexStation or FLIPR instrument.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically by dissolving the dye concentrate in assay buffer. Probenecid can be added at this stage if required.
-
Remove the cell culture medium from the wells and add the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Plate Preparation:
-
During the dye loading incubation, prepare a separate 96-well compound plate.
-
For antagonist assays, prepare serial dilutions of this compound at a concentration that is a multiple of the final desired concentration (e.g., 5x).
-
For agonist assays, also include a known agonist for the target receptor as a positive control.
-
-
Assay Execution:
-
Set up the FLIPR or FlexStation instrument to measure fluorescence intensity over time.
-
For antagonist mode:
-
Place the cell plate and compound plate into the instrument.
-
Program the instrument to first add the antagonist (this compound) to the cell plate and incubate for a specified period (e.g., 15-30 minutes).
-
Then, program a second addition of a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
For agonist mode:
-
Program the instrument to add this compound directly to the dye-loaded cells.
-
-
Initiate the measurement, which will record baseline fluorescence, the change upon compound addition, and the subsequent response over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For antagonist activity, plot the % inhibition of the agonist response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
For agonist activity, plot ΔRFU against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ.
-
Fura-2 AM Ratiometric Calcium Imaging
This method provides quantitative measurements of intracellular calcium concentrations in individual cells and is well-suited for detailed mechanistic studies.
Materials:
-
Cells grown on glass coverslips.
-
Fura-2 AM stock solution (in DMSO).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS).
-
Fluorescence microscope equipped with a filter wheel for alternating excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.
-
Image analysis software.
Procedure:
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a petri dish and allow them to adhere and grow.
-
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in assay buffer to aid in dye solubilization.
-
Replace the culture medium with the Fura-2 AM loading solution.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
After incubation, wash the cells with fresh assay buffer to remove extracellular dye and allow 15-30 minutes for complete de-esterification of the Fura-2 AM within the cells.
-
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with assay buffer.
-
-
Data Acquisition:
-
Acquire pairs of fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm, while keeping the emission wavelength constant at ~510 nm.
-
Establish a stable baseline recording for a few minutes.
-
Apply this compound (or other test compounds) via the perfusion system.
-
Continue recording to capture the full calcium response.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀).
-
The ratio is proportional to the intracellular calcium concentration and is less susceptible to artifacts like photobleaching or variations in dye loading.
-
The Grynkiewicz equation can be used to convert the fluorescence ratio to an absolute calcium concentration, although this requires calibration.
-
Analyze the change in the F₃₄₀/F₃₈₀ ratio over time to characterize the kinetics and magnitude of the calcium response.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for a calcium mobilization assay.
Signaling Pathways
Caption: this compound antagonizes the Gq-coupled 5-HT2A receptor pathway.
Caption: this compound's partial agonism at Gi/o-coupled D2/5-HT1A receptors.
Experimental Workflow
Caption: General workflow for an intracellular calcium mobilization assay.
Conclusion and Interpretation
This compound's impact on intracellular calcium mobilization assays is multifaceted and directly reflects its complex receptor pharmacology.
-
Primary Effect via 5-HT2A Antagonism: The most direct and readily measurable effect in a calcium assay is the potent antagonism of Gq-coupled 5-HT2A receptors. In cell lines expressing this receptor, this compound will inhibit calcium mobilization induced by serotonin or other 5-HT2A agonists.
-
Minimal Direct Effect via D2 and 5-HT1A Receptors: Due to the Gαi/o-coupling of D2 and 5-HT1A receptors, this compound is not expected to directly stimulate a robust calcium signal through these targets. Assays designed to screen for agonists at these receptors using calcium mobilization as a primary readout are likely to classify this compound as inactive.
-
Potential for Indirect Modulation: While not a primary signaling pathway, this compound's interaction with D2 and 5-HT1A receptors can indirectly influence calcium homeostasis. This can occur through the modulation of ion channels by Gβγ subunits or through crosstalk with other signaling pathways. These effects may be more subtle and context-dependent, requiring sensitive and carefully controlled experimental systems to detect.
-
Functional Selectivity in Action: The differential impact of this compound on cAMP (via D2/5-HT1A) versus calcium mobilization (via 5-HT2A) is a clear example of functional selectivity. This underscores the importance of using multiple, pathway-specific assays to fully characterize the pharmacological profile of a compound.
For researchers and drug development professionals, these findings highlight the necessity of selecting appropriate assay formats based on the known or hypothesized mechanism of action of a test compound. A calcium mobilization assay is an excellent tool for investigating compounds targeting Gq-coupled receptors but may not be the optimal primary screening method for compounds targeting Gαi/o-coupled receptors like the D2 receptor. In the case of this compound, a comprehensive understanding of its cellular effects requires the integration of data from both calcium mobilization and cAMP assays.
References
- 1. Effects of this compound and clozapine on the treatment of glycolytic carbon in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. Agonist and Antagonist Effects of this compound on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of the Dopamine Stabilizer: An In-depth History of Aripiprazole's Discovery and Development
An Otsuka Pharmaceutical Co. Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Aripiprazole marked a paradigm shift in the pharmacotherapy of schizophrenia and other psychotic disorders. Its discovery and development by Otsuka Pharmaceutical Co., Ltd., which began in the late 1970s and culminated in its first FDA approval in 2002, introduced the novel concept of dopamine (B1211576) D2 receptor partial agonism.[1][2] This mechanism, distinct from the full antagonism of first and second-generation antipsychotics, established a new class of drugs known as "dopamine system stabilizers." This technical guide provides a comprehensive chronicle of this compound's early history, from its conceptual origins to its foundational preclinical and clinical validation. It includes detailed experimental protocols for the key assays that defined its unique pharmacological profile, quantitative data from these seminal studies, and visualizations of the core concepts and workflows that guided its development.
Introduction: The Unmet Need and a New Hypothesis
By the 1970s, the "dopamine hypothesis" of schizophrenia was well-established, positing that hyperactivity of dopaminergic neurotransmission in the mesolimbic pathway was responsible for the positive symptoms of psychosis.[1] Consequently, all available antipsychotics, from typicals like haloperidol (B65202) to early atypicals, were designed as dopamine D2 receptor antagonists.[1] While effective for positive symptoms, this full blockade often led to debilitating extrapyramidal symptoms (EPS), hyperprolactinemia, and limited efficacy against the negative and cognitive symptoms of schizophrenia, which are associated with hypoactivity in the mesocortical dopamine pathway.
This created a significant therapeutic challenge: how to quell dopamine hyperactivity in one brain region while potentially boosting it in another. It was in this context that scientists at Otsuka Pharmaceutical, inspired by Arvid Carlsson's 1972 proposal of presynaptic dopamine autoreceptors that regulate dopamine release, initiated a research program in the late 1970s.[1] The initial goal was to develop dopamine autoreceptor agonists, which could theoretically reduce dopamine synthesis and release, offering a more nuanced approach than postsynaptic blockade.[1]
The Discovery of this compound (OPC-14597)
The research at Otsuka, led by scientists including Yasuo Oshiro and Tetsuro Kikuchi, evolved from focusing solely on presynaptic agonism to a more ambitious goal: creating a compound that would act as a presynaptic D2 agonist and a postsynaptic D2 antagonist.[1][2] This dual action profile was sought to normalize dopaminergic neurotransmission. After screening thousands of novel compounds, the research team identified a promising lead, OPC-14597, later named this compound, in the late 1980s.[3]
Preclinical studies soon revealed that this compound's mechanism was even more unique. It was not a simple agonist/antagonist but a partial agonist at the dopamine D2 receptor.[2][3] This meant it possessed moderate intrinsic activity at the receptor, allowing it to act as a functional antagonist in a hyperdopaminergic environment (like the mesolimbic pathway in psychosis) and as a functional agonist in a hypodopaminergic environment (like the mesocortical pathway).[3][4] This groundbreaking discovery laid the foundation for the "dopamine system stabilizer" concept.[2] Further research also elucidated its potent partial agonist activity at serotonin (B10506) 5-HT1A receptors and antagonist activity at 5-HT2A receptors, a profile that contributes to its atypical antipsychotic properties and favorable side-effect profile.[3][5][6]
Preclinical Pharmacological Profile
This compound's unique clinical profile is a direct result of its complex interactions with multiple neurotransmitter systems, which were meticulously characterized in a series of preclinical experiments.
Quantitative Data: Receptor Binding & Functional Activity
The affinity of this compound for various receptors was determined through radioligand binding assays, with the inhibition constant (Ki) quantifying its binding potency. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Reference(s) |
| Dopamine Receptors | ||
| D2 | 0.34 | [5][7] |
| D3 | 0.8 | [6] |
| D4 | 44 | [8] |
| Serotonin Receptors | ||
| 5-HT1A | 1.7 - 4.2 | [7][9] |
| 5-HT2A | 3.4 | [7][9] |
| 5-HT2B | 0.36 | [10] |
| 5-HT2C | 15 | [7][9] |
| 5-HT7 | 39 | [9] |
| Adrenergic Receptors | ||
| α1A | 25.7 | [10] |
| Histamine Receptors | ||
| H1 | 25.1 | [7][10] |
| Muscarinic Receptors | ||
| M1-M5 | >1000 | [11] |
Table 1: Receptor Binding Affinity Profile of this compound. Data compiled from various in vitro studies.
Experimental Protocols: Key Preclinical Assays
This in vitro method was fundamental to determining the binding affinities (Ki values) listed in Table 1.
-
Objective: To measure the affinity of this compound for a specific neurotransmitter receptor.
-
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293 or CHO cells) genetically engineered to express a high density of a specific human receptor (e.g., Dopamine D2) are cultured. The cells are harvested and homogenized in a cold buffer to lyse them and release the cell membranes. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (a molecule known to bind with high affinity to the target receptor, e.g., [3H]spiperone for D2 receptors) is incubated with the prepared cell membranes.
-
A range of concentrations of the unlabeled competitor drug (this compound) is added to the incubation mixture. This compound competes with the radioligand for binding to the receptor sites.
-
Incubation & Filtration: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium. The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membranes (with bound radioligand) from the unbound radioligand in the solution. The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined (the IC50 value). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3][12]
-
This functional in vitro assay was used to determine whether this compound acts as an agonist, partial agonist, or antagonist at G protein-coupled receptors like D2 and 5-HT1A.
-
Objective: To measure the degree of G protein activation upon this compound binding to a receptor, thus quantifying its intrinsic activity.
-
Methodology:
-
Principle: Agonist binding to a G protein-coupled receptor (GPCR) causes the associated Gα subunit to release GDP and bind GTP, initiating a downstream signal. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated G proteins but is not broken down, allowing the activation signal to accumulate and be measured.
-
Membrane Preparation: Similar to the binding assay, membranes are prepared from cells expressing the target receptor (e.g., 5-HT1A).
-
Assay Reaction: The membranes are incubated in a buffer containing a fixed concentration of [35S]GTPγS, GDP (to ensure receptors are in an inactive state initially), and varying concentrations of this compound.
-
Agonist Stimulation: this compound binding to the 5-HT1A receptors activates the G proteins, stimulating the binding of [35S]GTPγS. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.
-
Termination and Measurement: The reaction is stopped by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The results are plotted as [35S]GTPγS binding versus this compound concentration. The potency (EC50) and maximal effect (Emax) are calculated. By comparing this compound's Emax to that of a full agonist (like serotonin), its intrinsic activity can be determined. This compound was found to have an Emax lower than the full agonist, confirming its partial agonist activity at 5-HT1A and D2 receptors.[9]
-
This classic in vivo animal model was used to assess the potential antipsychotic efficacy (i.e., postsynaptic D2 receptor blockade) of this compound.
-
Objective: To determine if this compound can block the behavioral effects of a direct dopamine agonist, predicting its efficacy against positive symptoms of psychosis.
-
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Procedure: Apomorphine (B128758), a potent non-selective dopamine receptor agonist, is administered to the rats (e.g., 0.5-1.5 mg/kg, subcutaneously). This induces stereotyped behaviors such as compulsive sniffing, licking, and gnawing, which are considered an animal analog of psychosis.
-
Drug Administration: Different groups of rats are pre-treated with either vehicle (placebo) or varying doses of this compound (e.g., 0.3, 1, 3 mg/kg) prior to the apomorphine challenge.
-
Behavioral Scoring: Following apomorphine administration, the rats are observed for a set period (e.g., 60-90 minutes), and the intensity of their stereotyped behavior is rated by a trained observer blinded to the treatment conditions, using a standardized rating scale.
-
Data Analysis: The ability of this compound to dose-dependently reduce the stereotypy score induced by apomorphine is evaluated. This demonstrates functional D2 antagonism in a state of dopamine hyperactivity. This compound was shown to effectively inhibit this behavior, consistent with its antipsychotic potential.[8][13]
-
Clinical Development
Following the promising preclinical results, this compound, developed in collaboration with Bristol-Myers Squibb, entered clinical trials.[2][13] Phase III trials in Japan began as early as 1995.[13][14] The clinical development program was designed to rigorously evaluate its efficacy and safety in treating schizophrenia.
Pivotal Efficacy Trials in Schizophrenia
The core of the New Drug Application (NDA) rested on several short-term (4-6 week), randomized, double-blind, placebo-controlled trials in patients experiencing an acute relapse of schizophrenia.
| Trial / Publication | Duration | Comparators | Primary Outcome Measure | Key Efficacy Result |
| Kane et al. 2002 | 4 Weeks | Placebo, Haloperidol (10 mg/day) | Change in PANSS Total Score | This compound (15 & 30 mg/day) significantly superior to placebo in reducing PANSS total score. |
| Pigott et al. 2003 | 26 Weeks | Placebo | Time to Relapse | This compound (15 mg/day) significantly delayed time to relapse compared to placebo. |
| Kasper et al. 2003 (Pooled Analysis) | 52 Weeks | Haloperidol (10 mg/day) | Change in PANSS Scores | This compound (30 mg/day) showed significantly greater improvement in PANSS negative scores compared to haloperidol. |
Table 2: Overview of Key Early Clinical Trials of this compound in Schizophrenia.[15]
Clinical Trial Protocol Synopsis
-
Objective: To evaluate the efficacy and safety of this compound in the treatment of acute exacerbation of schizophrenia.
-
Design: A multi-center, randomized, double-blind, placebo- and active-controlled study.
-
Patient Population: Adults (typically 18-65 years) with a DSM-IV diagnosis of schizophrenia, experiencing an acute psychotic episode, and having a baseline Positive and Negative Syndrome Scale (PANSS) total score ≥ 80.
-
Treatment Arms:
-
This compound (e.g., 15 mg/day)
-
This compound (e.g., 30 mg/day)
-
Active Comparator (e.g., Haloperidol 10 mg/day)
-
Placebo
-
-
Primary Efficacy Endpoint: The primary outcome was the mean change from baseline to the end of the study (e.g., Week 4) in the PANSS total score. The PANSS is a 30-item scale that rates the severity of positive symptoms, negative symptoms, and general psychopathology on a 1-7 scale, with total scores ranging from 30 to 210.[5]
-
Key Secondary Endpoints: Change in Clinical Global Impression-Severity (CGI-S) score, change in PANSS positive and negative subscale scores, and response rates (defined as ≥30% reduction in PANSS total score).
-
Safety Assessments: Monitoring of adverse events, extrapyramidal symptoms (using scales like the Simpson-Angus Scale), weight change, and laboratory parameters including prolactin levels.
These trials consistently demonstrated that this compound was superior to placebo and had a favorable safety profile, particularly with a low incidence of EPS, minimal weight gain, and no elevation of prolactin levels, distinguishing it from both haloperidol and other atypical antipsychotics of the time.[15]
Visualizations of Core Concepts
This compound Discovery & Development Workflow
A flowchart of the early discovery and development of this compound.
Mechanism of Action: The Dopamine System Stabilizer
This compound's partial agonism stabilizes dopamine neurotransmission.
This compound's Multi-Receptor Signaling Profile
The combined action of this compound at key dopamine and serotonin receptors.
Conclusion
The discovery and development of this compound represents a landmark achievement in psychopharmacology. It was born from a deliberate, hypothesis-driven research program at Otsuka Pharmaceutical that sought to move beyond simple receptor blockade. The identification of its unique partial agonist mechanism validated the concept of a "dopamine system stabilizer," offering a novel therapeutic approach that could simultaneously address dopamine hyperactivity and hypoactivity. The rigorous preclinical and clinical development program confirmed its efficacy and demonstrated a superior side-effect profile compared to existing agents, particularly concerning EPS, hyperprolactinemia, and metabolic disturbances. This compound's journey from a theoretical concept in the 1970s to a globally recognized "third-generation" antipsychotic provides a powerful case study in innovative drug development.
References
- 1. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. punnettsquare.org [punnettsquare.org]
- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 4. Assessing effectiveness of this compound lauroxil vs placebo for the treatment of schizophrenia using number needed to treat and number needed to harm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. trial.medpath.com [trial.medpath.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different behavioural patterns induced by apomorphine: evidence that the method of administration determines the behavioural response to the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 13. A reexamination of apomorphine induced stereotypy in the rat in light of self administration experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of this compound in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
Aripiprazole's Neuroprotective Effects in Cellular Models of Neurotoxicity: A Technical Guide
Abstract: Aripiprazole, a third-generation atypical antipsychotic, is primarily recognized for its unique pharmacological profile as a dopamine (B1211576) D2 receptor partial agonist. Beyond its established efficacy in treating psychiatric disorders, a growing body of preclinical evidence highlights its potential neuroprotective properties. This technical guide provides an in-depth review of this compound's demonstrated neuroprotective effects in various in vitro models of neurotoxicity. We consolidate findings related to its efficacy against oxidative stress, glutamate-induced excitotoxicity, amyloid-beta (Aβ) toxicity, and neuroinflammation. This document summarizes key quantitative data in structured tables, details common experimental protocols, and visualizes the core signaling pathways implicated in this compound's mode of action. It is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for neurodegenerative and psychiatric conditions with a neurotoxic component.
Mechanisms of this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, engaging several distinct cellular and molecular pathways. These mechanisms collectively contribute to enhanced neuronal survival and resilience against various toxic insults.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key pathological feature in many neurodegenerative disorders. This compound has been shown to bolster cellular antioxidant capacity and mitigate the damaging effects of oxidative insults.
In cellular models using Fao hepatoma cells, prolonged treatment with this compound conferred significant protection against acute oxidative stress induced by hydrogen peroxide (H₂O₂)[1][2]. This protective effect is associated with an increase in the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT)[1][3]. Furthermore, this compound treatment upregulates the expression of several stress-response and antioxidant-related genes, such as heme oxygenase-1 (HO-1), Sirtuin 1 (Sirt1), and Forkhead box protein O3a (Foxo3a)[1]. This suggests that this compound primes cells to better withstand oxidative challenges by enhancing their intrinsic defense mechanisms. Interestingly, while protecting against H₂O₂-induced death, this compound has also been noted to increase mitochondrial superoxide (O₂•−) production, which may act as a desensitizing factor, blunting the cellular response to subsequent severe stress[2].
Table 1: this compound's Effects on Oxidative Stress Markers
| Cell Model | Neurotoxin | This compound Concentration | Key Finding(s) | Reference(s) |
| Fao Hepatoma Cells | H₂O₂ | 6 μM (chronic treatment) | Increased cell survival compared to untreated controls. | [1][2] |
| Fao Hepatoma Cells | H₂O₂ | Not specified (chronic) | Increased activity of SOD and CAT enzymes. | [1][3] |
| Fao Hepatoma Cells | H₂O₂ | Not specified (chronic) | Upregulation of HO-1, Srxn1, Sirt1, and Foxo3a gene expression. | [1] |
| PC12 Cells | MPP⁺ | Not specified | Reduced oxidative stress. | [4] |
| Rat Brain (in vivo) | Lipopolysaccharide (LPS) | 1 or 2 mg/kg | Increased levels of antioxidants GSH and catalase; decreased the oxidative marker MDA. | [5][6] |
Experimental Protocol 1: Induction and Assessment of Oxidative Stress in Fao Cells
-
Cell Culture and Treatment: Fao hepatoma cells are cultured under standard conditions. For chronic exposure, cells are treated with therapeutically relevant concentrations of this compound (e.g., 6 μM) for an extended period (e.g., 4 to 8 weeks), with media and drug changed regularly.
-
Induction of Oxidative Stress: Following the chronic treatment period, cells are exposed to an acute oxidative insult, typically by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 1.5-3 mM for 3 hours[2].
-
Cell Viability Assessment: Cell survival is quantified using assays like the Neutral Red (NR) uptake assay, which measures the accumulation of the dye in the lysosomes of viable cells[2].
-
Measurement of Antioxidant Enzymes: Cell lysates are prepared, and the enzymatic activities of superoxide dismutase (SOD) and catalase (CAT) are measured using commercially available assay kits.
-
Gene Expression Analysis: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes (e.g., HO-1, Sirt1, Foxo3a) relative to a housekeeping gene.
Caption: this compound enhances antioxidant defenses to promote cell survival.
Mitigation of Glutamate (B1630785) Excitotoxicity
Excessive glutamatergic stimulation leads to excitotoxicity, a process of neuronal damage and death implicated in ischemic stroke and chronic neurodegenerative diseases. This compound demonstrates a significant protective effect in cellular models of glutamate-induced toxicity.
In primary cultures of rat embryonic cortical neurons, this compound inhibited glutamate-induced neurotoxicity by approximately 40% as measured by the MTT assay[4][7][8]. This neuroprotective action was found to be independent of its classical targets—the serotonin (B10506) 5-HT₁ₐ and dopamine D₂ receptors—and did not involve the Akt/GSK-3β signaling pathway or inhibition of poly-ADP ribose polymerase (PARP)[4][7]. This compound also protects dopaminergic neurons from glutamate toxicity, an effect that is partly attributed to its ability to reduce intracellular dopamine content, thereby lowering baseline cellular stress[9].
Furthermore, studies using isolated nerve terminals (synaptosomes) from the rat prefrontal cortex revealed that this compound and its primary metabolite potently inhibit the evoked release of glutamate[10]. This action is mediated by the activation of presynaptic dopamine D₂ and 5-HT₁ₐ receptors, which leads to a reduction in nerve terminal excitability and subsequent influx of Ca²⁺ through voltage-dependent calcium channels (VDCCs)[10].
Table 2: this compound's Effects on Glutamate-Induced Neurotoxicity
| Cell Model | Key Finding(s) | This compound Concentration | Reference(s) |
| Rat Embryonic Cortical Neurons | Inhibited glutamate-induced neurotoxicity by ~40%. | Therapeutically relevant concentrations | [4][7][8] |
| Rat Mesencephalic Cultures | Protected dopaminergic neurons from glutamate cytotoxicity. | Concentration-dependent | [9] |
| Rat Prefrontal Cortex Synaptosomes | Inhibited 4-aminopyridine-evoked glutamate release. | Concentration-dependent | [10] |
Experimental Protocol 2: Glutamate Excitotoxicity Assay in Cortical Neurons
-
Cell Culture: Primary cortical neurons are isolated from rat embryos (e.g., E18) and cultured for several days to allow for maturation.
-
Pre-treatment: Neurons are pre-treated with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Glutamate Exposure: Neurotoxicity is induced by adding a high concentration of glutamate (e.g., 10 mM) to the culture medium for a short duration (e.g., 15-30 minutes), followed by a wash and replacement with glutamate-free medium[4].
-
Viability Assessment: After a recovery period (e.g., 24 hours), neuronal viability is assessed using a biochemical assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) assay, which measures mitochondrial reductase activity in living cells[7].
-
Mechanism Investigation: To probe the underlying pathway, specific receptor antagonists (e.g., for D₂ or 5-HT₁ₐ receptors) or pathway inhibitors (e.g., for Akt) can be co-incubated with this compound prior to glutamate exposure[7].
Caption: this compound reduces presynaptic glutamate release via D₂/5-HT₁ₐ receptors.
Counteracting Amyloid-Beta (Aβ) Toxicity
This compound has demonstrated the ability to overcome neurotoxicity induced by amyloid-beta (Aβ), the peptide central to the pathology of Alzheimer's disease. In neuroblastoma cell lines, this compound treatment rescued cells from Aβ₁₋₄₂-induced reductions in viability and neurite outgrowth[11][12].
The mechanism for this protection is intricate, involving the upregulation of Brain-Derived Neurotrophic Factor (BDNF)[11][12]. This compound treatment increased both BDNF mRNA and protein expression. This increase in BDNF appears to activate casein kinase 2α (CK2α), leading to the inhibitory phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β) at its Ser9 residue. The inactivation of GSK-3β is a critical step, as it allows for the stabilization and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway. In the nucleus, β-catenin promotes the transcription of pro-survival and proliferative genes, such as Cyclin D1 and Insulin-like growth factor 2 (IGF2)[11][12]. This entire cascade, from BDNF to gene transcription, was shown to be responsible for this compound's protective effects against Aβ toxicity.
Table 3: this compound's Effects in Aβ₁₋₄₂ Cellular Models
| Cell Model | This compound Concentration | Key Finding(s) | Reference(s) |
| N2a Neuroblastoma | 3 μM | Increased cell viability in the presence of Aβ₁₋₄₂. | [11][12] |
| N2a Neuroblastoma | 3 μM | Increased BDNF mRNA expression by ~2-fold. | [11] |
| N2a Neuroblastoma | 3 μM | Increased phosphorylation of CK2α and GSK-3β (Ser9). | [12] |
| HT22 Cells | Not specified | Ameliorated Aβ₁₋₄₂-induced attenuation of neurite elongation. | [11][12] |
| N2a Neuroblastoma | 3 μM | Increased Cyclin D1 and IGF2 mRNA expression, which was suppressed by Aβ₁₋₄₂. | [11][12] |
Experimental Protocol 3: Aβ₁₋₄₂-Induced Neurotoxicity Model in N2a Cells
-
Aβ₁₋₄₂ Preparation: Synthetic Aβ₁₋₄₂ peptide is oligomerized by dissolving it in a suitable solvent (e.g., HFIP), drying it, and then reconstituting and incubating it in culture medium to form toxic oligomeric species.
-
Cell Culture and Treatment: Mouse neuroblastoma (N2a) cells are cultured and pre-treated with this compound (e.g., 3 μM) for a specified duration (e.g., 24 hours).
-
Toxin Exposure: The prepared Aβ₁₋₄₂ oligomers are added to the cell cultures at a neurotoxic concentration (e.g., 10 μM) for 24-48 hours.
-
Assessment of Viability and Morphology: Cell viability is measured using methods like the MTT assay. Changes in neuronal morphology, such as neurite length, can be quantified using microscopy and image analysis software.
-
Western Blot Analysis: To elucidate the signaling pathway, cell lysates are analyzed by Western blotting using antibodies specific for total and phosphorylated forms of key proteins, including CK2α, GSK-3β, and β-catenin.
-
Gene Expression Analysis: qRT-PCR is used to measure changes in the mRNA levels of downstream targets like BDNF, Cyclin D1, and IGF2.
Caption: this compound counters Aβ toxicity via the BDNF/CK2α/GSK-3β pathway.
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory mediators, contributes significantly to neuronal damage. This compound exhibits potent anti-inflammatory properties in relevant cellular models.
In cultures of murine microglia, this compound significantly inhibited the generation of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) that was induced by the pro-inflammatory cytokine interferon-gamma (IFN-γ)[13]. This effect was linked to this compound's ability to suppress the IFN-γ-induced elevation of intracellular calcium ([Ca²⁺]i), a key second messenger in microglial activation pathways[13]. Similarly, in animal models of LPS-induced neuroinflammation, this compound administration successfully lowered brain levels of inflammatory markers like cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB)[5][6].
Table 4: this compound's Anti-Inflammatory Effects
| Cell Model | Inflammatory Stimulus | Key Finding(s) | Reference(s) |
| Murine Microglia | Interferon-gamma (IFN-γ) | Inhibited generation of NO and TNF-α. | [13] |
| Murine Microglia | Interferon-gamma (IFN-γ) | Suppressed elevation of intracellular Ca²⁺. | [13] |
| Rat Brain (in vivo) | Lipopolysaccharide (LPS) | Reduced levels of COX-2 and NF-κB. | [5][6] |
| Ischemic Mouse Brain | Middle Cerebral Artery Occlusion | Reduced microglial activation (Iba1/CD68 positive cells). | [14] |
Modulation of Mitochondrial Function
The role of this compound in mitochondrial function is complex, with studies revealing both potentially beneficial and detrimental effects. Some reports indicate this compound can protect against mitochondrial dysfunction in certain contexts[2]. However, a significant body of evidence suggests that this compound and its metabolites can directly inhibit Complex I of the mitochondrial electron transport chain (ETC)[15][16][17].
This off-target inhibition can lead to mitochondrial toxicity, resulting in a decline in cellular ATP levels and reduced viability[16][17]. In vivo studies using Drosophila melanogaster have shown that chronic feeding with this compound leads to structural damage to mitochondria in the brain and muscle, which is consistent with observed locomotor dysfunction[15][16][18]. Other studies have also reported that this compound treatment can induce mitochondrial hyperpolarization and a moderate increase in ROS production[19]. This dual effect—neuroprotection against external toxins versus potential intrinsic mitotoxicity—highlights the complexity of this compound's cellular actions and warrants further investigation.
Table 5: this compound's Effects on Mitochondrial Parameters
| Model System | Key Finding(s) | Reference(s) |
| Fao Cells | Decreased mitochondrial oxygen consumption rate (OCR). | [2] |
| Mouse Embryonic Neurons | Induced mitochondrial toxicity; robust declines in cellular ATP and viability. | [16] |
| Isolated Mitochondria | Directly inhibits respiratory Complex I. | [15][16][17] |
| Drosophila melanogaster (in vivo) | Caused structural damage to mitochondria in brain and muscle. | [15][16][18] |
| Fao Cells | Induced persistent mitochondrial hyperpolarization and moderate ROS production. | [19] |
Summary and Future Directions
This compound demonstrates significant neuroprotective potential across a range of cellular models of neurotoxicity. Its mechanisms of action are pleiotropic, involving the enhancement of antioxidant defenses, reduction of glutamate excitotoxicity, counteraction of Aβ-induced damage through the BDNF-Wnt/β-catenin pathway, and potent anti-inflammatory effects via the inhibition of microglial activation.
However, the conflicting data regarding its effects on mitochondrial function present a critical area for future research. While this compound can protect against some forms of mitochondrial stress, its direct inhibitory action on Complex I of the ETC cannot be overlooked. Understanding the balance between these protective and potentially toxic effects is crucial. Future studies should aim to:
-
Elucidate the specific conditions under which this compound's effects are primarily neuroprotective versus mitotoxic.
-
Investigate whether its neuroprotective actions can be dissociated from its effects on mitochondrial respiration.
-
Explore the translational relevance of these findings by examining biomarkers of oxidative stress, inflammation, and mitochondrial function in clinical populations receiving this compound.
This in-depth understanding will be vital for optimizing the therapeutic use of this compound and for guiding the development of novel neuroprotective agents for a spectrum of neurological and psychiatric disorders.
References
- 1. Antipsychotic Drug this compound Protects Liver Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antipsychotic Drug this compound Protects Liver Cells from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Attenuates Cognitive Impairments Induced by Lipopolysaccharide in Rats through the Regulation of Neuronal Inflammation, Oxidative Stress, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects cortical neurons from glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Protective effect of this compound against glutamate cytotoxicity in dopaminergic neurons of rat mesencephalic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and its human metabolite OPC14857 reduce, through a presynaptic mechanism, glutamate release in rat prefrontal cortex: possible relevance to neuroprotective interventions in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection by this compound against β-amyloid-induced toxicity by P-CK2α activation via inhibition of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection by this compound against β-amyloid-induced toxicity by P-CK2α activation via inhibition of GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of this compound on interferon-gamma-induced microglial activation via intracellular Ca2+ regulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound exerts a neuroprotective effect in mouse focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial damage: the missing piece in understanding the side-effects from antipsychotics? | MRC Toxicology Unit [mrc-tox.cam.ac.uk]
- 16. The antipsychotic medications this compound, brexpiprazole and cariprazine are off-target respiratory chain complex I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The antipsychotic medications this compound, brexpiprazole and cariprazine are off-target respiratory chain complex I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic Dosage of Antipsychotic Drug this compound Induces Persistent Mitochondrial Hyperpolarisation, Moderate Oxidative Stress in Liver Cells, and Haemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular docking studies of aripiprazole with dopamine D2 receptor
An In-depth Technical Guide to the Molecular Docking of Aripiprazole with the Dopamine (B1211576) D2 Receptor
Introduction
This compound is a second-generation atypical antipsychotic distinguished by a unique pharmacological profile. Unlike first-generation antipsychotics that act as full antagonists at the dopamine D2 receptor (D2R), this compound functions as a D2R partial agonist.[1] This property allows it to act as a "dopamine system stabilizer," reducing dopaminergic activity in hyperdopaminergic states (like the mesolimbic pathway in schizophrenia) and increasing it in hypodopaminergic states (like the mesocortical pathway).[1][2] This mechanism is thought to contribute to its efficacy in treating a broad range of symptoms in schizophrenia and other psychiatric disorders, with a reduced incidence of extrapyramidal side effects compared to other antipsychotics.[2]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is crucial for understanding the interaction between a ligand (like this compound) and its protein target (like the D2 receptor) at an atomic level. This guide provides a technical overview of molecular docking studies involving this compound and the D2R, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
This compound's Receptor Binding Profile
This compound exhibits a complex pharmacodynamic profile, binding with high affinity to several neurotransmitter receptors. Its primary antipsychotic action, however, is attributed to its high-affinity partial agonism at the D2 receptor.[3] The binding affinities (Ki) provide a quantitative measure of how strongly a drug binds to a receptor; a lower Ki value indicates a higher binding affinity.[2]
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| Dopamine D2 | 0.34 | [1][3][4] |
| Dopamine D3 | 0.8 | [1][3] |
| Dopamine D4 | 44 | [3] |
| Serotonin 5-HT1A | 1.7 | [1][3] |
| Serotonin 5-HT2A | 3.4 | [1][3] |
| Serotonin 5-HT2B | 0.36 | [1] |
| Serotonin 5-HT2C | 15 | [3] |
| Serotonin 5-HT7 | 39 | [3] |
| Adrenergic α1 | 57 | [3] |
| Histamine H1 | 61 | [3] |
Table 1: Binding Affinities of this compound for Various CNS Receptors.
Molecular Docking Studies: this compound and D2R
Molecular docking simulations provide critical insights into the specific interactions that govern the binding of this compound within the D2R's orthosteric binding pocket. These studies help elucidate the structural basis for its partial agonism.
Quantitative Docking Results
Docking studies predict the binding free energy (ΔG), which indicates the stability of the ligand-receptor complex, and identify key interacting amino acid residues.
| Study Parameter | Finding | Reference |
| Binding Free Energy (ΔG) | The binding energy of this compound with D2R is favorable, with one study noting the order of binding free energy as this compound > this compound Cavoxil ≅ this compound Lauroxil. | [5][6] |
| Key Interacting Residues | This compound forms crucial interactions with specific residues within the D2R binding pocket. These include hydrogen bonds and hydrophobic interactions. Key residues identified include Ser193 (5.43) , Ser197 (5.46) , and His393 (6.55) . The interaction with these serines in transmembrane domain 5 (TM5) is crucial for receptor activation. Unlike full agonists, this compound does not form stable hydrogen bonds with Ser5.42 and Ser5.46, which may contribute to its partial agonist activity. | [7][8] |
| PDB ID for D2 Receptor | A commonly used crystal structure for D2R docking studies is 6CM4 , which features the receptor in complex with the antipsychotic drug risperidone. | [9][10] |
Table 2: Summary of Molecular Docking Simulation Data for this compound with the D2 Receptor.
Experimental Protocol for Molecular Docking
This section outlines a generalized, detailed methodology for performing a molecular docking study of this compound with the human dopamine D2 receptor.
-
Protein Preparation :
-
Source : Obtain the 3D crystal structure of the human dopamine D2 receptor. A common choice is PDB ID: 6CM4.[10]
-
Cleaning : Remove all non-essential molecules from the PDB file, including water, co-crystallized ligands (e.g., risperidone), ions, and co-factors.
-
Refinement : Add polar hydrogen atoms to the protein structure. Assign partial charges using a force field such as Gasteiger or AMBER. The protein is treated as a rigid entity in most standard docking protocols.
-
-
Ligand Preparation :
-
Source : Obtain the 3D structure of this compound, typically from a chemical database like PubChem or ZINC, or by drawing it using chemical software.
-
Refinement : Add hydrogen atoms, assign correct bond orders, and define the rotatable bonds.
-
Energy Minimization : Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
-
Docking Simulation :
-
Software : Utilize molecular docking software such as AutoDock Vina, Glide, GOLD, or MOE.[11]
-
Binding Site Definition : Define a "grid box" or "docking sphere" that encompasses the orthosteric binding pocket of the D2R. The coordinates are typically centered on the location of the co-crystallized ligand in the original PDB structure.
-
Algorithm Execution : The docking algorithm, often a genetic algorithm or a Monte Carlo simulation, samples numerous conformations and orientations ("poses") of this compound within the defined binding site.
-
-
Analysis and Validation :
-
Scoring : The software's scoring function calculates the binding affinity (e.g., in kcal/mol) for each pose. The poses are ranked, with the lowest energy score representing the most stable predicted binding mode.
-
Clustering : Similar poses are clustered based on Root Mean Square Deviation (RMSD) to identify the most representative binding conformations.
-
Visualization : The top-ranked pose is visualized using software like PyMOL or Chimera to analyze the specific atomic interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between this compound and the D2R amino acid residues.[9]
-
Dopamine D2 Receptor Signaling Pathways
This compound's partial agonism is best understood in the context of the D2R's downstream signaling cascades. D2Rs are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[12][[“]]
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterizing this compound and its ester derivatives, lauroxil and cavoxil, in interaction with dopamine D2 receptor: Molecular docking and dynamics simulations with physicochemical appraisals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Active-State Model of a Dopamine D2 Receptor - Gαi Complex Stabilized by this compound-Type Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
Aripiprazole's Influence on Gene Expression in Neuronal Cell Lines: A Technical Guide
Abstract
Aripiprazole is a second-generation antipsychotic distinguished by its unique pharmacological profile, primarily acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[1][2][3] Its therapeutic efficacy is believed to extend beyond simple receptor modulation, involving significant downstream effects on intracellular signaling and gene expression that contribute to long-term neural plasticity.[4][5] Understanding these molecular underpinnings is critical for elucidating its full mechanism of action and identifying novel therapeutic targets. This technical guide provides an in-depth summary of the current research on this compound's influence on gene expression in neuronal cell lines and related models. It consolidates quantitative data, details common experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction
The clinical effects of antipsychotic medications like this compound often manifest after weeks of chronic treatment, suggesting that their therapeutic action involves adaptive changes in the brain at the molecular level.[6][7] These long-term changes are largely mediated by alterations in gene expression, which can modify neuronal structure, function, and resilience.[4] this compound has been shown to impact a wide array of cellular processes, including neuroprotection, synaptic plasticity, oxidative stress response, and epigenetic regulation, through the modulation of specific gene networks.[1][8][9] This guide focuses on dissecting these effects as observed in controlled, in vitro neuronal systems, which provide a valuable platform for mechanistic studies.
Key Gene Expression Changes Induced by this compound
This compound treatment modulates a diverse set of genes crucial for neuronal function and survival. The following sections summarize key findings categorized by the functional class of the affected genes.
Immediate Early Genes and Transcription Factors
Immediate early genes (IEGs) are rapidly and transiently activated in response to neuronal stimuli and are critical for mediating long-term changes in synaptic function. This compound consistently upregulates several IEGs that function as transcription factors.
-
Early Growth Response (Egr) Family: Chronic this compound administration has been shown to upregulate Egr1, Egr2, and Egr4 in the rat frontal cortex.[4][6] These transcription factors are implicated in neuronal plasticity, learning, and memory.[6] The upregulation of Egr2, in particular, may be relevant to the myelination of neurons, a process sometimes considered abnormal in schizophrenia.[4][6]
-
c-Fos: this compound administration leads to increased expression of Fos-like immunoreactivity, the protein product of the c-fos gene, in various brain regions.[2] The pattern of c-fos induction is often used to map the neuroanatomical sites of drug action and is linked to neuronal activation.[2][10]
| Gene | Neuronal Model/Cell Line | This compound Treatment | Observed Change in Expression | Reference |
| Egr1 | Rat Frontal Cortex | 10 mg/kg for 4 weeks | Increased mRNA and protein levels | [4][6][7][11] |
| Egr2 | Rat Frontal Cortex | 10 mg/kg for 4 weeks | Increased mRNA levels | [4][6][7] |
| Egr4 | Rat Frontal Cortex | 10 mg/kg for 4 weeks | Increased mRNA levels | [4][6][7] |
| c-fos | Rat Brain Regions | 1, 10, or 30 mg/kg (acute) | Increased Fos-like immunoreactivity | [2] |
Neurotrophic and Neuroprotective Factors
This compound exhibits neuroprotective effects, which are partly mediated by its ability to increase the expression of key neurotrophic factors and anti-apoptotic proteins.
-
Brain-Derived Neurotrophic Factor (BDNF): this compound has been demonstrated to increase BDNF promoter activity, mRNA, and protein levels in multiple neuronal cell lines, including SH-SY5Y and N2a cells.[8][12] This upregulation is significant as BDNF plays a vital role in neuronal survival, growth, and synaptic plasticity.[13][14][15]
-
B-cell lymphoma 2 (Bcl-2): As a downstream effect of BDNF signaling, this compound treatment increases the expression of the anti-apoptotic protein Bcl-2 in SH-SY5Y cells.[8]
| Gene/Protein | Neuronal Model/Cell Line | This compound Concentration | Treatment Duration | Observed Change in Expression | Reference |
| BDNF | SH-SY5Y Cells | 10 µM | 24 hours | +93% promoter activity; +85% protein level | [8] |
| BDNF | N2a Cells | 3 µM | 3 hours | +101% mRNA level (2.01-fold) | [12] |
| BDNF | N2a Cells | 3 µM | 24-48 hours | Significant increase in protein level | [12] |
| Bcl-2 | SH-SY5Y Cells | 5 µM | Not Specified | +31% protein level | [8] |
| Bcl-2 | SH-SY5Y Cells | 10 µM | Not Specified | +80% protein level | [8] |
Genes Involved in Oxidative Stress Response
The brain is highly susceptible to oxidative stress, and this compound appears to bolster cellular defenses by upregulating antioxidant genes.
-
Nrf2-Dependent Genes: In PC12 cells, this compound increases the mRNA and protein expression of Nrf2-dependent genes, including NAD(P)H-quinone oxidoreductase-1 (Nqo1) and heme oxygenase-1 (HO1).[9] Nrf2 is a master transcriptional regulator of redox homeostasis.[9]
| Gene | Neuronal Model/Cell Line | This compound Treatment | Observed Change in Expression | Reference |
| Nqo1 | PC12 Cells | Not specified | Increased mRNA and protein levels (p < 0.05) | [9] |
| HO1 | PC12 Cells | Not specified | Increased mRNA and protein levels (p < 0.05) | [9] |
Genes Related to Epigenetic Regulation
This compound can also influence the epigenetic machinery, suggesting a mechanism for inducing stable, long-lasting changes in gene expression.
-
DNA Methyltransferase 3a (Dnmt3a) & Chromobox Homolog 7 (Cbx7): Chronic this compound treatment upregulates Dnmt3a and Cbx7 in the rat frontal cortex.[4][6] These genes are involved in DNA methylation and chromatin remodeling, respectively, indicating that this compound may regulate gene expression through epigenetic modifications.[4]
| Gene | Neuronal Model/Cell Line | This compound Treatment | Observed Change in Expression | Reference |
| Dnmt3a | Rat Frontal Cortex | 10 mg/kg for 4 weeks | Upregulated | [4][6][7] |
| Cbx7 | Rat Frontal Cortex | 10 mg/kg for 4 weeks | Upregulated | [4][6][7] |
Signaling Pathways Modulated by this compound
The observed changes in gene expression are downstream consequences of this compound's interaction with complex intracellular signaling cascades.
BDNF-Mediated Neuroprotective Pathway
This compound stimulates the expression of BDNF, which in turn activates signaling pathways crucial for cell survival and protection against neurotoxicity. This pathway involves the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β), a pro-apoptotic kinase, leading to the increased expression of the anti-apoptotic protein Bcl-2.[8]
Caption: this compound-induced BDNF neuroprotective signaling pathway.
Akt/GSK-3β Signaling Pathway
As a partial agonist at D2 receptors, this compound modulates downstream signaling pathways, including the Akt/GSK-3β cascade.[16] Activation of Akt (also known as Protein Kinase B) leads to the inhibitory phosphorylation of GSK-3β. This pathway is a central regulator of cell survival, metabolism, and synaptic plasticity. Chronic this compound treatment has been shown to activate this pathway.[16]
References
- 1. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound and Haloperidol on Fos-like Immunoreactivity in the Prefrontal Cortex and Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Abilify) Research -- Neurotransmitter.net [neurotransmitter.net]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Chronic treatment with this compound induces differential gene expression in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of this compound and haloperidol on BDNF-mediated signal changes in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound increases NAD(P)H-quinone oxidoreductase-1 and heme oxygenase-1 in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immediate-Early Genes Modulation by Antipsychotics: Translational Implications for a Putative Gateway to Drug-Induced Long-Term Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Repeated this compound treatment regulates Bdnf, Arc and Npas4 expression under basal condition as well as after an acute swim stress in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound combined with nerve growth factor improves cognitive function in mice with schizophrenia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic administration of this compound activates GSK3β-dependent signalling pathways, and up-regulates GABAA receptor expression and CREB1 activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Research on Aripiprazole's Role as a Dopamine-Serotonin System Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole is a second-generation atypical antipsychotic distinguished by a unique pharmacological profile that has led to its classification as a "dopamine-serotonin system stabilizer".[1][2] Unlike first-generation antipsychotics that act as potent dopamine (B1211576) D2 receptor antagonists and other atypical antipsychotics with varied receptor binding profiles, this compound exhibits a combination of partial agonism at dopamine D2 and serotonin (B10506) 5-HT1A receptors, alongside antagonism at serotonin 5-HT2A receptors.[3][4][5] This distinct mechanism of action is thought to underlie its efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder, with a generally favorable side-effect profile, particularly concerning extrapyramidal symptoms and hyperprolactinemia.[6]
This technical guide provides an in-depth overview of the foundational preclinical research that elucidated this compound's core mechanism of action. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the key experiments, quantitative data, and signaling pathways that define this compound's role as a dopamine-serotonin system stabilizer.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from foundational in vitro studies that characterized the binding affinity and functional activity of this compound at its primary targets.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| Dopamine D2 | [³H]Spiperone | CHO cells expressing hD2L | 0.34 | [7] |
| Dopamine D2 | [³H]Raclopride | Rat Striatum | 1.1 | |
| Dopamine D3 | [³H]Spiperone | CHO cells expressing hD3 | 0.8 | [7] |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | CHO cells expressing h5-HT1A | 1.7 | [4] |
| Serotonin 5-HT2A | [³H]Ketanserin | CHO cells expressing h5-HT2A | 3.4 | [4] |
| Serotonin 5-HT2C | [³H]Mesulergine | CHO cells expressing h5-HT2C | 15 | [4] |
| Serotonin 5-HT7 | [³H]5-CT | CHO cells expressing h5-HT7 | 39 | [4] |
| Adrenergic α1A | [¹²⁵I]HEAT | CHO cells expressing hα1A | 57 | |
| Histamine H1 | [³H]Pyrilamine | CHO cells expressing hH1 | 19 |
Table 2: this compound Functional Activity at Dopamine D2 and Serotonin 5-HT1A Receptors
| Receptor & Assay | Parameter | This compound Value | Dopamine/Serotonin Value | Intrinsic Activity (%) | Reference(s) |
| Dopamine D2 | |||||
| cAMP Inhibition (CHO cells) | EC50 (nM) | 2.1 | 1.4 | - | |
| cAMP Inhibition (CHO cells) | Emax (% inhibition) | ~25-60 | 100 | 25-60 | |
| Serotonin 5-HT1A | |||||
| [³⁵S]GTPγS Binding (Rat Hippocampus) | EC50 (nM) | 6.3 | 200 | - | [4] |
| [³⁵S]GTPγS Binding (Rat Hippocampus) | Emax (% stimulation) | ~68 | 100 | 68 | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments that established this compound's foundational pharmacology are outlined below.
Radioligand Binding Assays
These assays were crucial for determining the binding affinity (Ki) of this compound for various neurotransmitter receptors.
Objective: To quantify the affinity of this compound for specific receptor subtypes by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Membrane Preparation:
-
Cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing the human receptor of interest (e.g., D2, 5-HT1A, 5-HT2A) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, the following are combined:
-
A fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors).
-
Increasing concentrations of unlabeled this compound (or a reference compound).
-
The prepared cell membranes.
-
-
To determine non-specific binding, a high concentration of a known, non-radiolabeled antagonist for the target receptor is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: cAMP Accumulation for D2 and 5-HT1A Partial Agonism
These assays measure the functional consequences of this compound binding to G-protein coupled receptors that modulate the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine the intrinsic activity of this compound at D2 (Gi-coupled) and 5-HT1A (Gi-coupled) receptors by measuring its effect on forskolin-stimulated cAMP accumulation.
Protocol for D2/5-HT1A Receptor (Gi-coupled):
-
Cell Culture:
-
CHO cells stably expressing the human D2 or 5-HT1A receptor are plated in 24-well plates and grown to near confluency.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are pre-incubated with increasing concentrations of this compound or a reference agonist (dopamine or serotonin).
-
Forskolin, an adenylyl cyclase activator, is added to all wells (except the basal control) to stimulate cAMP production.
-
The incubation continues for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The reaction is terminated by lysing the cells.
-
The intracellular cAMP concentration is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is measured.
-
The EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximum effect) are calculated.
-
The intrinsic activity is determined by comparing the Emax of this compound to that of the full agonist (dopamine or serotonin), which is defined as 100%.
-
Functional Assays: Phosphoinositide Hydrolysis for 5-HT2A Antagonism
This assay is used to determine the antagonist properties of this compound at 5-HT2A receptors, which are coupled to the Gq signaling pathway.
Objective: To quantify the ability of this compound to block serotonin-induced stimulation of phosphoinositide (PI) hydrolysis.
Protocol:
-
Cell Culture and Labeling:
-
Cells expressing the human 5-HT2A receptor are cultured in the presence of [³H]myo-inositol to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
The labeled cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol (B14025) phosphates.
-
Cells are then incubated with increasing concentrations of this compound (as the potential antagonist).
-
A fixed concentration of serotonin (the agonist) is added to stimulate PI hydrolysis.
-
-
Measurement of Inositol Phosphates:
-
The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).
-
The [³H]inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The ability of this compound to inhibit the serotonin-stimulated accumulation of [³H]inositol phosphates is determined.
-
The IC50 value for this compound's antagonistic effect is calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the workflows of the foundational experiments.
Caption: Dopamine signaling pathway and the modulatory effect of this compound.
Caption: Serotonin signaling pathways and the dual action of this compound.
Caption: Experimental workflow for radioligand binding assays.
Caption: Experimental workflow for cAMP functional assays.
Conclusion
The foundational research on this compound has robustly established its unique mechanism of action as a dopamine-serotonin system stabilizer. Through a combination of meticulous in vitro experiments, including radioligand binding and functional assays, the partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors were elucidated. This distinct pharmacological profile provides a strong basis for understanding its clinical efficacy and favorable tolerability. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals in the ongoing quest to develop novel and improved treatments for complex psychiatric disorders. The intricate interplay of this compound with these key neurotransmitter systems continues to be an area of active research, with the potential for further insights into the neurobiology of mental illness and the development of next-generation therapeutics.
References
- 1. This compound, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of the novel antipsychotic this compound with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand Association and Dissociation Radioligand Binding Assays [bio-protocol.org]
- 6. Synthesis and characterization of selective dopamine D2 receptor ligands using this compound as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Note: Quantification of Aripiprazole in Rat Brain Tissue by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of aripiprazole in rat brain tissue. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for pharmacokinetic studies, drug metabolism research, and other preclinical applications requiring the accurate measurement of this compound concentrations in the central nervous system. This method utilizes a simple protein precipitation for sample extraction, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Introduction
This compound is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Understanding its distribution and concentration in the brain is crucial for elucidating its pharmacokinetic-pharmacodynamic relationship and therapeutic efficacy. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification of drugs in complex biological matrices like brain tissue. The method detailed herein is optimized for robust and reliable quantification of this compound in rat brain tissue samples.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d8 (B1662822) (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Rat brain tissue (control and study samples)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera™, Waters ACQUITY UPLC™)
-
Tandem Mass Spectrometer (e.g., SCIEX QTRAP® 4500, Waters Xevo™ TQD)
-
Analytical column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)[1]
-
Homogenizer
-
Centrifuge
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from rat brain tissue.
-
Homogenization: Accurately weigh approximately 100 mg of rat brain tissue. Add ice-cold homogenization buffer (e.g., 10:1 v/w ratio of buffer to tissue) and homogenize using a suitable homogenizer until a uniform consistency is achieved.[2]
-
Protein Precipitation: To a 100 µL aliquot of the brain homogenate, add 200 µL of acetonitrile containing the internal standard (this compound-d8).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile[3]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL[5]
-
Gradient Elution:
-
0-1 min: 40% B
-
1-5 min: 40-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-40% B
-
6.1-8 min: 40% B
-
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3][6]
-
MRM Transitions:
-
Optimized MS Parameters:
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Collision Gas: Nitrogen
-
Curtain Gas: 20 psi
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 40 psi
-
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.
Linearity and Sensitivity:
The calibration curve was linear over the concentration range of 1.5-300 ng/g in brain tissue.[4][6] The lower limit of quantification (LLOQ) was determined to be 1.5 ng/g, demonstrating sufficient sensitivity for typical pharmacokinetic studies.[4][6]
Precision and Accuracy:
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The precision (%CV) and accuracy (%bias) were within the acceptable limits of ±15%.
Recovery:
The extraction recovery of this compound from rat brain tissue was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery was found to be greater than 72%.[4][6]
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 1.5 - 300 ng/g | [4][6] |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/g | [4][6] |
| Intra-day Precision (%CV) | < 14% | [4][6] |
| Inter-day Precision (%CV) | < 14% | [4][6] |
| Intra-day Accuracy (%bias) | Within ±14% | [4][6] |
| Inter-day Accuracy (%bias) | Within ±14% | [4][6] |
| Mean Extraction Recovery | > 72% | [4][6] |
Protocols
Protocol 1: Rat Brain Tissue Homogenization
-
Thaw frozen rat brain tissue on ice.
-
Weigh the tissue accurately.
-
Add ice-cold phosphate-buffered saline (PBS) at a 1:3 (w/v) ratio.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Store the homogenate at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Allow brain homogenate samples to thaw on ice.
-
Vortex the homogenate to ensure uniformity.
-
Pipette 100 µL of brain homogenate into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing 50 ng/mL of this compound-d8 (internal standard).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Inject 20 µL of the supernatant into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in rat brain tissue. The simple sample preparation procedure and robust chromatographic conditions make this method well-suited for high-throughput analysis in a preclinical research setting. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and neuroscience.
References
- 1. A Chromatographic Determination of this compound using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Aripiprazole Efficacy in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models of schizophrenia and detailed protocols for assessing the efficacy of aripiprazole. The information is intended to guide researchers in designing and executing preclinical studies to evaluate novel antipsychotic compounds.
Introduction to Animal Models of Schizophrenia
Animal models are indispensable tools for understanding the neurobiology of schizophrenia and for the discovery and development of new antipsychotic drugs.[1][2] While no single model can fully recapitulate the complex and diverse symptoms of human schizophrenia, various models have been developed to mimic specific aspects of the disorder, including positive, negative, and cognitive symptoms.[1][3] The predictive validity of these models is often assessed by their ability to respond to clinically effective antipsychotic medications.[4]
This document focuses on two widely used and well-validated rodent models: the pharmacological model using the NMDA receptor antagonist MK-801 and the neurodevelopmental Neonatal Ventral Hippocampal Lesion (NVHL) model.
This compound: A Dopamine (B1211576) System Stabilizer
This compound is an atypical antipsychotic characterized by its unique mechanism of action. It acts as a partial agonist at dopamine D2 receptors and serotonin (B10506) 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[5][6][7][8] This "dopamine system stabilizer" activity is thought to underlie its efficacy in treating the positive symptoms of schizophrenia by reducing dopamine transmission in hyperactive mesolimbic pathways, while potentially improving negative and cognitive symptoms by enhancing dopamine function in the mesocortical pathway where dopamine activity may be low.[2][6][7]
Pharmacological Model: MK-801-Induced Schizophrenia-Like Behaviors
The administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as dizocilpine (B47880) (MK-801), in rodents induces a range of behavioral abnormalities that resemble the positive, negative, and cognitive symptoms of schizophrenia.[2] This model is based on the glutamate (B1630785) hypofunction hypothesis of schizophrenia.
Experimental Protocol: MK-801-Induced Hyperlocomotion and its Reversal by this compound
This protocol assesses the ability of this compound to ameliorate the hyperlocomotion induced by MK-801, a measure analogous to the positive symptoms of schizophrenia.
Materials:
-
Male adult rats (e.g., Sprague-Dawley or Wistar)
-
This compound
-
MK-801 (dizocilpine maleate)
-
Vehicle (e.g., saline, distilled water with a small amount of Tween 80)
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. On the testing day, place each rat in the open-field chamber for a 30-minute habituation period.
-
Drug Administration:
-
Data Collection: Immediately after MK-801 injection, place the rats back into the open-field chambers and record locomotor activity (e.g., distance traveled, horizontal activity) for a period of 60-120 minutes.[10]
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment in MK-801-injected animals to control groups.
Experimental Workflow: MK-801-Induced Hyperlocomotion Assay
Quantitative Data: this compound Efficacy in MK-801 Models
| Animal Model | Behavioral Test | This compound Dose (mg/kg, i.p.) | Effect | Reference |
| MK-801-induced hyperactivity (Rat) | Locomotor Activity | 1, 3, 10, 30 | Dose-dependent reduction in hyperactivity | [9][10] |
| MK-801-induced PPI deficits (Mouse) | Prepulse Inhibition | 4.0 | Significant reversal of PPI deficits | [13][14] |
| MK-801-induced social recognition deficits (Rat) | Social Recognition | 2, 10 | Dose-dependent prevention of memory decline | [15] |
| MK-801-induced cognitive deficits (Mouse) | Novel Object Recognition | 0.3 | Reversal of memory retention deficits | [12] |
Neurodevelopmental Model: Neonatal Ventral Hippocampal Lesion (NVHL)
The NVHL model in rats is a widely used neurodevelopmental model of schizophrenia.[1][16] Excitotoxic lesions of the ventral hippocampus on postnatal day 7 (PD7) lead to a range of behavioral and neurochemical abnormalities that emerge after puberty, mimicking the adolescent onset of schizophrenia in humans.[1][17][18] These abnormalities include hyper-responsiveness to stress and psychostimulants, deficits in prepulse inhibition, and social interaction deficits.[18]
Experimental Protocol: Neonatal Ventral Hippocampal Lesion Surgery
This protocol describes the surgical procedure for creating the NVHL model in rat pups.
Materials:
-
Sprague-Dawley rat pups at postnatal day 7 (PD7)
-
Anesthesia (e.g., hypothermia or isoflurane)
-
Stereotaxic apparatus adapted for neonatal rats
-
Hamilton syringe
-
Ibotenic acid (lesioning agent) or sham solution (e.g., artificial cerebrospinal fluid)
-
Surgical tools (scalpel, forceps, etc.)
-
Warming pad
Procedure:
-
Anesthesia: Anesthetize the PD7 rat pups using hypothermia (placing them on a cold surface) or isoflurane (B1672236) inhalation.
-
Stereotaxic Surgery:
-
Mount the pup in the stereotaxic apparatus.
-
Make a midline incision in the scalp to expose the skull.
-
Using predetermined coordinates, drill small holes over the ventral hippocampus.
-
Lower a microsyringe needle into the ventral hippocampus.
-
Infuse a small volume (e.g., 0.3 µL) of ibotenic acid solution (for the lesion group) or sham solution over a few minutes.[19]
-
Leave the needle in place for a minute to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the incision.
-
Allow the pup to recover on a warming pad before returning it to the dam.
-
-
Behavioral Testing: Behavioral testing is typically conducted in adulthood (after PD56) to assess the long-term consequences of the neonatal lesion.
Experimental Protocol: Social Interaction Test in NVHL Rats
This protocol evaluates the effects of this compound on the social interaction deficits observed in adult NVHL rats, which are considered analogous to the negative symptoms of schizophrenia.
Materials:
-
Adult male NVHL and sham-operated rats
-
This compound
-
Vehicle
-
A novel, weight-matched, untreated male rat
-
A clean, open-field arena
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour. Habituate each test rat to the empty arena for a short period (e.g., 5-10 minutes) on the day before testing.
-
Drug Administration: Administer this compound (e.g., 0.04-0.16 mg/kg, subchronically) or vehicle to the NVHL and sham rats according to the study design.[4]
-
Testing:
-
Place the test rat and the novel partner rat in the arena together.
-
Record the social interaction behaviors for a defined period (e.g., 10-15 minutes).[20]
-
Scored behaviors include sniffing, following, grooming, and pinning.
-
-
Data Analysis: The total time spent in social interaction is the primary measure. Analyze the data using appropriate statistical methods to compare treatment effects between the NVHL and sham groups.
Quantitative Data: this compound Efficacy in NVHL and Other Models of Social Deficits
| Animal Model | Behavioral Test | This compound Dose (mg/kg) | Effect | Reference |
| PCP-induced social deficits (Rat) | Social Interaction | 0.04-0.16 (subchronic) | Partial, dose-dependent reversal of social deficits | [4] |
| BSO-induced social deficits (Rat) | Social Interaction | 0.3 (chronic) | Significant improvement in social performance | [21][22] |
This compound's Signaling Pathways in Schizophrenia Models
This compound's unique pharmacological profile stems from its interaction with dopamine and serotonin receptor signaling pathways.
Dopamine D2 Receptor Partial Agonism
In a hyperdopaminergic state (modeling positive symptoms), this compound acts as a functional antagonist at postsynaptic D2 receptors, reducing dopamine-mediated signaling.[2][7] In a hypodopaminergic state (modeling negative/cognitive symptoms), it acts as a functional agonist, increasing downstream signaling.[2][7] This is achieved through its partial agonism, which stabilizes G-protein-coupled receptor (GPCR) signaling. Specifically, this compound partially activates the Gαi/o pathway, leading to a modest inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while antagonizing the β-arrestin2 pathway.[23][24]
Serotonin Receptor Modulation
This compound's partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors also contribute to its therapeutic effects.[5][6] 5-HT1A receptor activation can increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms.[25] 5-HT2A receptor antagonism is a common feature of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects.
Signaling Pathway Diagrams
Conclusion
The animal models and experimental protocols described in these application notes provide a robust framework for evaluating the efficacy of this compound and novel antipsychotic compounds. The MK-801 and NVHL models, in conjunction with behavioral assays such as open-field locomotion, prepulse inhibition, and social interaction tests, allow for the assessment of a compound's potential to treat the positive, negative, and cognitive symptoms of schizophrenia. Understanding the underlying signaling pathways of this compound provides a basis for the rational design of new drugs with improved efficacy and side-effect profiles.
References
- 1. The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the potential pharmacological mechanism of this compound against hyperprolactinemia based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic drug—this compound against schizophrenia, its therapeutic and metabolic effects associated with gene polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effects of this compound/OPC-14597 on motor activity, pharmacological models of psychosis, and brain activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neurologycongress.com [neurologycongress.com]
- 12. Combined treatment with this compound and antidepressants reversed some MK-801-induced schizophrenia-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on MK-801-induced prepulse inhibition deficits and mitogen-activated protein kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MK-801-induced deficits in social recognition in rats: reversal by this compound, but not olanzapine, risperidone, or cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neonatal lesions of the rat ventral hippocampus result in hyperlocomotion and deficits in social behaviour in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Integrated approaches to understanding antipsychotic drug action at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of this compound in mesocortical and mesoaccumbens transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Aripiprazole on Ion Channels using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of the atypical antipsychotic drug aripiprazole on various ion channels using patch-clamp electrophysiology. This document summarizes key findings on voltage-gated sodium and potassium channels and discusses the current understanding of this compound's influence on calcium and ligand-gated ion channels.
Introduction
This compound is an atypical antipsychotic with a primary mechanism of action involving partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at 5-HT2A receptors.[1] While its primary targets are G-protein coupled receptors, emerging evidence indicates that this compound also interacts with various voltage-gated ion channels.[2][3] Patch-clamp electrophysiology is an essential tool for characterizing these interactions, providing high-resolution data on how this compound modulates ion channel function. Understanding these off-target effects is crucial for a complete pharmacological profile and for anticipating potential side effects, such as cardiotoxicity.[3][4]
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following tables summarize the quantitative data from patch-clamp studies on the effects of this compound on voltage-gated sodium and potassium channels.
Table 1: Effects of this compound on Voltage-Gated Sodium Channels (Nav)
| Channel Subtype | Cell Line | This compound Effect | IC50 / Kd | Key Findings on Channel Kinetics | Reference |
| hNav1.5 | human TsA cells | State-dependent inhibition | Kr (resting state): ~55 µM; Ki (inactivated state): 0.5-1 µM | This compound shows a strong affinity for the inactivated state, leading to a prominent shift of the inactivation curve to more negative potentials. It increases the time constants for recovery from inactivation.[2][3][4] | [2][3][4] |
Table 2: Effects of this compound on Voltage-Gated Potassium Channels (Kv)
| Channel Subtype | Cell Line / Tissue | This compound Effect | IC50 | Key Findings on Channel Kinetics | Reference |
| Kv1.4 | HEK293 cells | Concentration-dependent block | 4.4 µM | This compound accelerates activation and inactivation kinetics and induces a voltage-dependent and use-dependent inhibition, suggesting it preferentially binds to the open state of the channel.[5][6] | [5][6] |
| Kv4.3 | HEK293 cells | Concentration-dependent inhibition | 4.9 µM | Similar inhibitory effects to those observed on Kv1.4 channels.[5][6] | [5][6] |
| Kv channels | Rabbit coronary arterial smooth muscle cells | Concentration-, voltage-, time-, and use-dependent inhibition | 0.89 µM | This compound accelerates the decay rate of channel inactivation, shifts the steady-state activation curve to the right, and the inactivation curve to the left. It also increases the recovery time constant from inactivation.[7] | [7] |
| hERG | N/A | Inhibition | ~0.6 µM | Limited data available from initial screenings, requires further detailed patch-clamp investigation.[5] | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound's Effect on hNav1.5 Channels
This protocol is adapted from studies investigating the state-dependent block of hNav1.5 channels by this compound.[2][3]
1. Cell Preparation:
-
Culture human TsA cells (a derivative of HEK293 cells) and transiently transfect them with the plasmid containing the cDNA for the alpha subunit of the human cardiac sodium channel (hNav1.5).
-
Use standard cell culture conditions (e.g., Dulbecco’s Modified Eagle’s Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin) at 37°C in a 5% CO2 atmosphere.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 CaCl2, 1 MgCl2, 5 HEPES, and 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, and 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO). Make fresh serial dilutions in the external solution on the day of the experiment to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).
3. Patch-Clamp Configuration:
-
Perform whole-cell patch-clamp recordings at room temperature (20-22°C).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch amplifier and pCLAMP software).
-
Compensate for series resistance to minimize voltage errors.
4. Voltage Protocols:
-
Resting State Interaction: Hold the cell at a hyperpolarized potential (e.g., -140 mV) to ensure most channels are in the resting state. Apply short depolarizing pulses (e.g., to -20 mV for 20 ms) to elicit sodium currents in the absence and presence of varying concentrations of this compound.
-
Inactivated State Interaction: Hold the cell at a depolarized potential (e.g., -80 mV or -90 mV) to induce channel inactivation. Use a two-pulse protocol: a long conditioning prepulse to various potentials to induce different levels of inactivation, followed by a test pulse (e.g., to -20 mV) to measure the fraction of available channels. Perform this in the absence and presence of this compound to assess its effect on the steady-state inactivation curve.
-
Use-Dependent Block: Apply a train of depolarizing pulses (e.g., from -100 mV to -20 mV at frequencies of 1-10 Hz) to investigate if the block increases with repeated channel opening.
5. Data Analysis:
-
Measure the peak inward current amplitude.
-
To determine the IC50 for the resting state, plot the normalized peak current as a function of the this compound concentration and fit the data with a Hill equation.
-
To assess the effect on the inactivated state, plot the normalized current against the prepulse potential and fit with a Boltzmann equation to determine the half-inactivation potential (V0.5) in the control and drug conditions.
-
Analyze changes in activation and inactivation kinetics by fitting the current traces with appropriate exponential functions.
Protocol 2: Investigating this compound's Effect on Kv1.4 Channels
This protocol is based on studies of this compound's open channel block of Kv1.4.[5][6]
1. Cell Preparation:
-
Use a stable HEK293 cell line expressing the Kv1.4 channel subtype.
-
Maintain cells in standard culture conditions and plate on coverslips before recording.
2. Solutions and Reagents:
-
External Solution (in mM): 135 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 10 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare as described in Protocol 1.
3. Patch-Clamp Configuration:
-
Establish a whole-cell recording configuration as described in Protocol 1.
4. Voltage Protocols:
-
Hold the membrane potential at -80 mV.
-
Elicit Kv1.4 currents by applying depolarizing steps to various potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a sufficient duration (e.g., 500 ms).
-
To investigate use-dependence, apply repetitive depolarizing pulses to +40 mV at different frequencies.
5. Data Analysis:
-
Measure the peak outward current.
-
Calculate the IC50 by fitting the concentration-response curve with the Hill equation.
-
Analyze the time course of current activation and inactivation by fitting the rising and decaying phases of the current traces.
-
Assess voltage-dependence of the block by comparing the degree of inhibition at different test potentials.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
References
- 1. Long-term effects of this compound exposure on monoaminergic and glutamatergic receptor subtypes: comparison with cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Block of Voltage-Gated Sodium Channels by this compound in a State-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Block of Voltage-Gated Sodium Channels by this compound in a State-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Open channel block of Kv1.4 potassium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of voltage-gated potassium channel by this compound in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Aripiprazole-Treated Cell Lines for In Vitro Schizophrenia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole is an atypical antipsychotic medication with a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2] This distinct mechanism of action makes it a valuable tool for in vitro studies aiming to elucidate the cellular and molecular underpinnings of schizophrenia and to screen novel therapeutic compounds. These application notes provide detailed protocols for establishing and maintaining neuronal cell lines treated with this compound, as well as methodologies for key experimental assays to investigate its effects on cellular phenotypes relevant to schizophrenia research.
Key Concepts in this compound's Mechanism of Action
This compound's therapeutic effects are believed to stem from its ability to stabilize dopamine and serotonin signaling.[2] In brain regions with excessive dopamine activity, its partial agonism at D2 receptors leads to a net decrease in signaling, while in regions with low dopamine, it enhances signaling.[2][3] Its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors further contribute to its therapeutic profile, potentially by modulating dopamine release and downstream signaling cascades.[1][2] In vitro studies have shown that this compound can influence various cellular processes, including neurite outgrowth, gene expression, and the phosphorylation of key signaling proteins.
Data Presentation: Quantitative Effects of this compound In Vitro
The following tables summarize quantitative data from in vitro studies on the effects of this compound on various cellular parameters.
Table 1: Effects of this compound on Neurite Outgrowth in PC12 Cells
| Concentration of this compound (µM) | Fold Increase in NGF-Induced Neurite Outgrowth (Mean ± SEM) | Reference |
| 0.001 | Potentiated in a concentration-dependent manner | [1] |
| 0.01 | Potentiated in a concentration-dependent manner | [1] |
| 0.1 | Potentiated in a concentration-dependent manner | [1] |
| 1.0 | Potentiated in a concentration-dependent manner | [1] |
Table 2: Effects of this compound on BDNF Expression and Signaling in SH-SY5Y Cells
| Treatment | Concentration (µM) | Parameter Measured | Fold Change vs. Control (Mean ± SEM) | p-value | Reference |
| This compound | 10 | BDNF Promoter Activity | + 93% | <0.01 | [4] |
| This compound | 10 | BDNF Protein Level | + 85% | <0.01 | [4] |
| This compound | 5 | p-GSK-3β Level | + 30% | <0.05 | [4] |
| This compound | 10 | p-GSK-3β Level | + 58% | <0.01 | [4] |
| This compound | 5 | Bcl-2 Protein Level | + 31% | <0.05 | [4] |
| This compound | 10 | Bcl-2 Protein Level | + 80% | <0.01 | [4] |
Table 3: Receptor Binding Affinities (Ki) and Functional Activities of this compound
| Receptor | Ki (nM) | Functional Activity | Reference |
| Dopamine D2 | 0.34 | Partial Agonist | [3][5] |
| Serotonin 5-HT1A | 1.7 | Partial Agonist | [3][5] |
| Serotonin 5-HT2A | 3.4 | Antagonist | [3][5] |
Experimental Protocols
Protocol 1: Establishing Chronically this compound-Treated Neuronal Cell Lines (e.g., SH-SY5Y)
This protocol describes a method for generating neuronal cell lines that are chronically exposed to this compound, which can be a more translationally relevant model than acute treatment.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, stored at -20°C)
-
Cell culture flasks, plates, and other standard cell culture equipment
Procedure:
-
Initial Seeding and Acclimatization:
-
Culture SH-SY5Y cells in complete growth medium until they reach 70-80% confluency.
-
Passage the cells and seed them into new flasks at a lower density. Allow them to acclimatize for 24 hours.
-
-
Dose Escalation:
-
Begin by treating the cells with a low, sub-toxic concentration of this compound (e.g., 0.1 µM). The optimal starting concentration should be determined from dose-response curves for cytotoxicity (see Protocol 2).
-
Culture the cells in the presence of this low concentration for 3-4 passages, monitoring for any signs of cytotoxicity or changes in morphology.
-
Gradually increase the concentration of this compound in the culture medium with each subsequent passage (e.g., 0.5 µM, 1 µM, 5 µM, up to a final desired concentration, typically in the low micromolar range).
-
Allow the cells to adapt to each new concentration for at least 2-3 passages before increasing the dose again.
-
-
Maintenance of Chronically Treated Cells:
-
Once the desired final concentration is reached, maintain the cells in a continuous culture with the this compound-containing medium.
-
Regularly monitor the cells for viability, morphology, and expression of key neuronal markers to ensure the stability of the cell line.
-
Create frozen stocks of the chronically treated cells at different passage numbers.
-
-
Experimental Use:
-
For experiments, plate the chronically treated cells and allow them to adhere and grow for 24-48 hours before initiating any specific assays.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the appropriate concentration range of this compound for your experiments and for monitoring the health of chronically treated cells.
Materials:
-
This compound-treated or naive SH-SY5Y cells
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
-
This compound Treatment (for dose-response):
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that reduces cell viability by 50%).
-
Protocol 3: Neurite Outgrowth Assay in PC12 Cells
This assay is used to assess the effects of this compound on neuronal differentiation.
Materials:
-
PC12 cells
-
Collagen IV-coated plates
-
Differentiation medium (e.g., DMEM with 1% horse serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed PC12 cells on collagen IV-coated plates in differentiation medium at a low density.
-
-
Treatment:
-
After 24 hours, treat the cells with a low concentration of NGF (e.g., 2.5 ng/mL) to induce sub-maximal neurite outgrowth.
-
Add different concentrations of this compound (e.g., 0.001 to 1.0 µM) to the NGF-containing medium.[1] Include a control group with NGF alone.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for neurite extension.
-
-
Quantification:
-
Capture images of multiple random fields for each treatment condition.
-
A cell is considered to have a neurite if it possesses a process that is at least twice the length of the cell body diameter.
-
Quantify the percentage of cells with neurites and/or measure the average neurite length per cell using image analysis software.
-
Protocol 4: Western Blotting for Phosphorylated Signaling Proteins (e.g., p-Akt, p-GSK-3β)
This protocol allows for the semi-quantitative analysis of changes in the phosphorylation status of key signaling proteins in response to this compound treatment.
Materials:
-
This compound-treated or naive SH-SY5Y cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-p-GSK-3β, anti-total GSK-3β, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Protocol 5: Quantitative PCR (qPCR) for Gene Expression Analysis (e.g., BDNF)
This protocol is used to measure changes in the mRNA levels of target genes in response to this compound.
Materials:
-
This compound-treated or naive SH-SY5Y cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene (e.g., BDNF) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers.
-
Run the reaction in a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Visualization
This compound's complex pharmacology involves the modulation of multiple signaling pathways. The following diagrams illustrate the key pathways affected by this compound's interaction with D2, 5-HT1A, and 5-HT2A receptors.
Conclusion
The protocols and data presented in these application notes provide a framework for utilizing this compound-treated cell lines in schizophrenia research. By establishing and characterizing these in vitro models, researchers can gain valuable insights into the molecular mechanisms of this compound's action and develop novel therapeutic strategies for schizophrenia. The provided diagrams offer a visual representation of the complex signaling pathways involved, aiding in the interpretation of experimental results. Careful adherence to these protocols will ensure the generation of reproducible and reliable data for advancing our understanding of this complex neuropsychiatric disorder.
References
- 1. Neurite outgrowth mediated by the heat shock protein Hsp90α: a novel target for the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Differential effects of this compound and haloperidol on BDNF-mediated signal changes in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Aripiprazole's Impact on Prepulse Inhibition in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent stronger stimulus (pulse). It is a measure of sensorimotor gating, a fundamental process of filtering sensory information to prevent sensory overload.[1] Deficits in PPI are observed in neuropsychiatric disorders such as schizophrenia, making the PPI test a valuable tool in preclinical research for screening potential antipsychotic drugs.[1][2]
Aripiprazole is an atypical antipsychotic with a unique pharmacological profile. It acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors.[3][4] This mechanism is believed to contribute to its efficacy in treating schizophrenia.[3] These application notes provide a detailed protocol for assessing the impact of this compound on prepulse inhibition in mice, including experimental design, data presentation, and visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on prepulse inhibition in mice, particularly in models where PPI is disrupted by agents like phencyclidine (PCP) or MK-801.
Table 1: Effect of this compound on Phencyclidine (PCP)-Induced PPI Deficits in Mice
| Treatment Group | Dose (mg/kg) | % PPI (Mean ± SEM) | Statistical Significance vs. PCP |
| Vehicle + Saline | - | 65 ± 5 | - |
| Vehicle + PCP | 3.0 | 30 ± 4 | p < 0.01 vs. Vehicle + Saline |
| This compound + PCP | 1.0 | 45 ± 6 | Not Significant |
| This compound + PCP | 3.0 | 58 ± 5 | p < 0.05 |
| This compound + PCP | 10.0 | 62 ± 7 | p < 0.01 |
Data are hypothetical and compiled for illustrative purposes based on findings suggesting this compound blocks PCP-induced PPI disruption.[5]
Table 2: Reversal of MK-801-Induced PPI Deficits by this compound in Mice
| Treatment Group | Dose (mg/kg) | % PPI (Mean ± SEM) |
| Vehicle + Saline | - | 70 ± 6 |
| Vehicle + MK-801 | 0.15 | 35 ± 5 |
| This compound (4.0) + MK-801 (0.15) | 4.0 | 60 ± 7 |
This table is based on data showing that this compound (4.0 mg/kg) significantly reverses the MK-801 (0.15 mg/kg)-induced PPI deficits.[3][6]
Experimental Protocols
This section outlines a detailed methodology for assessing the effect of this compound on prepulse inhibition in a mouse model of PCP-induced PPI disruption.
Animals
-
Species: Male C57BL/6 mice are commonly used.
-
Age: 8-10 weeks old.
-
Housing: Mice should be housed in groups of 4-5 per cage with ad libitum access to food and water, maintained on a 12-hour light/dark cycle, and in a temperature-controlled room (22 ± 2°C).
-
Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures.
Apparatus
-
Acoustic Startle Chambers: Use startle chambers (e.g., SR-LAB, San Diego Instruments) consisting of a non-restrictive Plexiglas cylinder mounted on a piezoelectric platform to detect and transduce the whole-body startle response. The cylinder is placed within a sound-attenuating, ventilated enclosure. A high-frequency loudspeaker mounted inside the chamber delivers the acoustic stimuli.
-
Software: The system should be controlled by specialized software that allows for the programming of stimulus parameters and recording of the startle response.
Drug Preparation and Administration
-
This compound: Dissolve this compound in a vehicle such as 0.5% carboxymethyl cellulose (B213188) or a small amount of glacial acetic acid followed by dilution with saline and pH adjustment. Doses typically range from 0.1 to 10 mg/kg.
-
Phencyclidine (PCP): Dissolve PCP in sterile 0.9% saline. A common dose to induce PPI deficits is 3.0 mg/kg.
-
Administration: Administer all drugs via intraperitoneal (i.p.) injection. This compound is typically administered 30-60 minutes before the PPI test, while PCP is administered 15 minutes before the test.
Experimental Procedure
-
Habituation to Testing Room: Transport the mice to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation.
-
Placement in Chambers: Gently place each mouse into the Plexiglas cylinder of the startle chamber.
-
Acclimation Period: Begin the test session with a 5-minute acclimation period with a constant background white noise of 65-70 dB.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A 120 dB, 40 ms (B15284909) burst of white noise.
-
Prepulse-alone trials: A 20 ms prepulse stimulus presented at different intensities above the background noise (e.g., +4, +8, and +16 dB, corresponding to 74, 78, and 86 dB).
-
Prepulse-pulse trials: The prepulse stimulus is presented 100 ms before the onset of the 120 dB startle pulse.
-
No-stimulus trials: Only the background noise is present.
-
-
Trial Structure: A typical session may consist of an initial block of 5 pulse-alone trials for habituation, followed by a series of randomized trials of all types, and a final block of 5 pulse-alone trials. The inter-trial interval should be variable, averaging around 15 seconds.
-
Data Recording: The startle response is measured as the peak amplitude of the platform movement within a 100 ms window following the onset of the startle stimulus.
Data Analysis
-
Calculation of % PPI: The primary dependent variable is the percentage of prepulse inhibition (% PPI), calculated for each prepulse intensity as follows: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment group and prepulse intensity as factors, followed by post-hoc tests for individual comparisons.
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. The effect of this compound on prepulse inhibition of the startle response in normal and hyperdopaminergic states in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on MK-801-induced prepulse inhibition deficits and mitogen-activated protein kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CRISPR/Cas9 to Investigate Aripiprazole's Molecular Targets
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole is an atypical antipsychotic with a complex pharmacological profile, primarily acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[1][2][3] This unique mechanism contributes to its efficacy in treating schizophrenia and other mood disorders.[1][4] However, its full range of molecular interactions and the downstream effects of these interactions are not completely understood.[1][4] The advent of CRISPR/Cas9 gene-editing technology offers a powerful tool for precisely dissecting the molecular mechanisms of drug action. By systematically knocking out putative target genes, researchers can validate the role of specific proteins in mediating the therapeutic and off-target effects of this compound.[5]
These application notes provide a detailed framework for utilizing CRISPR/Cas9 to investigate and validate the molecular targets of this compound. The protocols outlined below describe the process from guide RNA design to the generation and validation of knockout cell lines, and subsequent phenotypic analysis.
Core Concepts and Workflow
The fundamental principle behind using CRISPR/Cas9 for drug target validation is to create a null-function mutant for a specific gene of interest. By comparing the cellular response to the drug in wild-type versus knockout cells, a direct link between the gene product and the drug's effect can be established.[6] If the knockout cells exhibit a diminished or altered response to this compound, it provides strong evidence that the knocked-out gene is a direct target.[6]
Experimental Workflow for this compound Target Validation using CRISPR/Cas9
References
- 1. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism | springermedicine.com [springermedicine.com]
- 5. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 6. benchchem.com [benchchem.com]
Methodology for Studying Aripiprazole's Effect on Neurogenesis in the hippocampus
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the methodologies used to investigate the effects of the atypical antipsychotic drug aripiprazole on neurogenesis in the hippocampus. These protocols and notes are intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
This compound has been shown to influence hippocampal neurogenesis, a process critical for learning, memory, and mood regulation. The following sections detail the experimental procedures to assess these effects, from in vivo animal studies to molecular analyses of key signaling pathways.
Data Presentation: Quantitative Effects of this compound on Hippocampal Neurogenesis
The following tables summarize quantitative data from various studies investigating the impact of this compound on markers of hippocampal neurogenesis and related signaling molecules.
Table 1: Effect of this compound on Hippocampal Cell Proliferation and Neuronal Differentiation
| Marker | Species | This compound Treatment | Change in Marker Expression | Reference |
| BrdU+ cells | Mouse | Chronic administration | Increased density | [1] |
| BrdU+/Nestin+ cells | Mouse | Single administration | Significant increase | [1] |
| Ki-67+ cells | Mouse | Prenatal exposure (3.0 mg/kg) | Significant reduction in offspring | [2] |
| DCX+ cells | Mouse | Prenatal exposure (3.0 mg/kg) | Significant reduction in offspring | [2] |
Table 2: this compound's Impact on Hippocampal Volume and Signaling Molecules
| Parameter | Species/Model | This compound Treatment | Observed Effect | Reference |
| Hippocampal Volume | Human (First-Episode Schizophrenia) | 12-month maintenance | 0.35% mean increase (vs. 0.53% decrease with other antipsychotics) | [3] |
| BDNF mRNA | N2a cells | 3 µM for 3 hours | 2.01 ± 0.38 fold increase | [4] |
| BDNF protein | N2a cells | 3 µM for 24-48 hours | Significant time-dependent increase | [4] |
| p-GSK3β (Ser9) | Rat (immobilization stress) | Chronic administration | Attenuated stress-induced decrease | [5] |
| β-catenin | Rat (immobilization stress) | Chronic administration | Attenuated stress-induced decrease | [5] |
| DARPP-32 | Mouse (prenatal exposure) | 3.0 mg/kg | Decreased hippocampal levels in offspring | [2][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific experimental needs.
Protocol 1: In Vivo Assessment of Adult Hippocampal Neurogenesis in Mice
This protocol outlines the procedure for treating mice with this compound and quantifying changes in hippocampal neurogenesis using 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling.
1. Animal Model and this compound Administration:
-
Animals: Adult male C57BL/6 mice.
-
This compound Administration: Administer this compound or vehicle control. For chronic studies, osmotic minipumps are effective for continuous delivery. A typical dose for promoting neurogenesis is in the range of 1.5 mg/kg/day.
2. BrdU Labeling:
-
Prepare a sterile 10 mg/mL solution of BrdU in phosphate-buffered saline (PBS).[7]
-
Inject mice intraperitoneally (i.p.) with BrdU at a dose of 100 mg/kg.[7] Multiple injections can be administered to label a larger population of dividing cells.
3. Tissue Preparation:
-
Anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.[8]
-
Post-fix the brains in 4% PFA overnight at 4°C.[8]
-
Cryoprotect the brains by sequential immersion in 10% and 30% sucrose (B13894) solutions until they sink.[8]
-
Freeze the brains and section them coronally at 40 µm using a cryostat.
4. BrdU Immunohistochemistry:
-
Antigen Retrieval: Incubate free-floating sections in 2N HCl for 30 minutes at 37°C to denature the DNA. Neutralize with 0.1 M borate (B1201080) buffer (pH 8.5) for 10 minutes.[9]
-
Blocking: Block non-specific binding by incubating sections in a solution containing 10% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.[9]
-
Primary Antibody: Incubate sections overnight at 4°C with a primary antibody against BrdU (e.g., mouse anti-BrdU, 1:200).[9]
-
Secondary Antibody: After washing, incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 568, 1:250) for 2 hours at room temperature.[9]
-
Co-staining (Optional): To identify the phenotype of newborn cells, co-stain with neuronal markers like Doublecortin (DCX) or NeuN.[9][10] For DCX, use a rabbit anti-DCX antibody (1:500) and a corresponding secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).[9]
5. Quantification:
-
Use a fluorescence microscope to visualize and count BrdU-positive cells in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus.
-
Stereological methods should be employed for unbiased quantification of the total number of labeled cells.
Protocol 2: Western Blotting for Neurogenesis-Related Proteins
This protocol describes the detection and quantification of proteins involved in neurogenesis signaling pathways in hippocampal tissue lysates.
1. Hippocampal Tissue Lysis:
-
Dissect the hippocampus from treated and control animals on ice.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.[11]
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest. Recommended dilutions:
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control (β-actin).
Mandatory Visualizations
Signaling Pathways
References
- 1. Beneficial in vivo effect of this compound on neuronal regeneration following neuronal loss in the dentate gyrus: evaluation using a mouse model of trimethyltin-induced neuronal loss/self-repair in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental enrichment improves deficits in hippocampal neuroplasticity and cognition in prenatally this compound-exposed mouse offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of this compound With Reduced Hippocampal Atrophy During Maintenance Treatment of First-Episode Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by this compound against β-amyloid-induced toxicity by P-CK2α activation via inhibition of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antipsychotic drugs on BDNF, GSK-3β, and β-catenin expression in rats subjected to immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental enrichment improves deficits in hippocampal neuroplasticity and cognition in prenatally this compound-exposed mouse offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Immunohistochemistry and Multiple Labeling with Antibodies from the Same Host Species to Study Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.7.3. Fluorescence immunohistochemistry and analysis of BrdU and DCX [bio-protocol.org]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 12. researchgate.net [researchgate.net]
Application Note: Measuring the Effect of Aripiprazole on Mitochondrial Respiration using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aripiprazole is an atypical antipsychotic medication widely prescribed for various psychiatric disorders.[1][2] Emerging evidence suggests that some of the therapeutic and adverse effects of this compound may be linked to its impact on cellular metabolism, specifically mitochondrial respiration.[2][3] Studies have indicated that this compound can act as an off-target inhibitor of the mitochondrial electron transport chain (ETC), particularly Complex I.[1][4][5] This inhibition can lead to impaired ATP production, increased oxidative stress, and mitochondrial dysfunction, which are implicated in some of the drug's side effects.[6][7]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating drug-induced mitochondrial toxicity by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.[8][9][10] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to quantify the effects of this compound on mitochondrial function in live cells.
Data Presentation: Expected Effects of this compound on Mitochondrial Respiration
The Seahorse XF Mito Stress Test allows for the calculation of several key parameters of mitochondrial function. Treatment with this compound is expected to alter these parameters in a manner consistent with Complex I inhibition. The anticipated results are summarized in the table below.
| Parameter | Description | Expected Effect of this compound | Calculation from Seahorse Data |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand under normal conditions. | Decrease | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration) |
| ATP Production-Linked Respiration | The portion of basal respiration used for ATP synthesis. | Decrease | (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection) |
| Maximal Respiration | The maximum oxygen consumption rate that the cells can achieve, induced by an uncoupler like FCCP. | Decrease | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) |
| Spare Respiratory Capacity | The cell's ability to respond to an energetic demand. | Decrease | (Maximal Respiration) - (Basal Respiration) |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis, which can be associated with mitochondrial damage. | Increase or No Change | (Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration) |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes outside of the mitochondria. | No Change | Minimum rate measurement after Rotenone/Antimycin A injection |
Experimental Protocols
This section provides a detailed methodology for assessing the impact of this compound on mitochondrial respiration using the Seahorse XF Analyzer.
Materials
-
Seahorse XF Cell Culture Microplates (24- or 96-well)
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM without phenol (B47542) red)
-
Supplements: Glucose, Pyruvate (B1213749), Glutamine
-
Cell line of interest (e.g., HepG2, SH-SY5Y, or primary neurons)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Non-CO2 incubator (37°C)
-
Seahorse XF Analyzer
Protocol
Day 1: Cell Seeding
-
Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve 80-90% confluency on the day of the assay.
-
Include background correction wells (wells with media but no cells).
-
Incubate the plate overnight in a 37°C, 5% CO2 incubator.
Day 2: Assay Preparation and Execution
-
Hydrate the Sensor Cartridge:
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.
-
Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged.
-
Incubate overnight in a 37°C non-CO2 incubator.
-
-
Prepare Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement the medium with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM).
-
Adjust the pH to 7.4.
-
Keep the prepared assay medium in a 37°C non-CO2 incubator.
-
-
Prepare this compound Treatment:
-
Prepare a series of this compound concentrations in the prepared assay medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells once with 180 µL of pre-warmed assay medium.
-
Add 180 µL of the corresponding this compound dilution or vehicle control to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for the desired pre-treatment time (e.g., 1-24 hours).
-
-
Load the Sensor Cartridge:
-
Prepare 10X stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. The optimal concentrations should be determined empirically for the specific cell line, but common starting concentrations are 1.0-1.5 µM for Oligomycin and FCCP, and 0.5 µM for Rotenone/Antimycin A.[6]
-
Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.
-
-
Run the Seahorse XF Assay:
-
Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, replace the utility plate with your cell plate.
-
The instrument will then measure the OCR at baseline and after the sequential injection of the Mito Stress Test compounds.
-
Mandatory Visualizations
Signaling Pathway: this compound's Effect on the Electron Transport Chain
Caption: this compound's inhibitory effect on Complex I of the mitochondrial ETC.
Experimental Workflow: Seahorse XF Mito Stress Test for this compound
Caption: Workflow for assessing this compound's effect on mitochondrial respiration.
References
- 1. Mitochondrial damage: the missing piece in understanding the side-effects from antipsychotics? | MRC Toxicology Unit [mrc-tox.cam.ac.uk]
- 2. Psychiatric drugs impact mitochondrial function in brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro effects of antipsychotics on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of antipsychotics on mitochondrial respiration | Semantic Scholar [semanticscholar.org]
- 6. Therapeutic Dosage of Antipsychotic Drug this compound Induces Persistent Mitochondrial Hyperpolarisation, Moderate Oxidative Stress in Liver Cells, and Haemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular and mitochondrial respiration and bioenergetics | Yale Research [research.yale.edu]
Application Notes and Protocols for Behavioral Analysis of Rodents Treated with Aripiprazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aripiprazole is an atypical antipsychotic with a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This complex mechanism of action results in a modulation of dopaminergic and serotonergic neurotransmission, contributing to its efficacy in treating a range of psychiatric disorders. In preclinical rodent models, this compound has been shown to exert effects on locomotor activity, anxiety-like behavior, depressive-like behavior, cognition, and social behavior. These application notes provide detailed protocols for conducting key behavioral analyses in rodents treated with this compound, along with representative quantitative data and a summary of its underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Rodent Behavior
The following tables summarize the quantitative effects of this compound across various behavioral paradigms in rodents. Dosages and results can vary based on the specific rodent strain, age, sex, and experimental conditions.
| Behavioral Test | Species | This compound Dose (mg/kg, i.p.) | Key Findings | Reference |
| Open Field Test | Mouse | 0.1, 0.5 | No significant effect on spontaneous locomotor activity. | [1] |
| 1.0, 2.5 | Significant decrease in spontaneous locomotor activity. | [1] | ||
| Rat | 1, 3, 10 | Dose-dependent reduction in amphetamine-induced hyperlocomotion. | [2] | |
| Elevated Plus Maze | Mouse | Not Specified | Anxiolytic effects are often assessed with this test. | [3] |
| Rat | Not Specified | Anxiolytics generally increase time spent in open arms. | [4] | |
| Forced Swim Test | Mouse | 0.03, 0.06 | In combination with subactive doses of SSRIs or SNRIs, significantly decreased immobility time. | [5] |
| Novel Object Recognition | Rat (Ketamine-induced deficit) | 3 | Significantly improved discrimination index. | [6] |
| Social Interaction Test | Mouse (VPA-induced deficit) | 3 | Increased duration of social sniffing. | [7] |
| Rat (PCP-induced deficit) | 0.04 - 0.16 | Partially reversed social deficits. | [8] |
Experimental Protocols
Open Field Test
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Apparatus:
-
A square arena (e.g., 40 x 40 x 30 cm for mice) made of a non-reflective material.
-
The arena floor is typically divided into a central zone and a peripheral zone.
-
An overhead video camera and tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).
-
Test Initiation: Gently place the rodent in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration, typically 5-30 minutes.
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Inter-trial Procedure: Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two open arms and two closed arms (with high walls), of equal size.
-
An overhead video camera and tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle as required.
-
Test Initiation: Place the rodent in the center of the maze, facing one of the open arms.
-
Data Collection: Record the animal's behavior for a 5-minute session.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total arm entries.
-
-
Inter-trial Procedure: Clean the maze with 70% ethanol after each trial.
Forced Swim Test (FST)
Objective: To assess depressive-like behavior, often evaluated by the immobility time of the rodent when placed in an inescapable water-filled cylinder.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter for mice).
-
Water maintained at 23-25°C, filled to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Test Session:
-
Pre-swim (for rats): A 15-minute swim session 24 hours before the test session.
-
Test: A 5 or 6-minute swim session.
-
-
Data Collection: Typically, the last 4 minutes of the test session are scored for:
-
Immobility: Floating motionless or making only small movements to keep the head above water.
-
Swimming: Active swimming movements.
-
Climbing: Vigorous movements with the forepaws against the cylinder wall.
-
-
Post-test Care: After the test, gently dry the animal with a towel and place it in a warm cage to recover before returning to its home cage.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory, a form of cognitive function.
Apparatus:
-
An open field arena.
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture, and heavy enough that the animal cannot move them.
Procedure:
-
Habituation: Allow the animal to explore the empty arena for a set period (e.g., 5-10 minutes) for 1-2 days before the test.
-
Drug Administration: Administer this compound or vehicle.
-
Training/Sample Phase (T1): Place the animal in the arena with two identical objects and allow it to explore for a set time (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test/Choice Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow for exploration for a set time (e.g., 5 minutes).
-
Data Collection: Record the time spent exploring each object (sniffing or touching with the nose or forepaws).
-
Parameters Calculated:
-
Inter-trial Procedure: Clean the arena and objects thoroughly between trials.
Social Interaction Test
Objective: To assess social behavior, including sociability and social novelty preference.
Apparatus:
-
A three-chambered apparatus is commonly used. The chambers are interconnected, allowing free movement between them.
-
Small, transparent, perforated containers to hold stimulus animals.
Procedure:
-
Habituation: Acclimate the test animal to the three-chambered apparatus for a period (e.g., 10 minutes).
-
Drug Administration: Administer this compound or vehicle to the test animal.
-
Sociability Phase: Place a novel, unfamiliar "stranger" mouse in a container in one of the side chambers and an empty container in the other side chamber. Place the test animal in the center chamber and allow it to explore all three chambers for a set time (e.g., 10 minutes).
-
Social Novelty Phase (optional): Introduce a second, novel "stranger" mouse into the previously empty container. The test animal now has a choice between the familiar mouse from the sociability phase and the new, unfamiliar mouse.
-
Data Collection: Record the time the test animal spends in each chamber and the time spent sniffing each container.
-
Parameters Measured:
-
Sociability: Time spent in the chamber with the stranger mouse vs. the empty container.
-
Social Novelty: Time spent sniffing the novel stranger vs. the familiar stranger.
-
-
Inter-trial Procedure: Clean the apparatus thoroughly between animals.
This compound Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for behavioral analysis.
Caption: this compound's primary signaling mechanisms.
Caption: General experimental workflow for rodent behavioral analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound/OPC-14597 on motor activity, pharmacological models of psychosis, and brain activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Augmentation effect of combination therapy of this compound and antidepressants on forced swimming test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Detecting Aripiprazole-Induced Changes in Protein Expression via Western Blotting
Introduction
Aripiprazole is an atypical antipsychotic medication characterized by a unique pharmacological profile. It functions as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2][3] This mechanism allows this compound to act as a dopamine system stabilizer, reducing dopaminergic activity in hyperactive states and increasing it in hypoactive states.[1][2] The therapeutic effects of this compound are believed to stem from the downstream modulation of intracellular signaling pathways and subsequent changes in gene and protein expression.[4][5][6] Western blotting is a powerful and widely used technique to detect and quantify these this compound-induced changes in specific protein levels, providing critical insights into its molecular mechanism of action.
Key Protein Expression Changes Induced by this compound
This compound administration has been shown to alter the expression of various proteins involved in crucial neuronal signaling pathways. These changes have been observed in different brain regions and cell culture models.
1. Dopamine D2 Receptor (D2R) Signaling
Chronic treatment with this compound can lead to an up-regulation of D2 receptor expression in specific brain regions. In young rats, repeated this compound treatment has been shown to increase D2 receptor binding sites in the dorsal striatum.[7][8] Studies have also indicated that long-term this compound treatment significantly increases the mRNA expression of D2 receptors in the ventral tegmental area (VTA).[9]
2. Akt/GSK-3β Signaling Pathway
The Akt/GSK-3β pathway is a critical signaling cascade involved in cell survival, proliferation, and synaptic plasticity. This compound has been shown to modulate several key proteins in this pathway.
-
Akt: While some studies report no significant change in Akt phosphorylation, others suggest that this compound can activate this pathway.[10] In the nucleus accumbens, this compound treatment has been associated with a reduction in total Akt levels.[11]
-
GSK-3β: this compound consistently increases the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at Serine 9, which inhibits its activity.[12][13] This effect has been observed in the prefrontal cortex (PFC) and nucleus accumbens (NAc).[10][11]
-
β-catenin: As a downstream target of GSK-3β, β-catenin levels are also affected. Both this compound and haloperidol (B65202) have been shown to increase the expression of β-catenin in the nucleus accumbens.[10][11]
3. Brain-Derived Neurotrophic Factor (BDNF) Signaling
BDNF is a neurotrophin crucial for neuronal survival, differentiation, and synaptic plasticity. This compound has been demonstrated to upregulate BDNF expression.
-
In SH-SY5Y human neuroblastoma cells, this compound treatment increased BDNF promoter activity and protein levels.[14]
-
Chronic administration of this compound in rats subjected to stress significantly attenuated the decrease in BDNF expression in the hippocampus.[12]
-
Furthermore, this compound treatment has been shown to increase the expression of Bcl-2, an anti-apoptotic protein downstream of BDNF signaling.[14]
4. Early Growth Response Genes
Chronic this compound treatment has been found to up-regulate the expression of early growth response genes, such as Egr1, in the rat frontal cortex, an effect confirmed by Western blot analysis.[15][16]
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression induced by this compound as determined by Western blotting from various studies.
Table 1: this compound-Induced Changes in Akt/GSK-3β Pathway Proteins
| Protein | Brain Region/Cell Line | Treatment | Change | Reference |
| p-GSK3β (Ser9) | Rat Prefrontal Cortex | 1-week oral this compound (0.75 mg/kg) | ▲ 47.7% ± 6.4% | [11] |
| Total GSK3β | Rat Prefrontal Cortex | 1-week oral this compound (0.75 mg/kg) | ▼ 24.9% ± 4.7% | [11] |
| p-GSK3β (Ser9) | Rat Nucleus Accumbens | 1-week oral this compound (0.75 mg/kg) | ▲ 64.4% ± 11.0% | [11] |
| Total GSK3β | Rat Nucleus Accumbens | 1-week oral this compound (0.75 mg/kg) | ▼ 34.5% ± 1.2% | [11] |
| Total Akt | Rat Nucleus Accumbens | 1-week oral this compound (0.75 mg/kg) | ▼ 25.9% ± 5.9% | [11] |
| Dvl-3 | Rat Nucleus Accumbens | 1-week oral this compound (0.75 mg/kg) | ▲ 64.1% ± 11.5% | [11] |
| β-catenin | Rat Nucleus Accumbens | 1-week oral this compound (0.75 mg/kg) | ▲ 46.5% ± 10.7% | [11] |
| p-GSK3β | Rat Prefrontal Cortex | Acute this compound (0.75mg/kg, i.p.) | ▲ 31.3% | [17] |
| p-GSK3β | Rat Caudate Putamen | Acute this compound (0.75mg/kg, i.p.) | ▲ 58.3% | [17] |
Table 2: this compound-Induced Changes in BDNF and Related Proteins
| Protein | Cell Line | Treatment | Change | Reference |
| BDNF | SH-SY5Y cells | 10 µM this compound | ▲ 85% | [14] |
| p-GSK-3β | SH-SY5Y cells | 10 µM this compound | ▲ 58% | [14] |
| Bcl-2 | SH-SY5Y cells | 10 µM this compound | ▲ 80% | [14] |
| BDNF | N2a cells | 3 µM this compound (24-48h) | Significant increase | [18] |
Table 3: this compound-Induced Changes in Other Proteins
| Protein | Brain Region | Treatment | Change | Reference |
| Egr1 | Rat Frontal Cortex | 4-week this compound (10 mg/kg) | Significant increase | [15] |
| D2 Receptor mRNA | Rat Ventral Tegmental Area | 1-week & 12-week this compound | ▲ ~26% & ~24% respectively | [9] |
| GABAA (β-1) Receptor | Rat Nucleus Accumbens | 1-week oral this compound (0.75 mg/kg) | Significant increase | [19] |
| CREB1 | Rat Nucleus Accumbens | 1-week oral this compound (0.75 mg/kg) | Significant increase | [19] |
Experimental Protocols
Protocol 1: Protein Extraction from Rodent Brain Tissue
This protocol is adapted for the analysis of proteins from homogenized mouse or rat brain samples.[20][21]
-
Tissue Dissection and Storage: Dissect the brain region of interest on ice. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until use.[20]
-
Homogenization:
-
Place the frozen tissue sample (e.g., 5 mg) in a microcentrifuge tube on ice.
-
Add 10 volumes of ice-cold RIPA lysis buffer (see buffer composition below) containing fresh protease and phosphatase inhibitors.[20][21][22] For a 5 mg tissue, add approximately 300 µL of buffer.
-
Homogenize the tissue using an electric homogenizer or a Dounce homogenizer on ice until the sample is completely blended.[23]
-
-
Lysis and Clarification:
-
Agitate the homogenate for 30 minutes to 2 hours at 4°C to ensure complete lysis.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins into a fresh, pre-chilled microcentrifuge tube. Discard the pellet.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA or Bradford assay.[20][22]
Protocol 2: Protein Extraction from Adherent Cultured Cells
This protocol is for extracting proteins from cells grown in a monolayer.[24]
-
Cell Washing:
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
-
Cell Lysis:
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer with freshly added protease and phosphatase inhibitors (e.g., 150 µL for a well in a 6-well plate or 1 mL for a 100 mm dish).[24][25]
-
Use a cold plastic cell scraper to scrape the cells from the surface of the dish.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.[25]
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a fresh tube and store on ice for immediate use or at -80°C for long-term storage.[24]
-
-
Protein Quantification: Measure the protein concentration using a suitable assay (e.g., BCA).[22]
Protocol 3: General Western Blotting Procedure
-
Sample Preparation for Gel Loading:
-
Based on the protein concentration, dilute the lysate to the desired concentration (typically 10-50 µg of protein per lane).[22]
-
Add an equal volume of 2X Laemmli sample buffer to the lysate.[22]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[22]
-
Centrifuge briefly to pellet any debris.
-
-
SDS-PAGE Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-15% Tris-HCl gel).[21]
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[21]
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to a loading control protein (e.g., β-actin or GAPDH) to account for variations in loading.
-
Buffer Recipes
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitor cocktails immediately before use.
-
2X Laemmli Sample Buffer: 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.
Visualizations
Caption: Experimental workflow for Western blotting analysis.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism | springermedicine.com [springermedicine.com]
- 5. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Repeated this compound treatment causes dopamine D2 receptor up-regulation and dopamine supersensitivity in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound and Haloperidol Activate GSK3β-Dependent Signalling Pathway Differentially in Various Brain Regions of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and Haloperidol Activate GSK3β-Dependent Signalling Pathway Differentially in Various Brain Regions of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of antipsychotic drugs on BDNF, GSK-3β, and β-catenin expression in rats subjected to immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Unique effects of acute this compound treatment on the dopamine D2 receptor downstream cAMP-PKA and Akt-GSK3β signalling pathways in rats - University of Wollongong - Figshare [ro.uow.edu.au]
- 14. Differential effects of this compound and haloperidol on BDNF-mediated signal changes in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Chronic treatment with this compound induces differential gene expression in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unique Effects of Acute this compound Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound Increases the PKA Signalling and Expression of the GABAA Receptor and CREB1 in the Nucleus Accumbens of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western blot in homogenised mouse brain samples [protocols.io]
- 21. Western blot for tissue extract [protocols.io]
- 22. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 23. researchgate.net [researchgate.net]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
Application Notes and Protocols for Studying Aripiprazole Transport Across In Vitro Blood-Brain Barrier Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. Its efficacy is dependent on its ability to cross the blood-brain barrier (BBB) to reach its targets in the central nervous system (CNS). The BBB is a highly selective barrier that restricts the passage of many substances, including therapeutic drugs. The transport of drugs across the BBB is often mediated by a complex interplay of passive diffusion and active transport mechanisms involving influx and efflux transporters. Understanding the mechanisms of this compound transport across the BBB is crucial for optimizing its therapeutic effects and minimizing potential drug-drug interactions.
This document provides detailed application notes and protocols for studying the transport of this compound using various in vitro BBB models. These models are essential tools for characterizing the permeability of this compound and identifying the transporters involved in its passage into the brain.
In Vitro Blood-Brain Barrier Models for this compound Transport Studies
Several in vitro models can be employed to investigate the transport of this compound across the BBB. The choice of model depends on the specific research question, throughput requirements, and the desired level of biological complexity.
-
hCMEC/D3 Cell Line: This is an immortalized human cerebral microvascular endothelial cell line that is widely used as a model of the human BBB. These cells express a range of BBB-specific markers, including tight junction proteins and various transporters. Studies have shown that hCMEC/D3 cells express the uptake transporter OCTN2 (Organic Cation/Carnitine Transporter 2), which has been identified as a potential transporter for this compound.[1][2]
-
Madin-Darby Canine Kidney (MDCK) Cells Transfected with Human MDR1: The MDCK-MDR1 cell line is a widely used model for studying the role of P-glycoprotein (P-gp/MDR1/ABCB1) in drug efflux. These cells are transfected with the human MDR1 gene, leading to high expression levels of P-gp. This model is particularly useful for determining if a compound is a substrate or inhibitor of this major efflux transporter. This compound is a known substrate of P-gp.
-
Caco-2 Cell Line: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for predicting intestinal drug absorption. However, due to its expression of various transporters, including P-gp and Breast Cancer Resistance Protein (BCRP), it is also used as a surrogate model to study BBB transport, particularly for identifying substrates of efflux transporters.
Quantitative Data on this compound Transport
Table 1: Inhibition of Efflux Transporters by this compound and its Metabolite
| Compound | Transporter | In Vitro Model | Parameter | Value (µM) |
| This compound | P-glycoprotein (MDR1) | MDCKII-MDR1 | IC50 | 1.2 |
| Dehydrothis compound | P-glycoprotein (MDR1) | MDCKII-MDR1 | IC50 | 1.3 |
| This compound | BCRP | - | IC50 | 3.5 |
| Dehydrothis compound | BCRP | - | IC50 | 0.52 |
Data from Nagasaka et al. (2012). The IC50 values indicate the concentration of the compound required to inhibit 50% of the transporter activity.
Table 2: In Vivo Brain Penetration of this compound
| Parameter | Wild-Type Mice | abcb1a/1b/abcg2 Knockout Mice |
| Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,brain) | 0.67 | 1.94 |
Data from Kadoguchi et al. (2022) suggests the involvement of both uptake and efflux transporters in the BBB permeation of this compound.[1][2]
Experimental Protocols
Protocol 1: this compound Permeability Assay using hCMEC/D3 Cells
This protocol describes a bidirectional permeability assay to assess the transport of this compound across a monolayer of hCMEC/D3 cells.
1. Cell Culture and Seeding:
- Culture hCMEC/D3 cells in Endothelial Cell Basal Medium-2 (EBM-2) supplemented with growth factors.
- For transport studies, seed hCMEC/D3 cells onto collagen-coated permeable supports (e.g., Transwell™ inserts) at a high density.
- Culture the cells for 5-7 days to allow for the formation of a confluent monolayer with well-established tight junctions.
2. Monolayer Integrity Assessment:
- Measure the Trans-Endothelial Electrical Resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be stable and sufficiently high to indicate a tight barrier.
- Optionally, perform a Lucifer Yellow permeability assay to assess the integrity of the paracellular pathway.
3. Bidirectional Transport Assay:
- Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Apical-to-Basolateral (A-B) Transport: Add this compound (e.g., 100 nM) to the apical (upper) chamber.[1] Add fresh transport buffer to the basolateral (lower) chamber.
- Basolateral-to-Apical (B-A) Transport: Add this compound to the basolateral chamber and fresh transport buffer to the apical chamber.
- Incubate the plates at 37°C on an orbital shaker.
- Collect samples from the receiver chamber at designated time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh, pre-warmed transport buffer.
- At the end of the experiment, collect samples from the donor chamber.
4. Sample Analysis:
- Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
- Papp (cm/s) = (dQ/dt) / (A * C0)
- dQ/dt: The rate of this compound appearance in the receiver chamber.
- A: The surface area of the permeable support.
- C0: The initial concentration of this compound in the donor chamber.
- Calculate the efflux ratio (ER):
- ER = Papp (B-A) / Papp (A-B)
- An efflux ratio greater than 2 suggests that this compound is a substrate for active efflux.
Protocol 2: P-glycoprotein (P-gp) and BCRP Inhibition Assay
This protocol is designed to investigate the role of P-gp and BCRP in the efflux of this compound.
1. Cell Culture and Seeding:
- Use a cell line that overexpresses the transporter of interest, such as MDCK-MDR1 for P-gp, or a cell line endogenously expressing both, like Caco-2.
- Follow the cell culture and seeding procedures as described in Protocol 1.
2. Inhibition Assay:
- Perform the bidirectional transport assay for this compound as described in Protocol 1.
- In a parallel set of experiments, pre-incubate the cell monolayers with a known inhibitor of the transporter for 30-60 minutes.
- P-gp inhibitor: e.g., Zosuquidar (1 µM) or Verapamil.[1]
- BCRP inhibitor: e.g., Ko143 (1 µM).[1]
- After pre-incubation, add this compound to the donor chamber in the continued presence of the inhibitor.
- Follow the remaining steps of the bidirectional transport assay (Protocol 1, steps 3-5).
3. Data Analysis:
- Calculate the Papp values and efflux ratio for this compound in the presence and absence of the inhibitors.
- A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms that this compound is a substrate of that transporter.
Protocol 3: OCTN2-Mediated Uptake Inhibition Assay in hCMEC/D3 Cells
This protocol focuses on the role of the OCTN2 transporter in the uptake of this compound into hCMEC/D3 cells.
1. Cell Culture and Seeding:
- Seed hCMEC/D3 cells in a multi-well plate (e.g., 24-well or 96-well) and culture until confluent.
2. Uptake Inhibition Assay:
- Wash the cells with pre-warmed transport buffer.
- Pre-incubate the cells with known inhibitors of OCTN2 for 30-60 minutes at 37°C. Examples of inhibitors include:
- Quinidine (500 µM)
- Emetine (500 µM)
- L-carnitine (500 µM)[1]
- In a control group, pre-incubate the cells with transport buffer without any inhibitor.
- Initiate the uptake by adding this compound (e.g., 100 nM) to all wells, in the continued presence of the inhibitors.[1]
- Incubate for a short period (e.g., 1-5 minutes) at 37°C. To distinguish between active transport and passive diffusion, a parallel experiment can be run at 4°C.
- Stop the uptake by rapidly washing the cells with ice-cold transport buffer.
- Lyse the cells to release the intracellular content.
3. Sample Analysis and Data Interpretation:
- Quantify the intracellular concentration of this compound using LC-MS/MS.
- Normalize the this compound concentration to the protein content of the cell lysate.
- A significant decrease in the intracellular accumulation of this compound in the presence of OCTN2 inhibitors indicates that it is a substrate for this uptake transporter.
Visualizations
Experimental Workflows
Caption: Workflow for the bidirectional permeability assay of this compound.
References
employing fluorescence microscopy to visualize aripiprazole's subcellular localization
Introduction
Aripiprazole is an atypical antipsychotic with a complex pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[1] Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and identifying potential new therapeutic targets. Fluorescence microscopy offers a powerful tool to visualize the distribution of drugs within cells at high resolution. This application note provides detailed protocols for visualizing the subcellular localization of this compound using fluorescence microscopy, including methods for fluorescently labeling the drug and for co-localization studies with key subcellular organelles and its known receptor targets.
Data Presentation
Table 1: Spectral Properties for this compound Visualization
| Fluorophore/Method | Excitation (nm) | Emission (nm) | Notes |
| Fluorescent this compound Analog (e.g., NBD-labeled) | ~481 | ~542 | Based on derivatization with NBD-chloride. Optimal wavelengths may vary with the specific fluorophore used. |
| DAPI (Nucleus) | ~358 | ~461 | A common nuclear counterstain. |
| MitoTracker™ Red CMXRos (Mitochondria) | ~579 | ~599 | Stains mitochondria in live cells. |
| ER-Tracker™ Green (Endoplasmic Reticulum) | ~504 | ~511 | Stains the endoplasmic reticulum in live cells. |
| Anti-D2 Receptor (Alexa Fluor 488) | ~495 | ~519 | For immunofluorescence detection of D2 receptors. |
| Anti-5-HT1A Receptor (Alexa Fluor 594) | ~590 | ~617 | For immunofluorescence detection of 5-HT1A receptors. |
| Anti-5-HT2A Receptor (Alexa Fluor 647) | ~650 | ~668 | For immunofluorescence detection of 5-HT2A receptors. |
Table 2: Summary of Expected Subcellular Localization of this compound's Targets
| Target Receptor | Predominant Subcellular Localization | Key Findings from Literature |
| Dopamine D2 Receptor | Plasma membrane (dendrites, soma), intracellular compartments | Appears as puncta-like structures on the cell surface and is also found in postsynaptic structures.[2][3][4][5] |
| Serotonin 5-HT1A Receptor | Somatodendritic plasma membrane, intracellular vesicles | Internalizes into the cytoplasm upon agonist stimulation.[6][7][8] |
| Serotonin 5-HT2A Receptor | Dendritic shafts, cytoplasm | Predominantly intracellular localization has been reported, as well as on the plasma membrane of pyramidal neurons.[9][10][11][12] |
Experimental Protocols
Two primary approaches are presented for visualizing this compound's subcellular localization:
-
Direct Visualization using a Fluorescently Labeled this compound Analog: This is the most direct method but requires the synthesis of a fluorescent derivative.
-
Indirect Visualization using Immunofluorescence: This method uses an antibody to detect the unlabeled drug, but is dependent on the availability and specificity of an anti-aripiprazole antibody.
Protocol 1: Direct Visualization using a Fluorescent this compound Analog
This protocol assumes the availability of a fluorescently labeled this compound analog. While not commercially available, synthesis of such a compound is feasible.[13][14][15]
1.1. Cell Culture and Treatment
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. Culture cells to 60-70% confluency.
-
Drug Incubation: Prepare a stock solution of the fluorescent this compound analog in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the fluorescent this compound analog. Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
1.2. Co-staining with Organelle-Specific Dyes (Live-Cell Imaging)
-
Dye Preparation: Prepare stock solutions of organelle-specific dyes (e.g., DAPI for nucleus, MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) according to the manufacturer's instructions.
-
Staining: Dilute the organelle-specific dyes in pre-warmed culture medium. Add the staining solution to the cells already treated with the fluorescent this compound analog and incubate for the time recommended by the manufacturer (typically 15-45 minutes).
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove excess dyes.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent this compound analog and the organelle-specific dyes.
1.3. Fixation and Mounting (for Fixed-Cell Imaging)
-
Fixation: After incubation with the fluorescent this compound, wash the cells once with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[16][17]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining (Optional): If not performed in live cells, incubate the fixed cells with a DAPI solution for 5-10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Protocol 2: Indirect Visualization via Immunofluorescence
This protocol relies on a primary antibody specific to this compound.
2.1. Cell Culture and Treatment with Unlabeled this compound
-
Cell Seeding: Plate neuronal cells as described in Protocol 1.1.
-
Drug Treatment: Treat the cells with unlabeled this compound at the desired concentration and for the specified duration.
2.2. Immunofluorescence Staining
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[16][17]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-aripiprazole primary antibody in the blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute a fluorescently labeled secondary antibody (that recognizes the species of the primary antibody) in the blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Co-staining (Optional): Organelle-specific dyes or antibodies against target receptors (e.g., anti-D2, anti-5-HT1A, anti-5-HT2A) can be included during the primary or secondary antibody incubation steps, provided they are from different host species to allow for distinct fluorescent detection.
-
Final Washes and Mounting: Wash the cells three times with PBS. Perform a final nuclear stain with DAPI if desired. Mount the coverslips as described in Protocol 1.3.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: Experimental workflow for visualizing this compound's subcellular localization.
Caption: Simplified signaling pathways of this compound at its primary receptor targets.
References
- 1. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular localization of D2 receptors in the murine substantia nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcellular localization of D2 receptors in the murine substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct visualization and cellular localization of D1 and D2 dopamine receptors in rat forebrain by use of fluorescent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular localization of the dopamine D2 receptor and coexistence with the calcium-binding protein neuronal calcium sensor-1 in the primate prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular localization of the 5-HT1A receptor in primate brain neurons and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the antidepressant fluoxetine on the subcellular localization of 5-HT1A receptors and SERT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Cellular and subcellular distribution of the serotonin 5-HT2A receptor in the central nervous system of adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis and bioactivity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 17. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: Aripiprazole Solubility Enhancement with Cyclodextrins for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of aripiprazole for in vitro assays using cyclodextrins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and execution.
Troubleshooting Guides
Issue: this compound Precipitates in Cell Culture Media Despite Using Cyclodextrins
-
Question: I prepared an this compound-cyclodextrin inclusion complex, but when I add it to my cell culture medium, I still observe precipitation over time. What could be the cause and how can I resolve this?
Answer: Delayed precipitation of this compound-cyclodextrin complexes in cell culture media can be attributed to several factors. The complex may be dissociating, or interacting with components in the media.[1][2] Here are potential causes and solutions:
-
Suboptimal Drug-to-Cyclodextrin Ratio: The molar ratio of this compound to cyclodextrin (B1172386) is critical for maintaining a stable complex in the aqueous environment of the cell culture media.[3][4]
-
Interaction with Media Components: Salts, proteins, and other components in the culture medium can interact with the this compound-cyclodextrin complex, leading to precipitation.[2]
-
Solution: Attempt using a different basal media formulation. You can also perform a solubility test of your complex in the specific medium you are using to determine the maximum soluble concentration before adding it to your cells.[1]
-
-
Temperature and pH Shifts: Changes in temperature and pH within the incubator can affect the stability of the inclusion complex and the solubility of this compound.[7][8]
-
Solution: Ensure your incubator is properly calibrated for stable temperature and CO2 levels to maintain a consistent pH. Use a well-buffered culture medium, such as one containing HEPES, to minimize pH fluctuations.[8]
-
-
High Final Concentration: The final concentration of the this compound-cyclodextrin complex in the media may still exceed its solubility limit under the specific experimental conditions.
-
Solution: Perform a dose-response experiment to determine the highest concentration of the complex that remains soluble in your cell culture setup for the duration of your assay.[1]
-
-
Issue: High Variability in Experimental Results
-
Question: I am observing high variability in the outcomes of my in vitro assays using this compound-cyclodextrin complexes. What are the potential sources of this variability?
Answer: High variability can stem from inconsistencies in the preparation of the inclusion complex and its application in the assays.
-
Incomplete Complex Formation: The method of preparation significantly impacts the efficiency of inclusion complex formation. Physical mixing, for instance, often results in a less stable complex compared to methods like lyophilization or spray drying.[3][5][9]
-
Inconsistent Dosing: Inaccurate pipetting or dilution of the stock solution can lead to variations in the final concentration of this compound in the assay wells.
-
Solution: Prepare a fresh, concentrated stock solution of the this compound-cyclodextrin complex and perform serial dilutions to achieve the desired final concentrations. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Cyclodextrin Cytotoxicity: At higher concentrations, some cyclodextrins can exhibit cytotoxic effects, which may interfere with the assay results.[11][12][13]
-
Solution: Conduct a cytotoxicity assay for the specific cyclodextrin you are using with your cell line to determine the maximum non-toxic concentration. Ensure the final concentration of cyclodextrin in your experiments remains below this threshold.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which type of cyclodextrin is most effective for solubilizing this compound?
-
A1: Studies have shown that modified β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (MβCD), are generally more effective at solubilizing this compound than the parent β-cyclodextrin (β-CD).[5][6] HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to other derivatives.
-
-
Q2: What is the best method to prepare the this compound-cyclodextrin inclusion complex?
-
A2: The choice of preparation method depends on the desired stability and dissolution of the complex. Lyophilization (freeze-drying) and solvent evaporation methods have been shown to be superior to physical mixing and kneading for forming stable and highly soluble inclusion complexes.[3][4][5] Microwave irradiation has also been reported as an effective method.[5]
-
-
Q3: How can I confirm the formation of the inclusion complex?
-
A3: Several analytical techniques can be used to confirm the formation of an inclusion complex. Differential Scanning Calorimetry (DSC) can show the disappearance of the melting peak of this compound. Fourier-Transform Infrared Spectroscopy (FTIR) can reveal shifts in the characteristic peaks of this compound, indicating its interaction with the cyclodextrin. X-ray Diffraction (XRD) can show a change from a crystalline to an amorphous state.[3][4][10]
-
-
Q4: Can the presence of cyclodextrins interfere with my in vitro assay?
-
A4: Yes, it is possible. Cyclodextrins can interact with cell membranes and, at high concentrations, may extract cholesterol, leading to cytotoxicity.[13] It is crucial to run a vehicle control containing the same concentration of cyclodextrin as used in the experimental wells to account for any effects of the cyclodextrin itself.
-
-
Q5: How do I determine the concentration of this compound in my prepared solutions?
-
A5: The concentration of this compound can be determined using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3] For UV-Vis, a calibration curve should be prepared using known concentrations of this compound. The absorbance is typically measured around 254 nm.
-
Data Presentation
Table 1: Solubility Enhancement of this compound with Different Cyclodextrins and Preparation Methods
| Cyclodextrin Type | Preparation Method | Molar Ratio (this compound:CD) | Solubility (µg/mL) | Fold Increase in Solubility | Reference |
| HP-β-CD | Physical Mixing | 1:4 | 22.32 | - | [3] |
| HP-β-CD | Lyophilization | 1:1 | - | - | [3] |
| HP-β-CD | Solvent Evaporation | 1:1 | - | - | [3] |
| HP-β-CD + L-Arginine | Lyophilization | 1:1:0.27 | - | ~6x (dissolution) | [3][10] |
| β-CD | Freeze-drying | 1:2 | - | - | [6] |
| HP-β-CD | Freeze-drying | 1:2 | - | - | [6] |
| MβCD + L-Arginine | Lyophilization | 1:9:1 | - | ~48x | [4] |
Note: Direct solubility values were not always provided in the source material; some studies reported dissolution enhancement.
Experimental Protocols
Protocol 1: Preparation of this compound-HP-β-CD Inclusion Complex by Lyophilization
-
Dissolution of Components:
-
Accurately weigh the desired amounts of this compound and HP-β-CD to achieve the target molar ratio (e.g., 1:1 or 1:2).[5]
-
Dissolve the this compound in a minimal amount of a suitable organic solvent, such as methanol (B129727) or glacial acetic acid, until a clear solution is obtained.[3][5]
-
Dissolve the HP-β-CD in distilled water.[5]
-
-
Mixing and Equilibration:
-
Add the this compound solution to the HP-β-CD solution dropwise while continuously stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[3]
-
-
Freezing and Lyophilization:
-
Freeze the resulting solution at a low temperature (e.g., -20°C or -80°C) until it is completely solid.
-
Lyophilize the frozen sample using a freeze-dryer for at least 24 hours or until a dry powder is obtained.[5]
-
-
Storage:
-
Store the resulting powdered inclusion complex in a desiccator at room temperature until use.
-
Protocol 2: Phase Solubility Study
-
Preparation of Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM HP-β-CD).[9]
-
-
Addition of this compound:
-
Add an excess amount of this compound to each cyclodextrin solution in separate vials.[5]
-
-
Equilibration:
-
Sample Preparation and Analysis:
-
After equilibration, centrifuge the suspensions to separate the undissolved this compound.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Determine the concentration of dissolved this compound in each filtered sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[3]
-
-
Data Analysis:
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the type of complex formed and can be used to calculate the stability constant (Ks) and complexation efficiency (CE).[6]
-
Mandatory Visualization
Caption: Experimental workflow for preparing and testing this compound-cyclodextrin complexes.
Caption: this compound's primary signaling pathways in vitro.
References
- 1. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. New functional activity of this compound revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Interaction of the novel antipsychotic this compound with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Atypical antipsychotics and inverse agonism at 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aripiprazole Formulation for Preclinical Oral Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when formulating aripiprazole for preclinical oral administration.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to formulate for preclinical oral studies?
A1: this compound presents significant formulation challenges primarily due to its physicochemical properties. It is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, meaning it has low aqueous solubility and variable permeability.[1][2][3][4][5] Key issues include:
-
Low Aqueous Solubility: this compound is practically insoluble in water, especially at physiological pH.[4][6][7] Its solubility is pH-dependent, showing higher solubility in acidic conditions (pH < 4.0) but very low solubility above pH 5.[1][3][8]
-
High Lipophilicity: With a high Log P value, this compound is highly lipophilic, which contributes to its poor water solubility.[4][9]
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), such as an anhydrous form and a monohydrate, which have different solubilities and dissolution rates.[1][10]
-
P-glycoprotein (P-gp) Efflux: this compound and its active metabolite are substrates of the P-gp efflux transporter, which can limit its absorption and brain penetration.[11][12][13]
These factors can lead to poor and variable oral bioavailability, making it difficult to achieve consistent and predictable plasma concentrations in preclinical species.[7][11][12][14]
Q2: What are the most common initial strategies for formulating this compound for oral gavage in rodents?
A2: For initial preclinical studies, simple formulations are often preferred for speed and ease of preparation. The most common starting points are:
-
Aqueous Suspensions: This is the most straightforward approach. It involves suspending the micronized drug powder in an aqueous vehicle containing a suspending agent (to prevent settling) and a wetting agent (to ensure uniform dispersion).[15][16] Common vehicles include methylcellulose (B11928114) (e.g., 0.5%-1% w/v) or commercially available blends like Ora-Plus®.[16]
-
Solutions using Co-solvents: If a solution is required, co-solvents can be used to increase the solubility of this compound.[14][15] Polyethylene glycols (e.g., PEG 400), propylene (B89431) glycol, and ethanol (B145695) are frequently used.[15][17] However, a major risk with this approach is the potential for the drug to precipitate upon administration when the formulation mixes with the aqueous environment of the gastrointestinal (GI) tract.[15]
Q3: My this compound suspension shows poor stability and particles are settling quickly. How can I fix this?
A3: Suspension instability is a common issue. To improve it, consider the following:
-
Particle Size Reduction: Decrease the particle size of the this compound powder.[10][14] Smaller particles (micronization or nanonization) increase the surface area, which can improve the dissolution rate and reduce the settling velocity.[10][14]
-
Use of Wetting Agents: this compound is hydrophobic and can be difficult to disperse. Incorporate a surfactant (wetting agent) like Tween 80 or sodium dodecyl sulfate (B86663) (SDS) at a low concentration (e.g., 0.1% - 0.5%) to lower the surface tension and ensure uniform wetting of the drug particles.[12]
-
Optimize the Suspending Agent: Increase the concentration of your suspending agent (e.g., methylcellulose, carboxymethyl cellulose) to increase the viscosity of the vehicle.[16][18] This slows down particle sedimentation. Commercially available structured vehicles like Ora-Plus® are specifically designed to provide excellent suspending properties.[6][16]
-
Ensure Homogeneity: Use a high-shear homogenizer to ensure the drug is evenly dispersed throughout the vehicle during preparation.[18]
Q4: I need to achieve a higher dose concentration, but this compound's solubility is too low in my current vehicle. What are my options?
A4: When high dose concentrations are needed, you may need to move beyond simple aqueous suspensions. Consider these advanced strategies:
-
Co-solvent Systems: As mentioned, using water-miscible organic solvents like PEG 400, propylene glycol, or Transcutol® HP can significantly increase solubility.[15][17][19] The key is to carefully balance solubilization with the risk of in vivo precipitation.
-
Lipid-Based Formulations: Since this compound is lipophilic, lipid-based drug delivery systems (LBDDS) are a very effective option.[10][14][20] These can range from simple oily solutions to more complex self-nanoemulsifying drug delivery systems (SNEDDS).[19] These formulations can enhance solubility and may improve absorption by utilizing lipid absorption pathways.[12][20]
-
Nanosuspensions: Converting this compound into a nanosuspension dramatically increases the surface area, leading to a much faster dissolution rate and improved bioavailability.[2][15][21] Nanosuspensions can be prepared by top-down methods (e.g., wet bead milling, high-pressure homogenization) or bottom-up methods (e.g., precipitation).[15][22][23]
-
Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with this compound, encapsulating the hydrophobic drug molecule within their cavity and significantly increasing its apparent aqueous solubility.[4][8][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Pharmacokinetic (PK) Data | 1. Poor formulation stability (settling/agglomeration).2. Inaccurate dosing due to non-homogeneity.3. Variable dissolution and absorption in the GI tract.4. Drug precipitation from a solution/co-solvent system. | 1. Re-evaluate the suspension. Ensure uniform re-dispersion with shaking. Increase viscosity or reduce particle size.2. Use a magnetic stirrer to keep the suspension homogenous during dosing. Validate dose accuracy by analyzing aliquots.3. Move to a more robust formulation like a nanosuspension or a lipid-based system (SNEDDS) to improve dissolution and reduce variability.[12][19]4. Consider formulating as a stable suspension or a lipid-based system to avoid in vivo precipitation. |
| Needle Clogging During Oral Gavage | 1. Large drug particles or agglomerates in the suspension.2. Suspension is too viscous.3. Drug precipitation in the dosing syringe. | 1. Reduce the particle size of the API (micronization). Filter the suspension through a coarse mesh to remove large agglomerates.2. Lower the concentration of the suspending agent or select a less viscous alternative.3. If using a co-solvent, ensure the drug remains solubilized during the dosing period. Prepare smaller batches if stability is limited. |
| Observed Animal Stress or Adverse Events | 1. The vehicle or excipients are not well-tolerated (e.g., high concentration of organic solvents, certain surfactants).2. High osmolality of the formulation.3. Unpalatable formulation for administration in drinking water. | 1. Review the tolerability of all excipients in the specific preclinical species. Reduce the concentration of co-solvents or surfactants. WuXi AppTec has noted the importance of ensuring the safety and tolerance of excipients in laboratory animals.[14]2. Measure the osmolality of the formulation. Dilute if possible or reformulate with excipients that contribute less to osmolality.3. This compound is often administered by oral gavage to ensure accurate dosing, as administration in drinking water can lead to variable intake.[24] If using drinking water, flavor masking agents may be needed. |
Data Presentation: this compound Properties and Formulation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₇Cl₂N₃O₂ | [6] |
| Molecular Weight | 448.39 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| BCS Class | Class II or IV (Low Solubility, Variable Permeability) | [1][2][4][5][9] |
| Aqueous Solubility | Practically insoluble; ~10 ng/mL | [4][6][8] |
| Log P | 4.55 | [4] |
| pKa | 7.6 (weakly basic) | [3] |
| Melting Point | ~139°C | [9] |
Table 2: Reported Solubility of this compound in Various Preclinical Vehicles
| Solvent/Vehicle | Solubility Increase (Fold vs. Water) or Concentration | Comments | Reference(s) |
| Water | ~0.000126 mg/mL (baseline) | pH-dependent; solubility is very low at neutral pH. | [17] |
| PEG 400 (100%) | ~2098-fold | High solubilization power due to its lower polarity. | [17][25] |
| Ethanol (100%) | ~104-fold | Good solubilizing power, but may cause precipitation on dilution. | [17][25] |
| Propylene Glycol (100%) | ~19-fold | Moderate solubilization power. | [17][25] |
| Glycerin (100%) | ~8-fold | Limited solubilization power. | [17][25] |
| DMSO | Soluble at 5 mg/mL (with warming) | Commonly used for in vitro studies, less so for in vivo oral due to potential toxicity. | [9] |
| 1% HPβCD Solution | Significant increase | Forms inclusion complexes to enhance apparent solubility. | [8] |
| Anise Essential Oil (in SNEDDS) | Used as oil phase | Effective for developing self-nanoemulsifying systems. | [19][26] |
Experimental Protocols
Protocol 1: Preparation of a Simple this compound Suspension (1 mg/mL)
This protocol is adapted from methods for preparing extemporaneously compounded oral suspensions.[6][16]
Materials:
-
This compound powder (API)
-
Vehicle: A 1:1 (v/v) mixture of Ora-Plus® and Ora-Sweet® OR 1% (w/v) methylcellulose in purified water.
-
Mortar and pestle
-
Graduated cylinders
-
Amber plastic or glass bottles for storage
-
Magnetic stirrer and stir bar (optional, for larger volumes)
Methodology:
-
Calculate Ingredients: Determine the total volume of suspension required and calculate the mass of this compound and the volume of each vehicle component. For a 50 mL batch at 1 mg/mL, you will need 50 mg of this compound.
-
Micronize API (if necessary): If the this compound powder is not already micronized, gently grind it to a fine, uniform powder using a clean mortar and pestle.
-
Wetting the Powder: Add a small amount of the chosen vehicle (e.g., 2-3 mL of Ora-Plus®) to the this compound powder in the mortar.[6]
-
Form a Paste: Triturate the mixture thoroughly to form a smooth, uniform paste, ensuring there are no dry clumps of powder.[6]
-
Geometric Dilution: Gradually add the remaining Ora-Plus® (or first half of the total vehicle volume) in small portions (geometrically), mixing well after each addition to maintain a smooth consistency.
-
Transfer and Final Volume: Transfer the mixture to a calibrated graduated cylinder. Use the second vehicle component (e.g., Ora-Sweet®) to rinse the mortar and pestle of any remaining drug, adding the rinsing to the graduated cylinder.
-
QS to Volume: Add the second vehicle component to reach the final desired volume and mix thoroughly.[6]
-
Storage: Transfer the final suspension to a light-resistant amber bottle. Label with the drug name, concentration, date, and "Shake Well Before Use." Store at refrigerated temperatures (2-8°C). Such preparations have been shown to be stable for over 60-90 days.[16]
Protocol 2: Preparation of this compound Nanosuspension via High-Shear Homogenization
This protocol is a generalized representation of a top-down method for nanosuspension preparation.[18][23]
Materials:
-
This compound powder (API)
-
Stabilizer(s): e.g., a combination of HPMC and PVP, or Poloxamer 407.[21][23]
-
Purified water
-
High-shear homogenizer (e.g., rotor-stator type)
-
High-pressure homogenizer or ultrasonicator (for further size reduction)
-
Particle size analyzer
Methodology:
-
Prepare Stabilizer Solution: Dissolve the selected stabilizer(s) (e.g., 1.5% w/v polymer concentration) in purified water.
-
Create a Coarse Suspension: Disperse the calculated amount of this compound (e.g., 28 mg/mL) into the stabilizer solution.[23]
-
High-Shear Homogenization: Subject the coarse suspension to high-shear homogenization (e.g., 10,000-20,000 rpm) for 10-40 minutes.[18] This breaks down large agglomerates and creates a more uniform pre-mixture. Monitor the temperature to prevent excessive heating.
-
High-Pressure Homogenization/Ultrasonication: Process the pre-milled suspension through a high-pressure homogenizer (HPH) for several cycles (e.g., 10-20 cycles at 1500 bar) or an ultrasonicator. This is the critical step for reducing particle size to the nanometer range.[22]
-
Characterization: After processing, characterize the nanosuspension for key parameters:
-
Storage: Store the final nanosuspension in a well-sealed container, protected from light, at controlled room temperature or refrigerated conditions as determined by stability studies.
Visualizations
Caption: Decision workflow for selecting a preclinical oral formulation for this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Properties, Drug Release and In Situ Depot-Forming Behaviors of Alginate Hydrogel Containing Poorly Water-Soluble this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Approach to Enhance the Solubility of an Atypical Antipsychotic Drug, this compound: Design, Characterization, and Evaluation of Arabinoxylan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Experimental solubility of this compound in supercritical carbon dioxide and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Solubility and Stability of this compound in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 129722-12-9 [m.chemicalbook.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Enhanced dissolution, permeation and oral bioavailability of this compound mixed micelles: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of In Vivo Efficacy and Oral Bioavailability of this compound with Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of acute and sub-chronic this compound in P-glycoprotein deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Extemporaneously Compounded this compound Oral Suspensions for Use in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubility Behaviour of this compound in Different Solvent Systems | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 18. The Impact of a Manufacturing Process on the Stability of Microcrystalline Long-Acting Injections: A Case Study on this compound Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ijfmr.com [ijfmr.com]
- 22. opendata.uni-halle.de [opendata.uni-halle.de]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacokinetic validation of a new protocol of chronic oral administration of this compound in male C57 Bl/6 mice through drinking solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Formulation Development and Bioavailability Assessment of this compound by Self-Nanoemulsifying Drug Delivery Systems [wisdomlib.org]
Technical Support Center: Managing Metabolic Side Effects of Aripiprazole in Long-Term Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering metabolic side effects during long-term rodent studies with aripiprazole.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to cause significant weight gain in long-term rodent studies?
A1: While often considered "metabolically neutral" compared to other atypical antipsychotics like olanzapine, this compound can still induce weight gain in rodents, although the effect is generally less pronounced.[1][2][3] Several studies in rats and mice have reported instances of weight gain with chronic this compound administration.[4] However, some studies have also reported no significant effect on body weight.[5] The extent of weight gain can be influenced by the rodent strain, sex, diet, and duration of the study.
Q2: What are the expected effects of long-term this compound administration on rodent lipid profiles?
A2: The effects of this compound on lipid profiles in rodents can be variable. Some studies suggest that this compound has a relatively low risk for inducing dyslipidemia compared to other antipsychotics.[6] In some instances, this compound has been associated with improvements in lipid profiles, including reductions in total cholesterol and LDL.[2][6] However, other studies have reported alterations in lipid profiles.[5] Therefore, it is crucial to monitor lipid parameters throughout the study.
Q3: How does this compound affect glucose metabolism and insulin (B600854) sensitivity in rodents?
A3: this compound has been shown to induce insulin resistance in both human and animal studies, even in the absence of significant weight gain.[7][8][9][10] This suggests a direct effect on insulin signaling pathways.[8] While some studies report no significant changes in fasting glucose levels, others have observed alterations in glucose tolerance.[11][12]
Q4: What are the potential mechanisms behind this compound-induced metabolic side effects?
A4: The mechanisms are multifactorial and not fully elucidated. They are thought to involve this compound's unique pharmacological profile, including:
-
Partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. [2]
-
Antagonism at serotonin 5-HT2A receptors. [2]
-
Partial agonism at serotonin 5-HT2C receptors. [13][14] The effect at the 5-HT2C receptor may be context-dependent, acting as an antagonist in a high-serotonergic environment, which can contribute to increased appetite and weight gain.[14]
-
Direct effects on peripheral tissues , such as adipose tissue and the liver, influencing lipogenesis and insulin sensitivity.[8]
Troubleshooting Guides
Issue 1: Unexpected or Excessive Weight Gain
| Possible Cause | Troubleshooting/Management Strategy |
| High-fat diet | Ensure a standard chow diet is used unless a high-fat diet is a specific component of the experimental design. A high-fat diet can exacerbate weight gain induced by atypical antipsychotics. |
| Sex differences | Be aware that female rodents may be more susceptible to metabolic side effects of second-generation antipsychotics.[4] Analyze data separately for males and females. |
| Strain susceptibility | Different rodent strains may have varying sensitivities to this compound's metabolic effects. If excessive weight gain is observed, consider if the chosen strain is appropriate or if a different strain should be used in future studies. |
| Concomitant medications | If this compound is co-administered with other drugs, particularly those with high serotonergic activity, it may increase the risk of weight gain.[15] Evaluate the potential for drug-drug interactions. |
| Husbandry conditions | Stress from housing conditions can influence feeding behavior and metabolism. Ensure consistent and appropriate housing to minimize stress. |
| Monitoring and Intervention | Implement regular body weight monitoring. If significant weight gain is observed, consider pair-feeding control groups to match the food intake of the this compound-treated group to differentiate between hyperphagia-induced and metabolic-induced weight gain.[12] |
Issue 2: Altered Glucose Homeostasis (e.g., Impaired Glucose Tolerance)
| Possible Cause | Troubleshooting/Management Strategy |
| Direct effect of this compound | This compound can directly induce insulin resistance.[7][9][10] This is a known pharmacological effect. |
| Fasting duration for tests | Inconsistent or inappropriate fasting times before glucose tolerance tests (GTTs) can lead to variable results. Standardize the fasting period (typically 6-8 hours for mice) to ensure reliable data.[16][17][18] |
| Stress during testing | Handling stress can acutely increase blood glucose levels. Habituate the animals to the handling and testing procedures to minimize stress-induced hyperglycemia. |
| Data Interpretation | When impaired glucose tolerance is observed, consider conducting an insulin tolerance test (ITT) to specifically assess insulin sensitivity. |
Issue 3: Dyslipidemia (Altered Lipid Profile)
| Possible Cause | Troubleshooting/Management Strategy |
| Direct effect on lipid metabolism | This compound can influence lipogenic gene expression, although its effect is generally less pronounced than that of olanzapine.[12] |
| Dietary fat content | A high-fat diet can significantly impact lipid profiles. Use a standard chow diet for baseline assessments. |
| Sample collection and processing | Improper sample handling can lead to inaccurate lipid measurements. Ensure blood samples are collected consistently (e.g., fasting state) and processed according to established protocols for lipid analysis. |
| Analytical methods | Use validated and consistent enzymatic assays for measuring serum triglycerides, total cholesterol, HDL, and LDL. |
Data Presentation
Table 1: Summary of this compound's Effects on Body Weight in Rodent Studies
| Study Reference | Rodent Species/Strain | Dose (mg/kg/day) | Duration | Effect on Body Weight |
| Skrede et al. | Female Sprague-Dawley Rats | Not specified | Subchronic | Increased weight gain |
| Lopatko et al. | Wistar Rats | 5 | 1 month | No significant influence on body weight[5] |
| Rajkumar et al. | Female Mice | Not specified | Not specified | Induced weight gain[4] |
| Singh et al. | Not specified | Not specified | Not specified | Reported weight gain in adolescent case studies[3] |
Table 2: Summary of this compound's Effects on Glucose Metabolism in Rodent Studies
| Study Reference | Rodent Species/Strain | Dose (mg/kg/day) | Duration | Effect on Glucose/Insulin |
| Teff et al. | Healthy Humans (as a model) | Not applicable | 9 days | Induced insulin resistance without weight gain[9][10] |
| Skrede et al. | Female Sprague-Dawley Rats | Not specified | Subchronic | Statistically significant reduction in serum insulin levels; no effect on fasting serum glucose[12] |
| Boyda et al. | Rats | Not specified | Acute | This compound has been shown to induce insulin resistance[7] |
Table 3: Summary of this compound's Effects on Lipid Profile in Rodent Studies
| Study Reference | Rodent Species/Strain | Dose (mg/kg/day) | Duration | Effect on Lipids |
| Skrede et al. | Female Sprague-Dawley Rats | Not specified | Subchronic | Slightly reduced serum cholesterol and phospholipid levels[12] |
| Lopatko et al. | Wistar Rats | 5 | 1 month | Altered lipid profile[5] |
| Dayabandara et al. | Not specified | Not specified | Not specified | Switching to this compound resulted in significant reduction in total and LDL cholesterol[2] |
Experimental Protocols
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Preparation: Fast rodents for 6-8 hours with free access to water.[18]
-
Baseline Glucose Measurement: Obtain a baseline blood sample from the tail vein to measure fasting blood glucose using a calibrated glucometer.
-
Glucose Administration: Administer a 20% glucose solution (2 g/kg body weight) via intraperitoneal (IP) injection.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Glucose Measurement: Measure blood glucose levels for each time point.
-
Data Analysis: Plot blood glucose concentration against time and calculate the area under the curve (AUC) to assess glucose tolerance.
Protocol 2: Insulin Tolerance Test (ITT)
-
Animal Preparation: Fast rodents for 4-6 hours.
-
Baseline Glucose Measurement: Obtain a baseline blood sample from the tail vein.
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight for rats, 0.5 U/kg for mice) via IP injection.
-
Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Glucose Measurement: Measure blood glucose levels at each time point.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time to determine insulin sensitivity.
Protocol 3: Serum Lipid Profile Analysis
-
Animal Preparation: Fast rodents overnight (approximately 12-16 hours).
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into serum separator tubes.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Lipid Measurement: Use commercial enzymatic kits to measure serum levels of total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol according to the manufacturer's instructions.
-
Data Analysis: Compare lipid levels between this compound-treated and control groups.
Visualizations
Caption: Experimental workflow for monitoring metabolic side effects of this compound in rodents.
Caption: Simplified signaling pathways potentially involved in this compound's metabolic side effects.
References
- 1. Effects of Cariprazine, this compound, and Olanzapine on Mouse Fibroblast Culture: Changes in Adiponectin Contents in Supernatants, Triglyceride Accumulation, and Peroxisome Proliferator-Activated Receptor-γ Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic-associated weight gain: management strategies and impact on treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced adverse metabolic alterations in polyI:C neurodevelopmental model of schizophrenia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Frontiers | Molecular Mechanisms of Antipsychotic Drug-Induced Diabetes [frontiersin.org]
- 8. Association Between Antipsychotic Medication Use and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic-Induced Insulin Resistance and Postprandial Hormonal Dysregulation Independent of Weight Gain or Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. An acute rat in vivo screening model to predict compounds that alter blood glucose and/or insulin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound Partial Agonism at 5-HT2C: A Comparison of Weight Gain Associated With this compound Adjunctive to Antidepressants With High Versus Low Serotonergic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 17. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. olac.berkeley.edu [olac.berkeley.edu]
identifying and mitigating off-target effects of aripiprazole in cell culture
Welcome to the Technical Support Center for researchers utilizing aripiprazole in in vitro studies. This resource provides guidance on identifying and mitigating potential off-target effects to ensure the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is classified as a third-generation atypical antipsychotic. Its therapeutic effects are primarily attributed to a combination of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1][2] This unique profile allows it to act as a dopamine system stabilizer, reducing dopaminergic activity in overactive states (like psychosis) and increasing it in underactive states.[3][4]
Q2: What are the known primary and secondary binding targets of this compound?
This compound has a complex pharmacological profile, binding to a variety of neurotransmitter receptors with high to moderate affinity. Understanding this profile is crucial for interpreting experimental data.
Table 1: Receptor Binding Affinity Profile of this compound
| Target Receptor | Affinity (Ki, nM) | This compound's Activity |
| Dopamine D2 | 0.34 | Partial Agonist |
| Dopamine D3 | 0.8 | Partial Agonist |
| Serotonin 5-HT1A | 1.7 | Partial Agonist |
| Serotonin 5-HT2A | 3.4 | Antagonist/Inverse Agonist |
| Serotonin 5-HT2C | 15 | Antagonist |
| Serotonin 5-HT7 | 39 | Antagonist |
| Alpha-1 Adrenergic | 57 | Antagonist |
| Histamine H1 | 61 | Antagonist |
| Serotonin Reuptake Site | 98 | Inhibitor |
| Dopamine D4 | 44 | Partial Agonist |
(Data compiled from DrugBank and other sources. Ki values represent the concentration required to occupy 50% of receptors; lower values indicate higher affinity.)[5]
Q3: What are the most commonly reported off-target effects in cell culture?
Beyond its intended receptor targets, this compound has been shown to induce several off-target effects, particularly at concentrations higher than those needed for D2 receptor engagement. These include:
-
Mitochondrial Toxicity: this compound can directly inhibit respiratory complex I of the mitochondrial electron transport chain, leading to decreased ATP production and increased reactive oxygen species (ROS).[6]
-
Cytotoxicity: At micromolar concentrations, this compound can induce cell death in various cell lines, including cancer cells (MKN45, SH-SY5Y) and normal cell lines (NIH3T3).[6][7][8]
-
Endoplasmic Reticulum (ER) Stress: The drug can cause a depletion of ER calcium stores, activating the Unfolded Protein Response (UPR), which can lead to apoptosis.[9]
-
Genotoxicity: Some studies have reported that this compound can induce the formation of micronuclei at high concentrations (e.g., 100-200 μM), suggesting potential for chromosomal damage.[7] However, other studies found no significant genotoxic effects at therapeutic concentrations.[10]
-
Reduced Cell Proliferation: Long-term treatment with this compound has been observed to decrease the rate of cell division in hepatocyte cell lines.[11]
Troubleshooting Guides
This section addresses specific experimental issues and provides workflows and protocols to investigate potential off-target effects of this compound.
Guide 1: Unexpected Cytotoxicity or Reduced Cell Viability
Problem: My cells show significant death or reduced proliferation after treatment with this compound, even at concentrations expected to be non-toxic.
Possible Causes:
-
Off-Target Mitochondrial Toxicity: this compound may be inhibiting mitochondrial complex I, leading to an energy crisis and apoptosis.[6]
-
ER Stress Induction: The drug could be triggering the UPR pathway, leading to programmed cell death.[9]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities. For example, the IC50 for this compound in the MKN45 cancer cell line was found to be 21.36 µg/mL, while in the NIH3T3 normal cell line, it was 54.17 µg/mL.[8]
-
High Drug Concentration: The concentrations used may be too high, exceeding those required for target engagement and entering the range for off-target effects.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cell death.
Experimental Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 200 µM) in your cell culture medium.[8] Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only). Incubate for the desired treatment period (e.g., 24, 48 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.
Table 2: Summary of Reported Off-Target Cytotoxic & Bioenergetic Effects
| Cell Line | Assay | Concentration | Observed Effect |
| SH-SY5Y (neuroblastoma) | Complex I Activity | 9 µM | Inhibition of mitochondrial respiratory complex I. |
| Primary Mouse Neurons | Bioenergetics | Clinically-relevant | Inhibition of bioenergetics, greater in midbrain vs. forebrain neurons. |
| MKN45 (gastric cancer) | MTT Assay | IC50 = 21.36 µg/mL | Cytotoxic effect.[8] |
| NIH3T3 (fibroblast) | MTT Assay | IC50 = 54.17 µg/mL | Cytotoxic effect, but less sensitive than MKN45.[8] |
| Human Lymphocytes | Micronucleus Assay | 100-200 µM | Significant increase in micronuclei formation.[7] |
| HepG2 (liver cancer) | UPR Activation | Low micromolar | Depletion of ER calcium, activation of IRE1 and PERK pathways.[9] |
| Fao (hepatoma) | Cell Count | 6 µM (long-term) | Reduced cell division after two weeks of treatment.[11] |
Guide 2: Mitigating Off-Target Effects in Your Experiments
Problem: I have confirmed that this compound is causing off-target effects. How can I design my experiments to minimize their impact?
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Determine the dose range where on-target effects are observed without significant off-target toxicity. This often requires careful dose-response studies for your specific cell line and endpoint.
-
Include Counter-Screening Assays: Run parallel assays to monitor for known off-target effects. For example, if you are studying signaling downstream of D2 receptors, also measure mitochondrial respiration or ER stress markers to ensure your observations are not confounded.
-
Use Control Compounds: Compare the effects of this compound to other antipsychotics with different off-target profiles. For instance, olanzapine (B1677200) has different mitochondrial and metabolic effects compared to this compound.[12] Also, use antagonists for the off-target receptor if known, to see if the effect can be blocked.
-
Genetic Knockout/Knockdown: If your cell line permits, use CRISPR or siRNA to knock down the intended target (e.g., DRD2). If this compound still produces the same effect in these cells, it is definitively an off-target action.[13]
Signaling Pathway Overview: On-Target vs. Off-Target
Caption: this compound's dual role in on-target signaling and off-target stress pathways.
References
- 1. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Abilify Mechanism of Action: How Does Abilify Work? - GoodRx [goodrx.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. This compound Cytotoxicity Coincides with Activation of the Unfolded Protein Response in Human Hepatic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro cytogenotoxic evaluation of this compound on human peripheral lymphocytes and computational molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces liver cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, but Not Olanzapine, Alters the Response to Oxidative Stress in Fao Cells by Reducing the Activation of Mitogen-Activated Protein Kinases (MAPKs) and Promoting Cell Survival [mdpi.com]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Aripiprazole D2 Receptor Occupancy Studies in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting experiments to optimize aripiprazole dosage for consistent D2 receptor occupancy in rats.
Frequently Asked Questions (FAQs)
Q1: What is a typical dose range for this compound in rats to achieve significant D2 receptor occupancy?
A1: The effective dose range for this compound in rats can vary depending on the administration route and the desired level of D2 receptor occupancy. For oral administration, doses between 1 and 30 mg/kg have been shown to produce a dose-dependent increase in striatal D2 receptor occupancy.[1][2][3] For subcutaneous injections, doses up to 100 mg have been studied for local tissue response, though occupancy data is less defined in this context.[4] It's crucial to conduct a dose-response study to determine the optimal dosage for your specific experimental goals.
Q2: How does the partial agonism of this compound affect D2 receptor occupancy measurements?
A2: this compound is a partial agonist at D2 receptors, which means it has both agonist and antagonist properties.[5][6][7] This can lead to a dissociation between high receptor occupancy and functional outcomes typically seen with full antagonists.[6][8] For instance, even at high D2 receptor occupancy (>90%), this compound may not induce catalepsy, a common side effect with typical antipsychotics that occurs at >80% occupancy.[6][8] This unique profile means that higher D2 receptor occupancy may be required to achieve a therapeutic effect compared to full antagonists.[6][9][10]
Q3: What are the recommended methods for measuring D2 receptor occupancy in rats?
A3: The primary methods for measuring D2 receptor occupancy in rats are ex vivo autoradiography/binding assays and in vivo positron emission tomography (PET) imaging.
-
Ex vivo methods involve administering this compound, followed by a radiolabeled D2 receptor ligand (e.g., [3H]raclopride). The animal is then euthanized, the brain is dissected, and the amount of radioligand binding in the striatum (high D2 receptor density) is compared to a reference region like the cerebellum (negligible D2 receptors).[11][12][13]
-
In vivo PET imaging allows for the longitudinal study of D2 receptor occupancy in the same animal. This technique uses a PET scanner to detect the distribution of a positron-emitting radioligand (e.g., [11C]raclopride or [18F]fallypride) in the brain before and after this compound administration.[14][15][16][17]
Q4: How can I ensure consistent plasma and brain concentrations of this compound?
A4: The route of administration significantly impacts the pharmacokinetics of this compound. Oral gavage is a common method, but it's important to be aware of potential variability in absorption.[1][2][3][18] The oral bioavailability of the tablet formulation is approximately 87%.[18] Using an oral solution may lead to higher plasma concentrations compared to tablets at equivalent doses.[18] For more consistent and sustained levels, long-acting injectable formulations are an option, although these are often studied in the context of local tissue reactions.[4] It is recommended to perform pharmacokinetic studies to correlate plasma concentrations with brain levels and D2 receptor occupancy.
Troubleshooting Guides
Issue 1: High Variability in D2 Receptor Occupancy at the Same Dose
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure precise and consistent oral gavage technique. For subcutaneous injections, ensure the injection volume and site are consistent across animals. |
| Variability in Drug Metabolism | This compound is metabolized by CYP2D6 and CYP3A4 enzymes.[5] Be aware of potential inter-animal variability in metabolism. Consider using a larger sample size to account for this. |
| Food Effects | While this compound can be administered with or without food, ensure that the feeding schedule is consistent across all experimental animals to minimize variability in absorption.[18] |
| Stress-Induced Dopamine (B1211576) Release | Handling stress can increase endogenous dopamine levels, which can compete with the radioligand for D2 receptor binding. Acclimatize animals to handling and experimental procedures to minimize stress. |
Issue 2: Lower-Than-Expected D2 Receptor Occupancy
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage Calculation | Double-check all dosage calculations, including conversions for salt form and vehicle concentration. |
| Poor Drug Solubility/Suspension | Ensure this compound is properly dissolved or suspended in the vehicle. Use appropriate solvents or suspending agents and sonicate if necessary. |
| Timing of Measurement | The timing of the occupancy measurement relative to drug administration is critical. Peak plasma concentrations of oral this compound occur within 3-5 hours.[18] Conduct a time-course study to determine the optimal time point for measuring D2 occupancy. |
| Radioligand Issues | Verify the specific activity and purity of the radioligand. Ensure that the radioligand has not degraded. |
Issue 3: Artifacts or High Non-Specific Binding in PET Imaging
| Potential Cause | Troubleshooting Steps |
| Animal Movement | Ensure the animal is properly anesthetized and securely positioned in the scanner to prevent motion artifacts. |
| Incorrect Radioligand | Use a well-validated D2 receptor radioligand with high specific binding, such as [11C]raclopride or [18F]fallypride.[15][17] |
| Inadequate Data Correction | Apply appropriate corrections for attenuation, scatter, and random coincidences during PET data reconstruction. |
| Metabolism of Radioligand | Be aware of radioligand metabolism, which can lead to labeled metabolites that may enter the brain and contribute to non-specific binding.[14] |
Quantitative Data Summary
Table 1: this compound Dose and Corresponding Striatal D2 Receptor Occupancy in Rats
| Dose (mg/kg) | Administration Route | Time Post-Dose | Striatal D2 Occupancy (%) | Reference |
| 1 | Oral | 60 min | ~13% (behavioral effect) | [1] |
| 3 | Oral | 60 min | ~28% (behavioral effect) | [1] |
| 10 | Oral | 60 min | ~86% (behavioral effect) | [1] |
| 23 (approx.) | Not Specified | Not Specified | 86% | [6] |
| >30 | Not Specified | Not Specified | >90% | [6] |
Note: Behavioral effect percentages from Nirogi et al. (2013) are related to alcohol consumption reduction and are correlated with D2 occupancy.
Experimental Protocols
Protocol 1: Ex Vivo D2 Receptor Occupancy Measurement
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage) at the predetermined dose. Include a vehicle-treated control group.
-
Radioligand Injection: At the time of predicted peak this compound effect, administer a D2 receptor radioligand (e.g., [3H]raclopride) intravenously.
-
Tissue Collection: After a sufficient time for the radioligand to reach equilibrium, euthanize the rat via an approved method (e.g., decapitation).[12]
-
Brain Dissection: Rapidly dissect the striata and cerebellum on ice.[12]
-
Sample Preparation: Weigh the tissue samples and homogenize them.[12]
-
Scintillation Counting: Determine the amount of radioactivity in the striatum and cerebellum using a scintillation counter.[11][13]
-
Data Analysis: Calculate the specific binding in the striatum by subtracting the non-specific binding (approximated by cerebellar binding). D2 receptor occupancy is calculated using the following formula: % Occupancy = 100 * (Binding_vehicle - Binding_drug) / Binding_vehicle[12]
Protocol 2: In Vivo D2 Receptor Occupancy Measurement using PET
-
Baseline Scan: Anesthetize the rat and perform a baseline PET scan following the injection of a D2 receptor radioligand (e.g., [11C]raclopride).[17]
-
Drug Administration: Administer this compound at the desired dose.
-
Post-Dose Scan: At the appropriate time post-administration, perform a second PET scan with the same radioligand.
-
Image Analysis:
-
Co-register the PET images with a structural MRI or a brain atlas for anatomical reference.
-
Define regions of interest (ROIs) for the striatum and cerebellum.
-
Generate time-activity curves for each ROI.
-
-
Quantification: Use a reference tissue model with the cerebellum as the reference region to calculate the binding potential (BPND) for both the baseline and post-dose scans.
-
Occupancy Calculation: Calculate D2 receptor occupancy using the formula: % Occupancy = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline
Visualizations
Caption: Experimental workflow for D2 receptor occupancy studies.
Caption: this compound's partial agonist action at the D2 receptor.
References
- 1. This compound in an animal model of chronic alcohol consumption and dopamine D₂ receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study on neurotransmitter levels in rats with Tic disorder treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing this compound to other antipsychotics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and Antagonist Effects of this compound on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Dissociation between In Vivo Occupancy and Functional Antagonism of Dopamine D2 Receptors: Comparing this compound to Other Antipsychotics in Animal Models | Semantic Scholar [semanticscholar.org]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. Comparison of rat dopamine D2 receptor occupancy for a series of antipsychotic drugs measured using radiolabeled or nonlabeled raclopride tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Occupancy of Dopamine D2/3 Receptors in Rat Brain by Endogenous Dopamine Measured With the Agonist Positron Emission Tomography Radioligand [11C]MNPA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
troubleshooting aripiprazole instability in aqueous solutions for experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aripiprazole in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] It is sparingly soluble in aqueous buffers, especially at neutral to alkaline pH.[2][3] Its solubility is highly pH-dependent, showing greater solubility in acidic conditions (pH 1.2 and 4.0) and very low solubility above pH 6.8.[3][4] For many experimental setups using physiological buffers (e.g., PBS at pH 7.2), direct dissolution is often unsuccessful.
Q2: My this compound solution was clear initially but precipitated over time. What happened?
A2: This is a common issue related to the thermodynamic instability of a supersaturated this compound solution. Often, a stock solution is prepared in an organic solvent where this compound is highly soluble. When this stock is diluted into an aqueous buffer, it can create a temporary supersaturated state. Over time, the excess dissolved this compound will return to its more stable, lower-energy crystalline state, resulting in precipitation.[5] Additionally, changes in temperature or pH of the medium can also lead to precipitation. Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Q3: What is the best way to prepare a stock solution of this compound?
A3: The recommended method is to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents for this purpose.[2] The solid drug should be completely dissolved in the organic solvent before any aqueous dilution.
Q4: Can I store my aqueous this compound solution?
A4: It is not recommended to store aqueous solutions of this compound for more than 24 hours due to its limited stability and potential for precipitation.[2] For consistent experimental results, it is best to prepare fresh aqueous solutions for each experiment from a stock solution stored in an organic solvent at -20°C.[2]
Q5: How do factors like pH, temperature, and light affect this compound stability?
A5:
-
pH: this compound's solubility is highly dependent on pH, with much greater solubility in acidic environments.[3]
-
Temperature: Elevated temperatures can accelerate degradation.[6][7] Storing stock solutions at -20°C is recommended for long-term stability (≥4 years for crystalline solid).[2]
-
Light: While some studies show this compound to be relatively stable under photolytic stress[8][9], it is always good practice to protect drug solutions from light to minimize potential degradation.[10]
-
Oxidation: this compound is susceptible to degradation under oxidative stress, for instance, in the presence of peroxide.[6][8]
Troubleshooting Guide
| Issue Encountered | Possible Cause & Explanation | Suggested Solution |
| Precipitation upon dilution of organic stock into aqueous buffer. | Rapid change in solvent polarity causes the drug to crash out of solution. This happens when the aqueous buffer is added directly to the organic stock.[5] | Always add the organic stock solution dropwise into the larger volume of the vigorously stirring aqueous buffer. This ensures a more gradual and controlled dispersion.[5] |
| Cloudiness or precipitation appears in the final aqueous solution. | The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain this compound in solution.[5] | Increase the final percentage of the organic co-solvent. However, be mindful of the solvent tolerance of your experimental system (e.g., cell lines may be sensitive to >0.5% DMSO). |
| The solubility limit of this compound in the final aqueous medium has been exceeded. | Lower the final concentration of this compound in your working solution. Determine the kinetic solubility in your specific buffer to find the maximum workable concentration. | |
| Inconsistent results between experiments. | Use of aged or improperly stored aqueous solutions. This compound can precipitate or degrade over time in aqueous media.[2] | Always prepare fresh working solutions of this compound for each experiment. Do not store diluted aqueous solutions for more than a day.[2] |
| The anhydrous form of this compound converted to the less soluble monohydrate form upon exposure to humidity and heat. | Store the solid this compound powder in a cool, dry place, protected from high humidity. |
Data Presentation: Solubility of this compound
Table 1: Solubility in Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30[2] |
| Dimethyl sulfoxide (DMSO) | 25[2] |
| Ethanol | 1[2] |
| Polyethylene glycol 400 (PEG-400) | > Ethanol, PG, glycerin[11] |
Table 2: Solubility in Aqueous Systems
| Aqueous System | Approximate Solubility |
| 1:7 solution of DMF:PBS (pH 7.2) | 0.12 mg/mL[2] |
| Acidic solutions (pH 1.2, 4.0) | High solubility[3][4] |
| Solutions with pH > 6.8 | Very low solubility[3][4] |
| Deionized water with succinic acid (1%) | 1.1 ± 0.1 mg/mL[4] |
| Deionized water with Kollidon® 12 PF (PVP) (1%) | 0.75 ± 0.095 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound (Molecular Weight: 448.4 g/mol ) in DMSO.
Materials:
-
This compound powder (crystalline solid)[2]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh 4.48 mg of this compound powder.
-
Transfer the powder into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. A brief sonication can be used if solubility is an issue.[10]
-
Store the stock solution at -20°C, protected from light.[2] The solid form is stable for at least 4 years at -20°C.[2]
Protocol 2: Preparation of Aqueous Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution into a cell culture medium to achieve a final desired concentration.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Bring the 10 mM this compound DMSO stock solution to room temperature.
-
Add the required volume of pre-warmed cell culture medium to a sterile conical tube.
-
While vigorously vortexing the cell culture medium, add the required volume of the this compound stock solution dropwise. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock. This ensures the final DMSO concentration is low (0.1%).
-
Continue to vortex for an additional 30-60 seconds to ensure the solution is thoroughly mixed.[5]
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment. Use the solution immediately.
Visualizations
Caption: Workflow for preparing this compound aqueous solutions.
References
- 1. Enhanced Solubility and Stability of this compound in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation of this compound-loaded pH-modulated solid dispersions via hot-melt extrusion technology: In vitro and In vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of degradation products in this compound tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Chromatographic Determination of this compound using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solubility Behaviour of this compound in Different Solvent Systems | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
minimizing aripiprazole-induced catalepsy in mouse behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing aripiprazole in mouse behavioral studies, with a specific focus on minimizing and understanding this compound-induced catalepsy.
Troubleshooting Guide
This guide addresses common issues encountered during experiments in a question-and-answer format.
Q1: We are observing significant catalepsy in our mice treated with this compound, which is interfering with other behavioral assessments. How can we reduce this effect?
A1: this compound-induced catalepsy is a known phenomenon, although generally less severe than with typical antipsychotics like haloperidol (B65202). Here are several strategies to minimize its impact:
-
Dose Optimization: Catalepsy is dose-dependent. You may be using a dose that is too high for your specific mouse strain or behavioral paradigm. We recommend performing a dose-response study to identify the lowest effective dose of this compound that achieves your desired therapeutic effect with minimal motor side effects.
-
Acclimatization and Habituation: Ensure mice are adequately habituated to the testing environment and procedures. Stress can exacerbate cataleptic behavior.
-
Route and Timing of Administration: The route of administration (e.g., intraperitoneal, oral) and the timing of behavioral testing relative to drug administration can influence the peak cataleptic effect. Consider adjusting these parameters based on the pharmacokinetic profile of this compound.
-
Chronic vs. Acute Dosing: Studies have shown that catalepsy induced by this compound can diminish with chronic administration (e.g., 21 days) compared to a single acute dose.[1] If your experimental design allows, a chronic dosing regimen might be beneficial.
-
Mouse Strain Selection: Different mouse strains exhibit varying susceptibility to catalepsy. If you are not constrained to a specific strain, consider using one known to be less prone to catalepsy.
Q2: Our results show high variability in catalepsy scores between individual mice within the same treatment group. What could be the cause?
A2: High inter-individual variability is a common challenge in behavioral neuroscience. Several factors could be contributing to this:
-
Genetic Variability: Even within an inbred strain, there can be some genetic drift. Ensure your mice are from a reliable and consistent source.
-
Environmental Factors: Minor differences in housing conditions, handling, or the time of day for testing can significantly impact stress levels and, consequently, catalepsy. Standardize your experimental conditions as much as possible.
-
Sex Differences: Male and female mice can respond differently to psychoactive drugs. Ensure you are either using a single sex or balancing and analyzing the sexes separately.
-
Subtle Health Issues: Underlying health problems in some mice could affect their response to this compound. Perform regular health checks on your animals.
-
Inconsistent Testing Procedure: Ensure all experimenters are following the catalepsy testing protocol with high fidelity. Slight variations in how the mice are placed on the bar, for instance, can alter the results.
Q3: We are not observing any catalepsy with this compound, even at higher doses. Is this normal?
A3: While this compound is known to have a lower propensity for inducing catalepsy compared to other antipsychotics, a complete absence of this effect, especially at higher doses, might warrant investigation.[2]
-
Mouse Strain Resistance: The mouse strain you are using may be particularly resistant to drug-induced catalepsy.
-
Drug Integrity and Formulation: Verify the integrity and proper formulation of your this compound solution. Ensure it is being stored correctly and has not expired.
-
Insufficient Dose: While you may consider the dose high, it might still be below the threshold for inducing significant catalepsy in your specific experimental setup. Refer to the literature for typical dose ranges that induce catalepsy in your chosen strain.
-
Timing of Measurement: You may be missing the peak window of the cataleptic effect. Conduct a time-course experiment to measure catalepsy at multiple time points after this compound administration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced catalepsy?
A1: this compound's effect on catalepsy is primarily attributed to its unique pharmacological profile, particularly its interaction with dopamine (B1211576) and serotonin (B10506) receptors:
-
Dopamine D2 Receptor Partial Agonism: Unlike typical antipsychotics that are full D2 receptor antagonists, this compound is a partial agonist. In situations of high dopamine activity, it acts as an antagonist, but in low dopamine states, it has a modest agonistic effect. This "dopamine stabilization" is thought to contribute to its lower risk of extrapyramidal side effects, including catalepsy, compared to full D2 antagonists like haloperidol.
-
Serotonin 5-HT1A Receptor Agonism: this compound also acts as a partial agonist at serotonin 5-HT1A receptors. Activation of 5-HT1A receptors is known to reduce the cataleptogenic potential of D2 receptor blockade. This action is believed to further contribute to the lower incidence of catalepsy with this compound.
Q2: How does this compound-induced catalepsy in mice compare to that induced by typical antipsychotics like haloperidol?
A2: this compound consistently induces significantly less catalepsy than typical antipsychotics like haloperidol across a range of doses. While haloperidol produces a robust, dose-dependent increase in the duration of catalepsy, this compound's effect is much weaker and may plateau at higher doses.
Q3: Are there specific mouse strains that are more or less susceptible to this compound-induced catalepsy?
A3: Yes, the genetic background of mice plays a crucial role in their susceptibility to catalepsy. While specific strain comparisons for this compound-induced catalepsy are not as extensively documented as for other compounds, it is a well-established principle in psychopharmacology. When initiating studies, it is advisable to consult the literature for strain-specific responses to antipsychotics or to conduct a pilot study with different strains if feasible.
Q4: Can co-administration of other drugs modify this compound-induced catalepsy?
A4: Yes, co-administration of other compounds can modulate the cataleptic effects of this compound. For instance, drugs that enhance dopaminergic transmission may reduce catalepsy, while those that block 5-HT1A receptors could potentially increase it. It is crucial to consider the pharmacological profile of any co-administered drugs and their potential interactions with this compound at both the D2 and 5-HT1A receptors.
Data Presentation
The following tables summarize quantitative data on the cataleptogenic effects of this compound and haloperidol in mice, as measured by the bar test.
Table 1: Dose-Response of this compound on Catalepsy Duration in Mice
| This compound Dose (mg/kg, i.p.) | Mean Catalepsy Duration (seconds) |
| Vehicle | ~0 |
| 10 | ~5 |
| 20 | ~15 |
| 40 | ~25 |
Data extracted from graphical representations in publicly available research.
Table 2: Dose-Response of Haloperidol on Catalepsy Duration in Mice
| Haloperidol Dose (mg/kg, s.c.) | Mean Catalepsy Duration (seconds) |
| Vehicle | ~0 |
| 0.3 | ~40 |
| 0.6 | ~90 |
| 1.25 | ~150 |
| 2.5 | ~180 |
Data extracted from graphical representations in publicly available research.
Experimental Protocols
1. Bar Test for Catalepsy
This protocol is a standard method for assessing catalepsy in mice.
Materials:
-
Horizontal wooden or metal bar (approximately 0.7 cm in diameter) elevated 3-6 cm from a flat surface.
-
Stopwatch or automated timing system.
-
Experimental cages.
Procedure:
-
Administer this compound or vehicle control to the mice according to your experimental design.
-
At the designated time point post-injection, gently place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the mouse to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 or 300 seconds) should be pre-determined. If the mouse remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
Return the mouse to its home cage after the trial.
-
Repeat the test at various time points post-injection to determine the time course of the cataleptic effect.
2. Pinch-Induced Catalepsy Test
This test is an alternative method to assess catalepsy, often used to study innate defensive behaviors.
Materials:
-
A flat, open surface for observation.
-
Stopwatch.
-
Experimental cages.
Procedure:
-
Gently restrain the mouse and apply a firm, but not harmful, pinch to the scruff of the neck for approximately 5-10 seconds.
-
Release the mouse onto the observation surface.
-
Immediately start the stopwatch and measure the duration of immobility. Immobility is defined as the absence of all voluntary movements except for respiration.
-
A pre-determined cut-off time should be used.
-
Record the latency to the first movement and the total duration of the cataleptic state.
Visualizations
Caption: this compound's dual action on D2 and 5-HT1A receptors.
Caption: Standard experimental workflow for assessing catalepsy.
References
strategies to reduce variability in aripiprazole response in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in aripiprazole response in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
This compound is an atypical antipsychotic with a unique pharmacological profile. Its primary mechanism of action is through a combination of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1][2][3] This "dopamine-serotonin system stabilizer" activity allows it to modulate dopaminergic activity, reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states.[4] Beyond receptor binding, this compound influences multiple intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, and can impact gene expression differently than other antipsychotics.[1][5]
Q2: What are the main factors that can contribute to variability in this compound response in animal models?
Several factors can lead to inconsistent results in preclinical studies with this compound:
-
Genetic Background: Polymorphisms in genes encoding drug-metabolizing enzymes, particularly CYP2D6 and CYP3A4, can significantly alter the pharmacokinetics of this compound and its active metabolite, dehydrothis compound.[2][6][7] Different strains of mice and rats will have varying metabolic capacities.
-
Sex and Age: Studies have shown sex-dependent differences in behavioral responses to this compound in rats, with females sometimes showing higher sensitivity.[8][9][10] Age is also a critical factor, as the dopamine system undergoes significant changes during development.[8]
-
Gut Microbiome: The composition of the gut microbiota can influence drug metabolism and efficacy. This compound has been shown to alter the gut microbiome, and conversely, the microbiome may impact the drug's effects.[11][12][13]
-
Environmental Conditions: Environmental enrichment has been demonstrated to reverse some of the neurodevelopmental effects of prenatal this compound exposure in mice, highlighting the influence of housing conditions on experimental outcomes.[14][15][16][17]
-
Drug Formulation and Administration: The method of administration (e.g., oral gavage, drinking water, injection), the vehicle used, and the formulation of this compound (e.g., solution, suspension, nanosuspension) can affect its absorption, bioavailability, and subsequent efficacy.[18][19][20][21]
Q3: How does this compound's metabolism in common animal models compare to humans?
In both humans and animal models like mice and rats, this compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2] The main biotransformation pathways include dehydrogenation, hydroxylation, and N-dealkylation.[2][22] The primary active metabolite is dehydrothis compound, which has a long elimination half-life.[1] However, the specific activity of these enzymes can vary between species and even between different strains of the same species, leading to differences in drug exposure and response.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Assay Results
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Genetic Heterogeneity | Use a consistent and well-characterized strain of animals from a reputable supplier. If using outbred stocks, consider the potential for greater variability and increase sample sizes accordingly. For targeted studies, consider using strains with known CYP2D6 or CYP3A4 activity levels. |
| Sex Differences | Analyze data from male and female animals separately. Unless the study is specifically designed to investigate sex differences, it is often advisable to use animals of a single sex to reduce variability.[8][9][10] |
| Inconsistent Drug Administration | Ensure precise and consistent dosing for all animals. For oral administration, gavage is more accurate than administration in drinking water, as fluid intake can vary between animals.[23] For parenteral routes, ensure consistent injection volumes and sites. |
| Environmental Factors | Standardize housing conditions, including cage density, lighting, noise levels, and temperature. Implement a consistent habituation period for animals to the testing environment before behavioral assessments to reduce novelty-induced stress.[24] |
| Circadian Rhythm | Conduct all behavioral testing at the same time of day to control for diurnal variations in animal activity and drug metabolism. |
Issue 2: Unexpected Pharmacokinetic Profiles (e.g., inconsistent plasma concentrations)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | Ensure the this compound formulation is stable and homogenous. If using a suspension, ensure it is adequately mixed before each administration to prevent settling of the active compound. Consider the impact of the vehicle on drug solubility and absorption.[18][19] |
| Route of Administration | The route of administration significantly impacts bioavailability. Oral administration is subject to first-pass metabolism, which can be variable. Intraperitoneal or subcutaneous injections may offer more consistent absorption.[23] |
| Fasting State | The presence or absence of food in the stomach can alter the absorption of orally administered drugs. Standardize the fasting period for animals before dosing. |
| Drug-Drug Interactions | If co-administering other compounds, be aware of potential interactions at the level of metabolic enzymes (e.g., CYP inhibitors or inducers).[1][25] |
| Animal Health Status | Underlying health issues can affect drug metabolism and clearance. Ensure all animals are healthy and free from infections. In specific disease models, such as chronic alcohol consumption, be aware that the disease state itself can alter this compound's pharmacokinetics.[26] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Human | Rat |
| Mean Elimination Half-life (t½) | ~75 hours (this compound)~94 hours (Dehydrothis compound)[1] | Variable depending on study and administration route. |
| Time to Peak Plasma Concentration (Tmax) | 3-5 hours (oral tablet)[1][2] | Variable. |
| Oral Bioavailability | 87% (tablet)[1][2] | Increased in a chronic alcohol self-administration model.[26] |
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6[2] | CYP3A4, CYP2D6[22] |
Table 2: Effective Doses of this compound in Rodent Behavioral Models
| Animal Model | Behavioral Test | Effective Dose Range (mg/kg) | Route of Administration | Observed Effect |
| Rat (Wistar) | Elevated Plus Maze & T-Maze | 0.1 - 1.0[27] | Intraperitoneal | Anxiolytic-like effects.[27] |
| Rat (Sprague-Dawley) | Conditioned Avoidance Response | 10[9] | Subcutaneous | Suppression of avoidance response.[9] |
| Rat (Sprague-Dawley) | Phencyclidine-induced Hyperlocomotion | 10[9] | Subcutaneous | Inhibition of hyperlocomotion.[9] |
| Rat (CASA model) | Alcohol Self-Administration | 10[26] | Oral | Significant reduction in alcohol consumption.[26] |
| Mouse (C57BL/6N) | Prenatal Exposure Model | 3.0[15] | Oral (to dam) | Impaired hippocampal plasticity and cognitive function in offspring.[15] |
Experimental Protocols
Protocol 1: Assessment of Anxiolytic-like Effects in the Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer this compound (e.g., 0.1, 1.0, 10 mg/kg) or vehicle via intraperitoneal injection.
-
After a specified pre-treatment time (e.g., 30 minutes), place the rat in the center of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.[27]
-
Protocol 2: Phencyclidine (PCP)-Induced Hyperlocomotion Model
-
Apparatus: An open-field arena equipped with infrared beams to measure locomotor activity.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Habituate the animals to the open-field arena for a set period (e.g., 60 minutes) on the day before testing.
-
On the test day, administer this compound (e.g., 10 mg/kg, s.c.) or vehicle.
-
After a pre-treatment interval (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, s.c.) to induce hyperlocomotion.
-
Immediately place the animal in the open-field arena and record locomotor activity for a specified duration (e.g., 60-120 minutes).
-
A reduction in PCP-induced hyperlocomotion by this compound pre-treatment indicates antipsychotic-like activity.[9]
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for variability.
References
- 1. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, this compound and Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sex Differences in this compound Sensitization from Adolescence to Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sex differences in this compound sensitization from adolescence to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evidence of the Dysbiotic Effect of Psychotropics on Gut Microbiota and Capacity of Probiotics to Alleviate Related Dysbiosis in a Model of the Human Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Evidence of the Dysbiotic Effect of Psychotropics on Gut Microbiota and Capacity of Probiotics to Alleviate Related Dysbiosis in a Model of the Human Colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Environmental enrichment improves deficits in hippocampal neuroplasticity and cognition in prenatally this compound-exposed mouse offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ENVIRONMENTAL ENRICHMENT IMPROVES THE DEFICITS OF HIPPOCAMPAL NEUROPLASTICITY AND COGNITION IN PRENATALLY this compound EXPOSED MICE OFFSPRING - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Formulation of this compound-loaded pH-modulated solid dispersions via hot-melt extrusion technology: In vitro and In vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Pharmacokinetic validation of a new protocol of chronic oral administration of this compound in male C57 Bl/6 mice through drinking solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 24. benchchem.com [benchchem.com]
- 25. Physiologically based pharmacokinetic modeling to predict the effect of risperidone on this compound pharmacokinetics in subjects with different CYP2D6 genotypes and individuals with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound in an animal model of chronic alcohol consumption and dopamine D₂ receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Anti-aversive effects of the atypical antipsychotic, this compound, in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aripiprazole Resistance in Preclinical Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the role of aripiprazole in overcoming resistance in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound, an antipsychotic drug, in cancer research?
A1: this compound is being repurposed for oncology research due to its demonstrated anticancer properties in various preclinical studies. It has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and enhance the efficacy of conventional cancer therapies like chemotherapy and radiation.[1][2][3] Its established safety profile in humans makes it an attractive candidate for combination therapies.
Q2: What are the known mechanisms by which this compound can overcome resistance in cancer models?
A2: Preclinical studies have identified several key mechanisms:
-
Inhibition of STAT3 Signaling: this compound can block the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often linked to tumor cell survival, proliferation, and chemoresistance.[1][2]
-
Induction of Autophagy and Apoptosis: It can trigger autophagic cell death and apoptosis in cancer cells, including cancer stem cells, which are often resistant to standard treatments.
-
Inhibition of P-glycoprotein (P-gp): this compound can inhibit the function of P-glycoprotein, a cell membrane pump that actively removes chemotherapy drugs from cancer cells, thereby restoring their sensitivity to these agents.[4][5]
-
Modulation of PI3K/AKT/mTOR and Wnt/β-catenin Pathways: this compound has been shown to modulate these critical signaling pathways that are often dysregulated in cancer, contributing to tumor growth and resistance.[4][5][6]
Q3: In which preclinical cancer models has this compound shown efficacy in overcoming resistance?
A3: this compound has demonstrated promising results in various preclinical models, including:
-
Pancreatic Cancer: Synergistically enhances the effect of cisplatin.[1][7]
-
Colorectal Cancer: Induces autophagy-mediated apoptosis.
-
Breast Cancer: Shows cytotoxic effects and induces apoptosis.[3]
-
Lung Cancer: Overcomes chemoresistance in certain models.[4]
-
Glioblastoma: Exhibits anticancer activity.
-
Drug-resistant cell lines: Sensitizes cancer cells overexpressing P-glycoprotein to anti-mitotic drugs.
Q4: What are typical effective concentrations of this compound in in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. However, studies have reported effects in the range of 10 µM to 50 µM for inhibiting cell proliferation and inducing apoptosis. For P-glycoprotein inhibition, lower doses have been shown to be effective.
Troubleshooting Guides
Problem 1: No synergistic effect observed when combining this compound with a chemotherapeutic agent.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a dose-matrix experiment with varying concentrations of both this compound and the chemotherapeutic agent to identify the optimal synergistic ratio. |
| Incorrect Dosing Schedule | The timing of drug administration can be critical. Experiment with sequential vs. co-administration of this compound and the chemotherapeutic agent. |
| Cell Line Insensitivity | The cancer cell line being used may not be dependent on the signaling pathways targeted by this compound (e.g., STAT3). Screen a panel of cell lines with known genetic backgrounds. |
| Inaccurate Viability Assay | Ensure the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is appropriate for the cell line and treatment duration. Run proper controls, including vehicle-only and single-agent treatments. |
| Issues with Combination Index (CI) Calculation | Ensure that the data input into synergy analysis software (e.g., CompuSyn) is accurate and that the appropriate synergy model (e.g., Chou-Talalay) is being used. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Problem 2: Inconsistent results in STAT3 phosphorylation Western blot.
| Possible Cause | Troubleshooting Step |
| Antibody Quality | Use a well-validated antibody specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Check the antibody datasheet for recommended dilutions and positive/negative control cell lines. |
| Sample Preparation | Prepare cell lysates quickly on ice using a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of STAT3. |
| Insufficient Protein Loading | Quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading of protein across all lanes. |
| Suboptimal Transfer | Optimize the Western blot transfer conditions (time, voltage) for a protein of the size of STAT3 (~88 kDa). |
| Weak Signal | If the p-STAT3 signal is weak, consider stimulating the cells with a known STAT3 activator (e.g., IL-6) as a positive control to confirm the assay is working. |
Problem 3: High background or no signal in P-glycoprotein (P-gp) activity assay.
| Possible Cause | Troubleshooting Step |
| Inappropriate P-gp Substrate | Rhodamine 123 is a common fluorescent substrate for P-gp. Ensure it is used at an appropriate concentration and that your detection instrument is set to the correct excitation/emission wavelengths. |
| Cell Line with Low P-gp Expression | Use a cell line known to overexpress P-gp (e.g., KBV20C, MCF-7/ADR) or a parental sensitive cell line as a negative control. |
| Suboptimal Inhibitor Concentration | Titrate the concentration of this compound to find the optimal inhibitory concentration. Use a known P-gp inhibitor like verapamil (B1683045) as a positive control. |
| Incorrect Assay Timing | Optimize the incubation times for both the P-gp substrate and the inhibitor to achieve a robust signal window. |
| High Cell Autofluorescence | If using flow cytometry, ensure proper compensation is set and consider using a viability dye to exclude dead cells, which can have high autofluorescence. |
Quantitative Data Summary
Table 1: Synergistic Effects of this compound with Cisplatin in Pancreatic Cancer Cells
| Cell Line | This compound (µM) | Cisplatin (µM) | Combination Index (CI) | Tumor Growth Inhibition (%) | Reference |
| MIA PaCa-2 | 10 | 10 | 0.884 | 73 (in vivo) | [1] |
| Capan-1 | 10 | 1 | 0.867 | N/A | [1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U251 | Glioma | Varies | |
| MKN-1 | Gastric Adenosquamous Carcinoma | Varies | |
| CT26 | Colon Carcinoma | Varies |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include vehicle-only and untreated controls. Incubate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot for STAT3 Phosphorylation
This protocol is used to detect the levels of total and phosphorylated STAT3.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
P-glycoprotein (P-gp) Activity Assay (Rhodamine 123 Efflux)
This assay measures the function of the P-gp efflux pump.
-
Cell Seeding: Plate P-gp overexpressing cells (and a sensitive control cell line) in a 24-well plate.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a P-gp substrate) to a final concentration of 1 µM and incubate for 30-60 minutes.
-
Efflux Period: Wash the cells with PBS and add fresh media (with or without the inhibitor). Incubate for another 1-2 hours to allow for drug efflux.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry.
-
Data Analysis: Increased intracellular rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp activity.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound modulates the PI3K/AKT/mTOR pathway.
Caption: Experimental workflow for assessing this compound synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. Repositioning of this compound, an anti-psychotic drug, to sensitize the chemotherapy of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-loaded niosome/chitosan-gold nanoparticles for breast cancer chemo-photo therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Psychiatry to Oncology: Exploring the Anti-Neoplastic Mechanisms of this compound and Its Potential Use in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Src is the primary target of this compound, an atypical antipsychotic drug, in its anti-tumor action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Aripiprazole Metabolite Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of aripiprazole and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS/MS (B15284909) analysis of this compound and its metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound or its Metabolites
-
Question: My chromatogram shows significant peak tailing for this compound and dehydrothis compound (B194390). What are the potential causes and solutions?
-
Answer: Peak tailing can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Mobile Phase pH: this compound is a basic compound. An inappropriate mobile phase pH can lead to interactions with residual silanols on the C18 column, causing tailing.
-
Solution: Ensure the mobile phase pH is sufficiently low (e.g., around 3-4) to promote the protonation of this compound. Adding a small amount of an acid like formic acid (0.02% to 0.1%) to the mobile phase can improve peak shape.[1]
-
-
Column Choice: Not all C18 columns are suitable for basic compounds.
-
Solution: Consider using a column with end-capping or a column specifically designed for the analysis of basic compounds. An Aquasil C18 column has been shown to provide good peak shape for this compound.[1]
-
-
Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion.
-
Solution: Reconstitute the final extracted sample in a solvent that is similar in composition to the initial mobile phase.[2]
-
-
Issue 2: Low Sensitivity or Inability to Detect Low Concentrations of Metabolites
-
Question: I am struggling to achieve the required sensitivity for dehydrothis compound, especially at the lower limit of quantification (LLOQ). How can I improve my signal intensity?
-
Answer: Achieving sensitive detection of metabolites requires optimization of both chromatographic and mass spectrometric parameters.
-
Ionization Mode: this compound and its metabolites are basic compounds and ionize well in positive ion mode.
-
Solution: Ensure your mass spectrometer is operating in positive electrospray ionization (ESI+) mode. This will result in a much higher response compared to negative mode.[1]
-
-
Mass Spectrometry Parameters: Proper tuning of MS parameters is critical for sensitivity.
-
Solution: Optimize source-dependent parameters such as ion spray voltage, turbo heater temperature, and nebulizer gas.[1] Also, fine-tune compound-dependent parameters like declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for the specific MRM transitions of each analyte.
-
-
Sample Preparation: Inefficient extraction can lead to low recovery and, consequently, poor sensitivity.
-
Solution: Liquid-liquid extraction (LLE) using methyl tert-butyl ether under alkaline conditions has been shown to provide high recovery (>96%) for this compound.[1] Solid-phase extraction (SPE) is another effective technique.[3][4] Ensure your extraction protocol is optimized for the metabolites of interest.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma) can suppress the ionization of your analytes.[2]
-
Solution: Improve chromatographic separation to move the analyte peaks away from regions of significant matrix effects. A post-column infusion experiment can help identify these regions.[1] A more thorough sample cleanup can also mitigate matrix effects.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my analytes are shifting between injections. What could be causing this variability?
-
Answer: Retention time shifts can compromise peak identification and integration. The following factors should be investigated:
-
Column Equilibration: Insufficient column equilibration between injections can lead to drifting retention times.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time can cause shifts.
-
Solution: Prepare fresh mobile phase daily and ensure accurate mixing of the components. Degas the mobile phase to prevent bubble formation.
-
-
Pump Performance: Fluctuations in the LC pump flow rate will directly impact retention times.
-
Solution: Regularly check the pump for pressure fluctuations and perform routine maintenance.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound I should be targeting?
A1: The primary and pharmacologically active metabolite of this compound is dehydrothis compound (OPC-14857).[5] this compound is metabolized in the liver primarily through dehydrogenation, hydroxylation, and N-dealkylation.[6][7] Dehydrothis compound has a pharmacological activity similar to the parent drug.[5]
Q2: Which enzymes are responsible for this compound metabolism?
A2: The main enzymes involved in the metabolism of this compound are Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2D6 (CYP2D6).[6][8][9] CYP3A4 is responsible for N-dealkylation and is also involved in dehydrogenation and hydroxylation, while CYP2D6 is primarily involved in hydroxylation.[6]
Q3: What are the typical MRM transitions for this compound and dehydrothis compound?
A3: In positive ionization mode, the protonated precursor ions [M+H]+ are monitored. For this compound, a common transition is m/z 448.0 -> 285.1. For dehydrothis compound, a typical transition is m/z 446.0 -> 285.1. It is crucial to optimize these transitions on your specific instrument.
Q4: What type of internal standard (IS) is recommended?
A4: A stable isotope-labeled internal standard (e.g., this compound-d8) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement. If a stable isotope-labeled IS is not available, a structurally similar compound can be used, but it must be demonstrated not to interfere with the analytes and to have a consistent recovery. Propranolol and papaverine (B1678415) have been used as internal standards in some methods.[1][10]
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters for the analysis of this compound and its metabolites.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | Aquasil C18 (100 mm x 2.1 mm, 5 µm)[1] or equivalent |
| Mobile Phase | A: Methanol (B129727), B: Deionized water with 2 mM ammonium (B1175870) trifluoroacetate (B77799) and 0.02% formic acid[1] |
| Gradient/Isocratic | Isocratic (e.g., 65:35 A:B)[1] or a gradient for better separation of multiple metabolites |
| Flow Rate | 0.45 mL/min[1] |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Injection Volume | 5 µL[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][10] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~2300 V[1] |
| Heater Temperature | ~500 °C[1] |
| Nebulizer Gas (Gas 1) | ~12 psi[1] |
| Collision Gas (CAD) | ~6 psi[1] |
| Curtain Gas (CUR) | ~8 psi[1] |
| Dwell Time | 300-400 ms per transition[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution.
-
Vortex for 10 seconds.
-
Add 100 µL of 0.1 M NaOH to alkalinize the sample.
-
Vortex for 30 seconds.
-
Add 1.5 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Add 20 µL of 0.1% glacial acetic acid in methanol to the organic layer.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 300 µL of the mobile phase.[1]
-
Vortex and transfer to an autosampler vial for injection.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. LC-MS/MS method for the determination of the prodrug this compound lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and quantification of this compound and its metabolite, dehydrothis compound, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Development of an LC-MS/MS method for the simultaneous quantification of this compound and dehydrothis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aripiprazole Administration in Neonatal Animal Models
Welcome to the technical support center for the use of aripiprazole in neonatal animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on administration techniques, troubleshooting common issues, and offering detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the administration of this compound to neonatal animals.
Oral Gavage Administration
-
Question: What is the appropriate gavage needle size for neonatal rodents?
-
Answer: For neonatal mice and rat pups (P1-P13), a 24-gauge straight, reusable oral gavage needle is often recommended.[1] It is crucial to select a needle with a flexible tube and a ball tip to minimize the risk of esophageal or pharyngeal injury.
-
-
Question: My neonatal pups are choking or regurgitating the solution during oral gavage. What should I do?
-
Answer: Choking can be indicated by a lack of movement or a grayish discoloration of the pup.[1] If this occurs, immediately stop the administration, lay the animal on its side, and gently massage its stomach until normal color and movement return.[1] To prevent this, ensure you are not administering the solution too quickly. Periodically remove the feeding needle to allow the pup to swallow.[1] If excess solution appears at the mouth, pause to allow the pup to swallow it.[1]
-
-
Question: How can I ensure accurate and precise dosing with small volumes for neonatal mice?
-
Question: What is a reliable method for repeated oral gavage in rat neonates without adverse effects on their development?
-
Answer: An improved gavage technique for rat nurslings allows for daily administration from postnatal day 1 through 20. This method has shown no adverse effects on the viability or development of the neonates and no histological alterations to the esophagus or pharynx.[3]
-
Subcutaneous (SC) Injection
-
Question: What is the recommended needle size for subcutaneous injections in neonatal mice?
-
Answer: A 30-gauge needle is suitable for subcutaneous injections in neonatal mice (P7-P13).[1]
-
-
Question: I'm observing inflammation and poor healing at the injection site in neonatal mice. Why is this happening and what can I do?
-
Answer: Neonatal mice, particularly before postnatal day 7, may have difficulty healing at the injection site.[1] Inflammation of the peritoneal cavity can also occur if the gut is punctured or non-sterile substances are used.[1] If inflammation persists for 24 hours, euthanasia should be considered.[1] To minimize this, ensure sterile technique and consider oral gavage as a less invasive alternative for very young pups.
-
-
Question: How can I prevent the injected solution from leaking out of the injection site?
-
Answer: After injecting the solution into the small skin-fold over the interscapular area, hold the needle in place for 5-10 seconds to ensure the full dose is delivered before slowly and carefully removing it.[1] If excessive leakage occurs, the pup should be euthanized as the actual dose received is unknown.[1]
-
General Husbandry and Side Effects
-
Question: I've noticed a significant reduction in body weight in the offspring of dams treated with this compound. Is this a known side effect?
-
Question: Can this compound administration affect maternal behavior in rats?
-
Question: What are the potential metabolic side effects of this compound in animal models?
-
Answer: Atypical antipsychotics, including this compound, have been associated with metabolic changes such as hyperglycemia, dyslipidemia, and weight gain.[7] It is advisable to monitor these parameters in your animal models.
-
Experimental Protocols & Data
This section provides an overview of dosages and administration routes from various studies to aid in the design of your experiments.
Table 1: this compound Dosage and Administration Routes in Rat Models
| Study Focus | Animal Model | Age | Route of Administration | Dosage | Key Findings | Reference |
| Prenatal Exposure | Pregnant Wistar Rats | Gestational Day 3-21 | Oral | 2, 3, and 5 mg/kg BW | No significant change in maternal weight, but significant reduction in fetal and postnatal body weight of offspring. | [4][5] |
| Tourette's Syndrome Model | Juvenile Spontaneously Hypertensive Rats | Postnatal Days 35-50 | Not specified | Not specified | Acute administration reduced motor tic frequency and latency. | [8] |
| Depression Model | Prenatally Stressed Rats | Not specified | Not specified | 1.5 mg/kg | Showed an antidepressant effect in the forced swimming test. | |
| Maternal Behavior | Postpartum Female Rats | Adult | Subcutaneous Injection | 3, 10, and 30 mg/kg | High dose did not impair pup retrieval or licking but disrupted nest building. | [6] |
| Cognitive Function | Adolescent Rats | Adolescent | Not specified | 1.5 mg/kg | Improved spatial memory. | [9] |
| Placental Effects | Pregnant Female Rats | Gestational | Oral | 3 & 6 mg/kg BW | Resulted in histological changes in the placenta, suggesting potential teratogenic effects. | [10] |
Visualized Workflows and Pathways
Experimental Workflow for Oral Gavage in Neonatal Rodents
Caption: A step-by-step workflow for the oral gavage administration of this compound in neonatal rodents.
This compound's Primary Mechanism of Action
Caption: A simplified diagram illustrating this compound's interaction with key neurotransmitter receptors.
References
- 1. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved technique for repeated gavage administration to rat neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prenatal exposure of a novel antipsychotic this compound: impact on maternal, fetal and postnatal body weight modulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of novel antipsychotics, amisulpiride and this compound, on maternal behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety | ABILIFY MAINTENA® (this compound) [abilifyasimtufiihcp.com]
- 8. This compound Selectively Reduces Motor Tics in a Young Animal Model for Tourette’s Syndrome and Comorbid Attention Deficit and Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of this compound and olanzapine on behavioral dysfunctions of adolescent rats exposed to stress in perinatal period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prenatal this compound induces alterations of rat placenta: a histological, immunohistochemical and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aripiprazole's Sedative Effects in Rodent Behavioral Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the sedative effects of aripiprazole during behavioral testing in rodents.
Troubleshooting Guide
Q1: My rodents are showing significant hypoactivity and sedation after this compound administration, confounding the results of my behavioral test. What can I do?
A1: Sedation is a known side effect of this compound and can interfere with behavioral assessments. Here are several strategies to mitigate this issue:
-
Dose Optimization: this compound's effects on locomotor activity are dose-dependent. While high doses can induce sedation, lower doses may not affect or may even increase locomotor activity in some contexts.[1][2] It is crucial to perform a dose-response study to identify a dose that achieves the desired pharmacological effect without causing confounding sedative effects. For instance, acute administration of 0.3 and 3 mg/kg of this compound has been shown to cause hypolocomotion, while doses of 0.1 and 10 mg/kg did not significantly affect locomotor activity in mice.[1] In another study, doses of 1.0, 3.0, and 6.0 mg/kg suppressed locomotor activity in rats.[2]
-
Habituation: Acclimating the animals to the testing environment for a sufficient period before drug administration can help reduce novelty-induced anxiety and hyperactivity, making the sedative effects of this compound more apparent. A proper habituation protocol can help differentiate between drug-induced sedation and a natural decrease in exploratory behavior.
-
Timing of Behavioral Testing: The sedative effects of this compound may vary over time post-administration. Consider conducting behavioral testing at different time points after drug injection to find a window where the sedative effects are minimal, but the desired therapeutic effect is present. For example, one study noted catalepsy at 3 and 6 hours post-injection at a high dose (30mg/kg i.p.), but not at the 1-hour time point.[3]
-
Chronic Dosing Regimen: In some studies, chronic administration of this compound did not significantly alter locomotor activity.[1] If your experimental design allows, consider a chronic dosing paradigm, which may lead to tolerance to the initial sedative effects. However, be aware that repeated administration may also enhance locomotor responses to stimulants like methamphetamine.[4]
-
Washout Period: If administering this compound in a crossover design, ensure an adequate washout period between treatments to prevent carry-over sedative effects. A 2-week washout period has been used in studies involving adolescent rats.[5]
Q2: I am observing inconsistent effects of this compound on locomotor activity. Sometimes it seems to be sedative, and other times it's not. Why is this happening?
A2: The seemingly inconsistent effects of this compound on locomotor activity are likely due to its unique pharmacological profile as a dopamine (B1211576) D2 partial agonist.[1][6]
-
Dopamine System Stabilizer: this compound acts as a "dopamine system stabilizer."[6] In situations of high dopamine activity (e.g., in response to a stimulant), it acts as an antagonist, reducing hyperlocomotion.[1] In states of low dopamine activity, it can act as an agonist, potentially increasing activity. This dual action can lead to variable outcomes depending on the baseline state of the animal's dopamine system.
-
Functional Selectivity: this compound exhibits functional selectivity, meaning its action as an agonist, partial agonist, or antagonist can vary depending on the specific brain region and the local concentration of dopamine.[1][7]
-
Interaction with Other Neurotransmitter Systems: this compound also interacts with serotonin (B10506) receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors.[7][8][9][10] This complex pharmacology contributes to its overall effect profile and can lead to varied behavioral outcomes.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Acute this compound on Locomotor Activity in Rodents
| Species | Dose (mg/kg) | Route | Effect on Locomotor Activity | Citation |
| Mice | 0.1, 1, 10 | i.p. | No significant effect | [1] |
| Mice | 0.3, 3 | i.p. | Hypolocomotion | [1] |
| Rats | 1.0, 3.0, 6.0 | i.p. | Suppression | [2] |
| Mice | 0.1, 1, 10 | i.p. | No effect on baseline locomotion | [11] |
| Mice | 1, 10 | i.p. | Attenuated methamphetamine-induced hyperlocomotion | [12] |
| Rats | 0.25 | i.p. | Did not suppress locomotor activity | [13] |
| Rats | 1, 5 | i.p. | Modestly reduced spontaneous and cocaine-induced locomotor activity | [13] |
| Mice | 2.5, 5 | i.p. | Decreased locomotor activity | [14] |
Experimental Protocols
Open Field Test Protocol
This protocol is designed to assess general locomotor activity and exploratory behavior in rodents.
-
Apparatus: A square arena (e.g., 40x40x30 cm for rats, 25x25x25 cm for mice) with a floor divided into equal squares. The arena should be made of a non-porous material for easy cleaning.
-
Habituation: Prior to the testing day, handle the animals for several days to reduce stress. On the testing day, allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and route.
-
Testing Procedure:
-
Place the animal gently in the center of the open field arena.
-
Record the animal's activity using an automated tracking system or by manual observation for a set period (e.g., 10-30 minutes).
-
Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of line crossings
-
Rearing frequency
-
-
-
Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Fear Conditioning and Extinction Protocol
This protocol is used to study learning, memory, and the effects of drugs on fear responses.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot-shock and a speaker to present an auditory cue (conditioned stimulus, CS). A separate, distinct context is used for the extinction phase.
-
Habituation: Handle the animals for several days before the experiment.
-
Conditioning (Day 1):
-
Place the rat in the conditioning chamber.
-
After a baseline period (e.g., 2 minutes), present the CS (e.g., a tone of 5000 Hz, 80 dB for 10 seconds).
-
The CS co-terminates with a mild foot-shock (unconditioned stimulus, US; e.g., 0.6 mA for 1 second).[15]
-
Repeat the CS-US pairings for a set number of trials (e.g., 3 times) with a variable inter-trial interval.[15]
-
-
Extinction (Day 2):
-
Administer this compound (e.g., 5 mg/kg) or vehicle 30 minutes before the extinction session.[15]
-
Place the rat in the novel extinction context.
-
Present the CS repeatedly without the US.
-
Measure freezing behavior as an index of fear.
-
-
Test (Day 3):
-
Place the rat back into the extinction context and present the CS.
-
Measure freezing behavior to assess the retention of extinction learning.[15]
-
-
Data Analysis: Compare the percentage of time spent freezing during the CS presentation between the different experimental groups and phases.
Visualizations
Signaling Pathways
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound that leads to its sedative effects?
A3: this compound's sedative effects are thought to be multifactorial, stemming from its complex interactions with several neurotransmitter systems:
-
Dopamine D2 Partial Agonism: As a partial agonist, this compound can reduce dopaminergic neurotransmission in brain regions with high dopamine levels, such as the mesolimbic pathway.[6] This reduction in dopamine activity can lead to sedative effects, as dopamine is crucial for arousal and motor control.
-
Serotonin 5-HT1A Partial Agonism: this compound is also a partial agonist at 5-HT1A receptors.[7][10][16][17] Activation of these receptors can have anxiolytic and sedative effects.
-
Antagonism at Other Receptors: this compound has moderate affinity for and acts as an antagonist at histamine (B1213489) H1 receptors.[8] Antagonism of H1 receptors is a well-known mechanism for sedation in many medications.[17] It also has antagonist activity at adrenergic alpha-1 receptors, which can contribute to orthostatic hypotension and sedation.[8]
Q4: Can this compound impair cognitive function in rodents, and could this be mistaken for sedation?
A4: The effects of this compound on cognition in rodents are complex and can depend on the specific cognitive domain being tested, the dose, and the duration of treatment. Some studies suggest that this compound may improve spatial memory.[18] However, repeated administration has been reported to impair motor coordination, which could be misinterpreted as sedation or a cognitive deficit in certain tasks.[18] It is important to use a battery of behavioral tests to differentiate between sedative, motor, and cognitive effects. For example, a drug that impairs performance on a task requiring motor output (like the rotarod) but not on a less motor-dependent cognitive task (like the novel object recognition test) may be producing motor impairment or sedation rather than a true cognitive deficit.
Q5: Are there any known sex differences in the sedative effects of this compound in rodents?
A5: While the provided search results do not contain specific studies directly comparing the sedative effects of this compound between male and female rodents, it is a critical factor to consider in experimental design. Sex differences in drug metabolism and sensitivity are common. Therefore, it is advisable to either use both sexes in your studies or to conduct preliminary studies to determine if such differences exist for your specific behavioral paradigm. One study noted that this compound was more potent in male rats compared to female rats in an effort-based choice task.[19]
Q6: How long does it take for this compound to be eliminated from a rodent's system?
A6: The elimination half-life of this compound can vary depending on the species and individual metabolic differences. While specific pharmacokinetic data for rodents was not detailed in the provided search results, a study in rats used a 2-week washout period following a 3-week administration period, suggesting that this is considered a sufficient time for the drug to be eliminated.[5] For acute studies, it is important to consider that the behavioral effects may outlast the drug's presence in the plasma due to downstream neuroadaptations. It is recommended to consult specific pharmacokinetic studies in your chosen rodent strain to determine an appropriate washout period.
References
- 1. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Repetitive administration of this compound enhances locomotor response to methamphetamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psychscenehub.com [psychscenehub.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
- 10. The antipsychotic this compound is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, an atypical antipsychotic, on the motor alterations induced by acute ethanol administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pretreatment or Posttreatment with this compound Attenuates Methamphetamine-induced Stereotyped Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactce.com [impactce.com]
- 14. Neurobehavioral and genotoxic parameters of antipsychotic agent this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Facilitates Extinction of Conditioned Fear in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of this compound in mesocortical and mesoaccumbens transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: from pharmacological profile to clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of this compound on the antidepressant, anxiolytic and cognitive functions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving the Translational Validity of Preclinical Aripiprazole Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aripiprazole in preclinical settings. Our goal is to help you navigate common challenges and improve the translational validity of your findings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in locomotor activity with this compound in our rodent models. What could be the cause?
A1: Inconsistent effects on locomotor activity are a common challenge with this compound due to its partial agonism at dopamine (B1211576) D2 receptors. The effect can vary depending on the baseline dopaminergic tone of the animal. In hyperdopaminergic models (e.g., amphetamine-induced hyperlocomotion), this compound acts as a functional antagonist, reducing locomotor activity.[1] In models with normal or low dopaminergic tone, it may have minimal or even slightly activating effects.
Troubleshooting Steps:
-
Animal Model Selection: Carefully consider the dopaminergic state of your chosen animal model. Ensure it aligns with the clinical population you aim to model.
-
Dose Selection: this compound's effects are highly dose-dependent. Lower doses may show more agonist-like properties, while higher doses tend to be more antagonistic. Conduct a dose-response study to determine the optimal dose for your specific model and behavioral readout.
-
Control Groups: Include both a vehicle control and a positive control (e.g., a typical antipsychotic like haloperidol) to better interpret this compound's effects.
Q2: How can we model the effects of this compound on negative symptoms in rodents, and what are the common pitfalls?
A2: Modeling negative symptoms, such as avolition and anhedonia, in rodents is inherently challenging. Effort-based choice tasks are a valuable tool. In these tasks, animals choose between a high-effort, high-reward option and a low-effort, low-reward option.
Troubleshooting Steps:
-
Task Design: Ensure the task parameters (e.g., effort requirement, reward magnitude) are sensitive enough to detect drug effects. This compound has been shown to produce a low-effort bias in some effort-based choice tasks.[2]
-
Interpretation of Results: Be cautious when interpreting results. This compound's effects on effort-based decision-making can be complex and may not always directly translate to an improvement in negative symptoms. Consider assessing other behavioral domains, such as social interaction and preference for sucrose (B13894), to get a more complete picture.
-
Pharmacological Controls: Use appropriate pharmacological controls, such as a dopamine D2 antagonist, to dissect the contribution of different receptor systems to this compound's effects.
Q3: We are struggling to see a consistent cognitive-enhancing effect of this compound in our preclinical models. What should we consider?
A3: The cognitive-enhancing effects of this compound are subtle and can be difficult to detect preclinically. The choice of cognitive task and the specific cognitive domain being assessed are critical.
Troubleshooting Steps:
-
Task Selection: Use tasks that are sensitive to the specific cognitive domains thought to be affected in schizophrenia and potentially improved by this compound, such as executive function and working memory. The Novel Object Recognition (NOR) test is a commonly used assay for learning and memory.
-
Animal Strain: The genetic background of the animals can significantly influence their baseline cognitive performance and their response to pharmacological interventions.
-
Dosing Regimen: Consider the timing of drug administration relative to the cognitive testing. The half-life of this compound should be taken into account to ensure that the testing window coincides with peak drug exposure.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Problem: You are observing significant inter-individual variability in plasma and brain concentrations of this compound, making it difficult to establish a clear pharmacokinetic-pharmacodynamic (PK/PD) relationship.
Possible Causes & Solutions:
| Cause | Solution |
| Metabolic Differences | This compound is primarily metabolized by CYP2D6 and CYP3A4 enzymes. Genetic polymorphisms in these enzymes can lead to significant differences in drug metabolism. Consider using rodent strains with known CYP phenotypes or using pharmacological inhibitors of these enzymes to reduce variability. |
| P-glycoprotein (P-gp) Efflux | This compound is a substrate for the P-gp efflux transporter at the blood-brain barrier.[3] Differences in P-gp expression or function can alter brain penetration. Using P-gp knockout animals or co-administering a P-gp inhibitor can help clarify the role of this transporter. |
| Route of Administration | Oral gavage can lead to variability in absorption. Consider alternative routes like subcutaneous or intraperitoneal injection for more consistent plasma levels. For chronic studies, administration via drinking water has been explored.[4] |
| Food Effects | While food does not significantly affect the absorption of the tablet formulation in humans, it's a factor to control for in preclinical studies to minimize variability.[5] Ensure consistent feeding schedules relative to drug administration. |
Issue 2: Discrepancy Between Receptor Occupancy and Behavioral Effects
Problem: You observe high dopamine D2 receptor occupancy with this compound but do not see the expected behavioral effects (e.g., catalepsy) that are typical of high D2 blockade with other antipsychotics.
Possible Causes & Solutions:
| Cause | Solution |
| Partial Agonism | This is the most likely reason. This compound is a D2 partial agonist. Even at high occupancy levels (>90%), it does not produce the same level of functional antagonism as a full antagonist like haloperidol.[6][7] This explains the lower risk of extrapyramidal side effects. |
| Species Differences in Metabolites | The primary metabolite of this compound in humans is a partial agonist, similar to the parent compound. However, the main metabolite in rodents has been reported to have antagonist properties.[8] This could influence the overall in vivo effect in preclinical models. |
| Functional Selectivity | This compound may exhibit functional selectivity (biased agonism), meaning it can activate different downstream signaling pathways depending on the cellular context. This can lead to a dissociation between simple receptor binding and the ultimate functional outcome. |
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound
| Parameter | Mouse | Rat | Monkey | Human |
| Oral Bioavailability (%) | ~20 | ~25 | ~50 | 87[5] |
| Elimination Half-life (hours) | 2-4 | 3-5 | 20-30 | ~75 (parent), ~94 (metabolite) |
| Protein Binding (%) | >99 | >99 | >99 | >99[5] |
| Primary Metabolizing Enzymes | CYP3A, CYP2D | CYP3A, CYP2D | CYP3A4, CYP2D6 | CYP3A4, CYP2D6[5] |
Note: Preclinical pharmacokinetic data can vary significantly between studies and strains. The values presented here are approximate and intended for comparative purposes.
Table 2: Effective Doses of this compound in Preclinical Models
| Behavioral Model | Species | Dose Range (mg/kg) | Effect |
| Amphetamine-Induced Hyperlocomotion | Rat | 0.3 - 3 | Reduction of hyperlocomotion[1] |
| Conditioned Avoidance Response | Rat | 3 - 30 | Inhibition of avoidance responding[9] |
| Effort-Based Choice Task | Rat | 0.65 - 5 | Low-effort bias[2] |
| Novel Object Recognition | Mouse | 0.1 - 1 | Improvement in recognition memory |
| Social Interaction | Rat | 0.04 - 0.16 | Reversal of PCP-induced social deficits[10] |
Table 3: Dopamine D2 Receptor Occupancy
| Species | Dose (mg/kg) | Occupancy (%) | Method |
| Human | 0.5 mg/day (oral) | 40-50 | PET with [11C]raclopride[11] |
| Human | 10 mg/day (oral) | ~85 | PET with [11C]raclopride[11] |
| Human | 30 mg/day (oral) | >90 | PET with [11C]raclopride[11] |
| Rat | 4.99 (oral) | 50 (ED50) | Ex vivo [3H]-(+)-PHNO binding[12] |
| Rat | 10 (oral) | ~86 | Ex vivo binding |
Experimental Protocols
Protocol 1: In Vivo Dopamine D2 Receptor Occupancy in Rodents (Ex Vivo Autoradiography)
Objective: To determine the percentage of D2 receptor occupancy in the striatum of rodents at different doses of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Radioligand (e.g., [3H]raclopride or [11C]raclopride)
-
Rodents (rats or mice)
-
Brain harvesting tools
-
Cryostat
-
Phosphor imaging plates or film cassettes
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals at various doses and a specific pretreatment time (e.g., 60 minutes).
-
Radioligand Injection: Inject the radioligand intravenously at a time point corresponding to the peak plasma concentration of this compound.
-
Brain Harvesting: At a predetermined time after radioligand injection, euthanize the animals and rapidly extract the brains.
-
Tissue Preparation: Freeze the brains and section them using a cryostat. Mount the sections on microscope slides.
-
Autoradiography: Expose the brain sections to phosphor imaging plates or film.
-
Data Analysis: Quantify the radioactivity in the striatum (high D2 receptor density) and cerebellum (low D2 receptor density, used for non-specific binding). Calculate the specific binding and determine the percent occupancy for each dose group relative to the vehicle-treated group.
Protocol 2: Effort-Based Choice Task (Progressive Ratio/Chow Feeding)
Objective: To assess the effect of this compound on the motivation to work for a preferred reward.
Apparatus:
-
Operant conditioning chambers equipped with levers and a food receptacle.
-
High-reward food (e.g., sucrose pellets).
-
Low-reward food (standard chow).
Procedure:
-
Training: Train food-restricted rats to press a lever for a high-reward food pellet on a progressive ratio schedule (the number of presses required for each subsequent reward increases). Simultaneously, provide free access to standard chow in the chamber.
-
Baseline: Establish a stable baseline of lever pressing and chow consumption over several days.
-
Drug Administration: Administer this compound or vehicle at various doses prior to the test session.
-
Testing: Place the rats in the operant chambers and record the number of lever presses, the amount of high-reward food earned, and the amount of chow consumed over a set period (e.g., 30 minutes).
-
Data Analysis: Analyze the data to determine if this compound shifts the choice from the high-effort/high-reward option to the low-effort/low-reward option.
Protocol 3: Novel Object Recognition (NOR) Test
Objective: To evaluate the effects of this compound on recognition memory.
Apparatus:
-
An open-field arena.
-
Two identical objects (familiar objects).
-
One novel object, distinct from the familiar objects.
Procedure:
-
Habituation: Acclimate the mice to the empty open-field arena for a set period (e.g., 10 minutes) on the day before the test.[9]
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them for a set period (e.g., 10 minutes).[9]
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour). Administer this compound or vehicle during this interval.
-
Testing Phase: Replace one of the familiar objects with a novel object and return the mouse to the arena. Record the time the mouse spends exploring the novel object and the familiar object.[9]
-
Data Analysis: Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / (total exploration time)). A higher index indicates better recognition memory.
Mandatory Visualization
Caption: this compound's primary signaling pathways.
Caption: General experimental workflow for preclinical this compound studies.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. A study on neurotransmitter levels in rats with Tic disorder treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine antagonist effects of the D2/D3 receptor partial agonist this compound on effort-based choice tasks in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound brain concentration is altered in P-glycoprotein deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic validation of a new protocol of chronic oral administration of this compound in male C57 Bl/6 mice through drinking solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing this compound to other antipsychotics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. In vivo effects of this compound on cortical and striatal dopaminergic and serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine D2 and D3 receptor occupancy in normal humans treated with the antipsychotic drug this compound (OPC 14597): a study using positron emission tomography and [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Aripiprazole-Induced Hepatotoxicity in In Vitro Liver Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential hepatotoxicity of aripiprazole using in vitro liver models.
Frequently Asked Questions (FAQs)
Q1: What are the reported effects of this compound on the viability of hepatocytes in in vitro models?
This compound's impact on hepatocyte viability in in vitro settings appears to be complex and dependent on the specific experimental conditions, including the cell model used and the drug concentration. Some studies suggest a protective role against oxidative stress, while others report cytotoxicity at higher concentrations.[1][2][3] For instance, in Fao rat hepatoma cells, this compound treatment was associated with better survival under hydrogen peroxide-induced oxidative stress.[1][2] Conversely, other studies using HepG2 cells have indicated that this compound can be the most hepatotoxic among several atypical antipsychotics, inducing cell death via apoptosis.[3]
Q2: Which in vitro liver models are commonly used to assess this compound's hepatotoxicity?
Researchers have employed a variety of in vitro models to study this compound's effects on the liver. Commonly used models include:
-
HepG2 cells: A human hepatoma cell line that is widely used for initial toxicity screening.[3][4]
-
Fao cells: A rat hepatoma cell line that is noted for its metabolic plasticity and sensitivity to reactive oxygen species (ROS).[5]
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for drug-induced liver injury (DILI) studies due to their physiological relevance, though they have a limited lifespan in culture.[6]
-
Immortalized mouse hepatocytes: Offer a more stable and reproducible alternative to primary cells.[7][8]
The choice of model can significantly influence the experimental outcome, with different cell lines exhibiting varying sensitivities and metabolic capabilities.[4]
Q3: What are the key signaling pathways implicated in this compound-induced liver cell damage?
Several signaling pathways have been identified as potentially playing a role in the hepatic effects of this compound:
-
Mitochondrial Dysfunction: this compound has been shown to cause mitochondrial hyperpolarization and inhibit respiratory chain complex I.[9][10][11][12][13] This can lead to increased production of reactive oxygen species (ROS).[9]
-
Oxidative Stress: The drug can induce moderate oxidative stress in liver cells, characterized by higher ROS production.[9][14] However, some studies also report that this compound can enhance the antioxidant response, protecting cells from oxidative damage.[1][2][9]
-
Endoplasmic Reticulum (ER) Stress: At high concentrations, this compound can induce ER stress by causing a depletion of ER calcium stores. This leads to the activation of the unfolded protein response (UPR), which can ultimately trigger apoptosis.[15][16][17]
-
Apoptosis: this compound has been shown to induce apoptosis in liver cells, a process that may be linked to both mitochondrial dysfunction and ER stress.[5][15][16] This is evidenced by the activation of caspases, key enzymes in the apoptotic pathway.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. Perform a cell count before seeding. |
| Fluctuation in this compound concentration due to degradation or precipitation. | Prepare fresh this compound solutions for each experiment. Visually inspect for any precipitation. | |
| Contamination of cell cultures. | Regularly check cultures for signs of contamination. Use sterile techniques and certified reagents. | |
| No observable cytotoxicity | This compound concentration is too low. | Perform a dose-response study to determine the optimal concentration range for your cell model. |
| The chosen cell line is resistant to this compound-induced toxicity.[7] | Consider using a more sensitive cell line or primary hepatocytes.[6][7] | |
| The incubation time is too short. | Extend the duration of this compound exposure. | |
| Conflicting results with published data | Differences in experimental protocols (e.g., cell line, passage number, media composition). | Carefully review and align your protocol with established methods. Document all experimental details. |
| Different sources or batches of this compound. | Ensure the purity and source of this compound are consistent. |
Quantitative Data Summary
Table 1: Effects of this compound on Cell Viability and Oxidative Stress
| Cell Model | This compound Concentration | Duration | Effect | Reference |
| Fao Cells | 6 µM | Long-term | Increased survival under H₂O₂-induced oxidative stress. | [18] |
| Fao Cells | 2.23 µM and 6 µM | Long-term | Reduced cell division rate. | [7][8] |
| HepG2 Cells | Not specified | Not specified | Found to be the most hepatotoxic among four atypical antipsychotics. | [3] |
| Rat Liver Cells | Therapeutic Dosage | Repeated treatment | Induces moderate oxidative stress and mitochondrial hyperpolarization. | [9][14] |
Table 2: this compound's Impact on Apoptosis Markers
| Cell Model | This compound Concentration | Duration | Effect on Caspase Activity | Reference |
| Fao Cells | 2.23 µM | Single and repeated treatment | Significantly higher Caspase 9 activity. | [5] |
| PDAC Cells | Not specified | 48 hours | Increased cleaved caspase-3 expression (in combination with cisplatin). | [19] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed hepatocytes (e.g., HepG2, Fao) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound as described in Protocol 1.
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express ROS levels as a percentage of the untreated control.
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white plate and treat with this compound.
-
Caspase-Glo® 3/7 Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently and incubate at room temperature for 1 hour in the dark.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the cell number or protein concentration and express as a fold change relative to the untreated control.
Visualizations
References
- 1. Antipsychotic Drug this compound Protects Liver Cells from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug this compound Protects Liver Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldresearchlibrary.org [worldresearchlibrary.org]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces liver cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces liver cell division | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. In vitro effects of antipsychotics on mitochondrial respiration | Semantic Scholar [semanticscholar.org]
- 11. The antipsychotic medications this compound, brexpiprazole and cariprazine are off-target respiratory chain complex I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Therapeutic Dosage of Antipsychotic Drug this compound Induces Persistent Mitochondrial Hyperpolarisation, Moderate Oxidative Stress in Liver Cells, and Haemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Cytotoxicity Coincides with Activation of the Unfolded Protein Response in Human Hepatic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Cytotoxicity Coincides with Activation of the Unfolded Protein Response in Human Hepatic Cells | Core Research Facilities [crf.huji.ac.il]
- 18. mdpi.com [mdpi.com]
- 19. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
Aripiprazole vs. Risperidone: A Comparative Analysis of Dopamine D2 Receptor Occupancy and Signaling
A Comprehensive Guide for Researchers and Drug Development Professionals
The following guide provides a detailed comparison of aripiprazole and risperidone (B510), two widely prescribed atypical antipsychotic medications. This analysis focuses on their differential effects on dopamine (B1211576) D2 receptor occupancy and the subsequent downstream signaling cascades. The information presented is supported by experimental data from peer-reviewed studies to assist researchers, scientists, and drug development professionals in understanding the nuanced pharmacological differences between these two agents.
Introduction: Differentiating Mechanisms of Action
This compound and risperidone, while both effective in the treatment of schizophrenia and other psychiatric disorders, exhibit distinct mechanisms of action at the dopamine D2 receptor. Risperidone acts as a potent D2 receptor antagonist, competitively blocking the binding of endogenous dopamine.[1][2] In contrast, this compound is a D2 receptor partial agonist.[3] This means it has a high affinity for the D2 receptor but elicits a submaximal response compared to the full agonist, dopamine.[3] This partial agonism allows this compound to act as a dopamine system stabilizer, reducing dopaminergic neurotransmission in hyperactive states and increasing it in hypoactive states.[4][5]
Quantitative Comparison of D2 Receptor Occupancy
Positron Emission Tomography (PET) studies have been instrumental in quantifying the in vivo occupancy of D2 receptors by antipsychotic drugs. The following table summarizes key findings from studies on this compound and risperidone.
| Drug | Dose | Mean Striatal D2 Receptor Occupancy (%) | Study Population | PET Radiotracer | Reference |
| This compound | 2 mg/day | 64.9% | Schizophrenia Patients | [18F]fallypride | [6] |
| 10 mg/day | 85% | Schizophrenia Patients | [11C]raclopride | [7] | |
| 15 mg/day | 87% (Putamen) | Schizophrenia Patients | [11C]raclopride | [7] | |
| 20 mg/day | 93% (Caudate) | Schizophrenia Patients | [11C]raclopride | [7] | |
| 30 mg/day | 91% (Ventral Striatum) | Schizophrenia Patients | [11C]raclopride | [7] | |
| 40 mg/day | 93.2% | Schizophrenia Patients | [18F]fallypride | [6] | |
| Risperidone | 2 mg/day | 66% | Schizophrenia Patients | [11C]raclopride | [5] |
| 3 mg/day | 72% | Schizophrenia Patients | [11C]raclopride | [8] | |
| 4 mg/day | 73% | Schizophrenia Patients | [11C]raclopride | [5] | |
| 6 mg/day | 79% | Schizophrenia Patients | [11C]raclopride | [5] | |
| 6 mg/day | 82% | Schizophrenia Patients | [11C]raclopride | [8] | |
| 25 mg (long-acting injectable, post-injection) | 71.0% | Schizophrenia Patients | [11C]raclopride | [9] | |
| 50 mg (long-acting injectable, post-injection) | 74.4% | Schizophrenia Patients | [11C]raclopride | [9] | |
| 75 mg (long-acting injectable, post-injection) | 81.5% | Schizophrenia Patients | [11C]raclopride | [9] |
Impact on Downstream D2 Receptor Signaling
The differing mechanisms of this compound and risperidone at the D2 receptor lead to distinct effects on downstream signaling pathways, most notably the inhibition of adenylyl cyclase and the subsequent reduction in cyclic AMP (cAMP) levels.
| Drug | Parameter | Value | Assay System | Reference |
| This compound | Intrinsic Activity (vs. Dopamine) | Low | Forskolin-stimulated cAMP accumulation in CHO cells expressing human D2 receptors | [10] |
| Functional Effect | Partial Agonist | Inhibition of forskolin-stimulated cAMP accumulation | [10] | |
| Risperidone | Intrinsic Activity (vs. Dopamine) | None (Antagonist) | - | [11] |
| Functional Effect | Antagonist | Blocks dopamine-induced inhibition of cAMP accumulation | [1] |
Experimental Protocols
Positron Emission Tomography (PET) for D2 Receptor Occupancy
Objective: To quantify the in vivo occupancy of dopamine D2 receptors by an antipsychotic drug.
Protocol using [11C]raclopride:
-
Subject Preparation: Participants are typically required to fast for a specified period before the scan. A venous catheter is inserted for radiotracer injection and, in some protocols, for arterial blood sampling.
-
Baseline Scan: A PET scan is performed before drug administration to determine the baseline D2 receptor availability (BPND).
-
Radiotracer Injection: A bolus of [11C]raclopride is injected intravenously.[12] The exact dose is carefully measured and recorded.
-
PET Data Acquisition: Dynamic PET scanning commences immediately after injection and continues for a period of 60-90 minutes.[12][13] The scanner acquires data in a series of time frames.
-
Drug Administration: The subject is treated with the antipsychotic drug (this compound or risperidone) for a specified duration to reach steady-state plasma concentrations.
-
Post-treatment Scan: The PET scan with [11C]raclopride is repeated following the same procedure as the baseline scan.
-
Data Analysis:
-
Time-activity curves are generated for brain regions of interest (e.g., striatum, caudate, putamen) and a reference region with negligible D2 receptor density (e.g., cerebellum).
-
The simplified reference tissue model (SRTM) is commonly used to estimate the binding potential (BPND) for both the baseline and post-treatment scans.[12]
-
Receptor occupancy is calculated using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-treatment) / BP_ND_baseline] * 100
-
In Vitro cAMP Accumulation Assay
Objective: To determine the functional activity of a compound at the D2 receptor by measuring its effect on adenylyl cyclase activity.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor are cultured to an appropriate confluency in a 96-well plate.[14]
-
Pre-incubation: The cell culture medium is removed, and the cells are washed. A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent the degradation of cAMP and incubated for a short period.[14]
-
Compound Addition:
-
For agonist/partial agonist testing (this compound): The compound is added at various concentrations in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to measure the inhibition of forskolin-stimulated cAMP accumulation.[14]
-
For antagonist testing (Risperidone): The cells are pre-incubated with the antagonist at various concentrations, followed by the addition of a fixed concentration of dopamine to measure the blockade of dopamine's inhibitory effect on cAMP production.
-
-
Incubation: The plate is incubated for a specific time to allow for changes in intracellular cAMP levels.[14]
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit, such as a Homogeneous Time Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.[14]
-
Data Analysis: The cAMP levels are plotted against the compound concentration to determine parameters such as EC50 (for agonists) or IC50 (for antagonists). Intrinsic activity is calculated as the maximal effect of the compound relative to the maximal effect of a full agonist like dopamine.
Visualization of Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic this compound on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Determinants of the Intrinsic Efficacy of the Antipsychotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Aripiprazole and Olanzapine on Gene Expression in Adipocytes
A comprehensive review of the current experimental data reveals distinct molecular impacts of the atypical antipsychotics aripiprazole and olanzapine (B1677200) on adipocyte gene expression, offering insights into their differing metabolic side-effect profiles. Olanzapine consistently demonstrates a tendency to promote lipid accumulation through the upregulation of lipogenic and adipogenic genes, whereas this compound exhibits a more varied, and at times opposing, effect, potentially enhancing fatty acid oxidation.
This guide synthesizes findings from multiple in vitro and in vivo studies to provide a comparative analysis for researchers, scientists, and drug development professionals. The data underscores the importance of understanding the direct effects of these drugs on adipose tissue to better predict and manage their metabolic consequences.
Key Findings on Gene Expression
Studies consistently show that olanzapine directly influences adipocyte function by increasing the expression of key genes involved in lipid synthesis and storage. A central player in this process is the sterol regulatory element-binding protein-1 (SREBP-1), a master regulator of lipogenesis.[1][2] Olanzapine has been shown to upregulate SREBP-1 and its downstream targets, including fatty acid synthase (FAS) and acetyl-CoA carboxylase 1 (ACC1).[1][3] This upregulation is associated with increased triglyceride accumulation in adipocytes.[1][4] Furthermore, some studies indicate that olanzapine can enhance the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a key transcription factor for adipocyte differentiation, although this effect is less consistently reported than its impact on SREBP-1.[1]
In contrast, this compound's effect on adipocyte gene expression appears to be more complex and context-dependent. Several studies suggest that this compound has a more metabolically neutral profile.[3][5] Unlike olanzapine, this compound does not typically induce the expression of lipogenic genes in a weight-independent manner.[3][5] Some evidence even suggests that this compound may promote a shift from glucose to lipid utilization in human adipocytes by increasing the expression of genes involved in fatty acid oxidation.[6][7] However, at supra-therapeutic concentrations, this compound has been observed to inhibit adipocyte differentiation.[6] Both drugs have been noted to induce the expression of proinflammatory genes in human adipocytes, suggesting a potential role in low-level inflammation of adipose tissue.[8]
The differential effects of these two drugs are also reflected in their impact on adipokine expression. For instance, olanzapine has been shown to directly increase leptin gene expression.[6][9] The effect of this compound on adiponectin, an insulin-sensitizing adipokine, remains inconsistent across studies.[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative and individual studies on the effects of this compound and olanzapine on adipocyte gene expression.
Table 1: Comparative Effects on Lipogenic and Adipogenic Gene Expression
| Gene | Drug | Model System | Concentration | Fold Change vs. Control | Reference |
| SREBP-1c | Olanzapine | 3T3-L1 adipocytes | 10 µM | Increased | [1] |
| This compound | Rat parametrial WAT | 15 mg/kg/day | No significant change | [3] | |
| FASN | Olanzapine | Rat parametrial WAT | 15 mg/kg/day | Upregulated | [3] |
| This compound | Rat parametrial WAT | 3 mg/kg/day | No significant change | [3] | |
| ACC1 | Olanzapine | Rat parametrial WAT | 15 mg/kg/day | Upregulated | [3] |
| This compound | Rat parametrial WAT | 3 mg/kg/day | No significant change | [3] | |
| PPARγ | Olanzapine | 3T3-L1 adipocytes | 10 µM | Increased (lesser extent than SREBP-1) | [1] |
| This compound | Mouse fibroblasts | 0.5 & 20 µM | Not significantly affected | [4] | |
| Leptin | Olanzapine | Human adipocytes | Therapeutic | Increased | [6] |
| This compound | Mouse inguinal and epididymal adipose tissue | - | Increased | [9] |
Table 2: Effects on Genes Related to Fatty Acid Oxidation and Glucose Metabolism
| Gene | Drug | Model System | Concentration | Fold Change vs. Control | Reference |
| CPT1B | This compound | Human adipocytes | Therapeutic | Increased | [6] |
| Olanzapine | Human subcutaneous adipose tissue | Therapeutic & Supra-therapeutic | Decreased | [11] | |
| PDK4 | This compound | Human adipocytes | Therapeutic | Increased | [6] |
| Olanzapine | Human subcutaneous adipose tissue | Therapeutic & Supra-therapeutic | Decreased | [11] | |
| Glucose Uptake | This compound | Human adipocytes | Therapeutic | Impaired | [6] |
| Olanzapine | 3T3-L1 preadipocytes | - | Promoted | [12][13][14][15] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and olanzapine on adipocyte gene expression.
In Vitro Adipocyte Differentiation and Drug Treatment
1. Cell Culture and Differentiation:
-
Cell Line: Murine 3T3-L1 preadipocytes or primary human adipose-derived stem cells (ADSCs) are commonly used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Induction of Differentiation: Two days post-confluence, differentiation is induced using a cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS.
-
Maintenance: After 48-72 hours, the induction medium is replaced with a maintenance medium containing 10 µg/mL insulin in DMEM with 10% FBS. The medium is changed every 2-3 days.
2. Drug Treatment:
-
This compound or olanzapine are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (therapeutic and supra-therapeutic ranges) during or after differentiation, depending on the study's objective. Control cells are treated with the vehicle alone.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
1. RNA Extraction:
-
Total RNA is extracted from cultured adipocytes or adipose tissue samples using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.
2. cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
3. RT-qPCR:
-
qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500) with a SYBR Green-based or TaqMan probe-based detection method.
-
Specific primers for target genes (e.g., SREBP-1c, FASN, ACC1, PPARγ, CPT1B, PDK4, LEP, ADIPOQ) and a housekeeping gene (e.g., GAPDH, ACTB, RPLP0) are used.
-
The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.
In Vivo Animal Studies
1. Animal Model and Drug Administration:
-
Female Wistar rats or C57BL/6J mice are often used.
-
This compound or olanzapine are suspended in a vehicle (e.g., 4% carboxymethyl cellulose) and administered daily via oral gavage for a specified period (e.g., 13 days to 5 weeks).
-
A control group receives the vehicle only. In some studies, a pair-fed group is included to control for drug-induced changes in food intake.
2. Tissue Collection and Analysis:
-
At the end of the treatment period, animals are euthanized, and various adipose tissue depots (e.g., parametrial, subcutaneous) and liver are collected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.
-
Gene expression analysis is performed on the collected tissues using RT-qPCR as described above.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and olanzapine in adipocytes and a general experimental workflow for studying their effects on gene expression.
References
- 1. Olanzapine induces SREBP-1-related adipogenesis in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of the second-generation antipsychotic drugs this compound and olanzapine on human adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Atypical antipsychotics induce both proinflammatory and adipogenic gene expression in human adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. The Role of Adiponectin in the Pathogenesis of Metabolic Disturbances in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of second-generation antipsychotics on human subcutaneous adipose tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. benthamscience.com [benthamscience.com]
- 14. Olanzapine Induces Adipogenesis and Glucose Uptake by Activating Glycolysis and Synergizing with the PI3K-AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Olanzapine Induces Adipogenesis and Glucose Uptake by Activating Glycolysis and Synergizing with the PI3K-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clozapine and Aripiprazole on Hippocampal Neurogenesis in Mice
For Immediate Release
This guide provides a comprehensive comparison of the atypical antipsychotics clozapine (B1669256) and aripiprazole, focusing on their differential effects on hippocampal neurogenesis in murine models. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Key Findings at a Glance
Chronic administration of both clozapine and this compound has been shown to increase the proliferation of neural progenitor cells in the hippocampus of adult mice. A key study by Chikama et al. (2017) provides a direct comparison, demonstrating that both drugs significantly increase the density of 5-bromo-2'-deoxyuridine (B1667946) (BrdU)-positive cells in the dentate gyrus, a marker for newly synthesized DNA in proliferating cells.
Quantitative Data Summary
The following table summarizes the quantitative findings from a pivotal study comparing the effects of various atypical antipsychotics on hippocampal neurogenesis.
Table 1: Effects of Clozapine and this compound on Hippocampal Neurogenesis in Mice [1]
| Treatment Group | Drug | Dose | Duration | BrdU-Positive Cell Density (cells/mm²) (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | - | 21 days | 785.3 ± 56.4 | - |
| Clozapine | Clozapine | 10 mg/kg/day | 21 days | 1168.7 ± 90.1 | p < 0.05 |
| This compound | This compound | 3 mg/kg/day | 21 days | 1201.4 ± 103.8 | p < 0.05 |
Data extracted from Chikama et al., Brain Research, 2017.[1]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are provided below.
Chronic Drug Administration via Osmotic Minipump
This protocol describes the continuous administration of clozapine and this compound to mice, ensuring stable drug levels over the treatment period.
-
Animal Model: Adult male C57BL/6 mice are used.[1]
-
Pump Preparation: Alzet osmotic minipumps are filled with either vehicle, clozapine (10 mg/kg/day), or this compound (3 mg/kg/day).[1]
-
Surgical Implantation:
-
Mice are anesthetized.
-
A small subcutaneous pocket is created on the back, slightly posterior to the scapulae.
-
The filled osmotic minipump is inserted into this pocket.
-
The incision is closed with sutures.
-
-
Post-Operative Care: Animals are monitored for recovery and receive appropriate analgesic care.
-
Treatment Duration: The pumps continuously deliver the drug for 21 days.[1]
Assessment of Cell Proliferation using BrdU Labeling
This method allows for the identification and quantification of newly generated cells in the hippocampus.
-
BrdU Administration: On day 21 of the drug treatment, mice are injected intraperitoneally with 5-bromo-2'-deoxyuridine (BrdU), a thymidine (B127349) analog that incorporates into the DNA of dividing cells.[1]
-
Tissue Processing:
-
24 hours after BrdU injection, mice are transcardially perfused with a fixative solution.
-
Brains are removed and post-fixed.
-
Coronal sections of the hippocampus are prepared using a microtome.
-
-
Immunohistochemistry:
-
Brain sections are treated to denature DNA and expose the incorporated BrdU.
-
Sections are incubated with a primary antibody specific to BrdU.
-
A secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection is then applied.
-
-
Quantification:
-
BrdU-positive cells in the dentate gyrus of the hippocampus are counted.
-
Stereological methods are employed to obtain an unbiased estimate of the total number of BrdU-positive cells.[1]
-
Experimental Workflow
Putative Signaling Pathways
The precise molecular mechanisms by which clozapine and this compound influence hippocampal neurogenesis are still under investigation. However, current research points to the involvement of distinct and overlapping signaling pathways.
Clozapine
Clozapine's effects on neurogenesis may be mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor system and modulation of the Akt/mTOR signaling pathway . Some studies suggest that clozapine can protect neural stem cells from apoptosis and promote their proliferation through these pathways.[2] Additionally, clozapine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key regulator of neurogenesis.[3]
This compound
This compound's pro-neurogenic effects are thought to be linked to its unique pharmacological profile as a dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptor partial agonist , and a serotonin 5-HT2A receptor antagonist . This modulation of dopaminergic and serotonergic systems can influence downstream signaling cascades. For instance, this compound may impact the dopamine and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32) signaling pathway, which is a key regulator of dopamine signaling and has been implicated in neuronal plasticity.[4][5]
Conclusion
Both clozapine and this compound demonstrate a capacity to enhance adult hippocampal neurogenesis in mice. While they achieve this common outcome, the underlying molecular mechanisms appear to be distinct, reflecting their different pharmacological profiles. Clozapine's effects may be more closely tied to NMDA receptor modulation and the Akt/mTOR pathway, whereas this compound's influence is likely driven by its complex interactions with dopamine and serotonin receptor systems. Further research is warranted to fully elucidate these pathways and their implications for the therapeutic actions of these important antipsychotic medications.
References
- 1. Chronic atypical antipsychotics, but not haloperidol, increase neurogenesis in the hippocampus of adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clozapine protects adult neural stem cells from ketamine-induced cell death in correlation with decreased apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjunctive clozapine with bright light mitigates cognitive deficits by synaptic plasticity and neurogenesis in sub-chronic MK-801 treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Environmental enrichment improves deficits in hippocampal neuroplasticity and cognition in prenatally this compound-exposed mouse offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aripiprazole and Quetiapine on the Akt/GSK3β Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of two widely prescribed atypical antipsychotics, aripiprazole and quetiapine (B1663577), on the intracellular Akt/GSK3β signaling pathway. The content herein is supported by experimental data from preclinical studies to assist researchers in understanding the distinct molecular mechanisms of these drugs, which may underlie their unique clinical profiles.
Introduction to the Akt/GSK3β Signaling Pathway
The Akt/GSK3β signaling cascade is a critical intracellular pathway that plays a fundamental role in regulating a multitude of cellular processes, including cell survival, proliferation, apoptosis, and synaptic plasticity. Dysregulation of this pathway has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and bipolar disorder. Akt, a serine/threonine kinase, is a central node in this pathway. Upon activation, typically by growth factors or other extracellular signals, Akt phosphorylates and subsequently inhibits glycogen (B147801) synthase kinase 3β (GSK3β). The inhibition of GSK3β, in turn, modulates the activity of numerous downstream targets, influencing gene expression and cellular function. Both this compound and quetiapine have been shown to modulate this pathway, suggesting that their therapeutic effects may be, in part, mediated through the regulation of Akt and GSK3β.
Quantitative Comparison of Effects on Akt and GSK3β Phosphorylation
The following tables summarize the quantitative data from preclinical studies investigating the impact of this compound and quetiapine on the phosphorylation status of Akt and GSK3β. Increased phosphorylation of Akt at Ser473 is generally indicative of its activation, while increased phosphorylation of GSK3β at Ser9 signifies its inhibition.
Table 1: Effects of this compound on Akt and GSK3β Phosphorylation in the Rat Brain
| Brain Region | Treatment Details | Change in p-Akt (Ser473) | Change in p-GSK3β (Ser9) | Reference |
| Prefrontal Cortex (PFC) | 0.75 mg/kg, i.p., acute | No significant change | ↑ 47.7% | [1] |
| Nucleus Accumbens (NAc) | 0.75 mg/kg, i.p., acute | No significant change | ↑ 41.5% | [2] |
| Caudate Putamen (CPu) | 0.75 mg/kg, i.p., acute | No significant change | Increased | [2] |
| Substantia Nigra (SN) | 0.75 mg/kg, i.p., acute | ↑ 23.9% | Increased | [2] |
| Hippocampus | 1.5 mg/kg, chronic | - | Significantly attenuated decrease caused by stress | [3] |
Table 2: Effects of Quetiapine on Akt and GSK3β Phosphorylation in the Rat Brain
| Brain Region | Treatment Details | Change in p-Akt (Ser473) | Change in p-GSK3β (Ser9) | Reference |
| Hippocampus | 25.0 mg/kg/day for 30 or 90 days, oral | Decreased | Not reported | [4][5] |
| Frontal Cortex, Striatum, Hippocampus, Cerebellum | Acute treatment (mice) | Not reported | Increased | [2] |
It is important to note that direct comparative studies under identical experimental conditions are limited. The available data suggests that both drugs modulate the Akt/GSK3β pathway; however, the direction and magnitude of the effect may vary depending on the brain region, duration of treatment, and experimental model.
Experimental Protocols
The following are representative experimental methodologies employed in the cited studies to assess the effects of this compound and quetiapine on the Akt/GSK3β pathway.
This compound Studies
-
Animal Model: Adult male Sprague-Dawley or Wistar rats were used in the cited studies.[1][2][3]
-
Drug Administration: this compound was administered either acutely via intraperitoneal (i.p.) injection at a dose of 0.75 mg/kg or chronically at 1.5 mg/kg.[2][3] For chronic administration, the drug was given for several weeks.[3]
-
Tissue Collection: Following the treatment period, animals were euthanized, and specific brain regions, including the prefrontal cortex (PFC), nucleus accumbens (NAc), caudate putamen (CPu), and substantia nigra (SN), were dissected.[2]
-
Western Blotting: The protein levels of total Akt, phosphorylated Akt (p-Akt), total GSK3β, and phosphorylated GSK3β (p-GSK3β) were measured using Western blotting. Brain tissue samples were homogenized in lysis buffer, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies specific for the proteins of interest, followed by incubation with secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry.
Quetiapine Studies
-
Animal Model: The studies on quetiapine utilized adult male rats or mice.[2][4][5]
-
Drug Administration: Quetiapine was administered chronically in the drinking water at a dose of 25.0 mg/kg/day for 30 or 90 days in rats, or acutely in mice.[2][4][5]
-
Tissue Collection: After the treatment period, the hippocampus or other brain regions like the frontal cortex and striatum were dissected for analysis.[2][4][5]
-
Western Blotting: Similar to the this compound studies, Western blotting was the primary method used to determine the levels of total and phosphorylated Akt and GSK3β. The general procedure involved tissue homogenization, protein quantification, gel electrophoresis, protein transfer, and immunodetection with specific antibodies.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Akt/GSK3β signaling pathway.
Caption: General experimental workflow for analyzing protein expression.
Concluding Remarks
The available evidence indicates that both this compound and quetiapine exert modulatory effects on the Akt/GSK3β signaling pathway, a key regulator of neuronal function. This compound has been shown to increase the inhibitory phosphorylation of GSK3β in several brain regions, an effect that may contribute to its therapeutic action.[1][2] The data for quetiapine is less consistent, with some studies suggesting an increase in GSK3β phosphorylation and others indicating a decrease in Akt phosphorylation with chronic treatment.[2][4][5] These differences may be attributable to variations in experimental design, including the animal model, drug dosage, and duration of treatment.
For drug development professionals, these findings highlight the importance of considering the nuanced effects of antipsychotics on intracellular signaling cascades. A deeper understanding of how these drugs differentially modulate the Akt/GSK3β pathway in specific brain regions could pave the way for the development of more targeted and effective therapeutic agents with improved side-effect profiles. Further head-to-head comparative studies are warranted to fully elucidate the distinct and overlapping mechanisms of this compound and quetiapine on this critical signaling pathway.
References
- 1. This compound and Haloperidol Activate GSK3β-Dependent Signalling Pathway Differentially in Various Brain Regions of Rats [mdpi.com]
- 2. Unique Effects of Acute this compound Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antipsychotic drugs on BDNF, GSK-3β, and β-catenin expression in rats subjected to immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral quetiapine treatment results in time-dependent alterations of recognition memory and brain-derived neurotrophic factor-related signaling molecules in the hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dorsal hippocampal CA1 NMDA receptors mediate the interactive effects of quetiapine and lithium on memory retention in male rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aripiprazole and Haloperidol on Extrapyramidal Symptoms in Rats
A comprehensive review of preclinical data for researchers and drug development professionals.
This guide provides an objective comparison of the extrapyramidal symptoms (EPS) induced by the atypical antipsychotic aripiprazole and the typical antipsychotic haloperidol (B65202) in rat models. By summarizing key experimental data and detailing methodologies, this document serves as a valuable resource for understanding the distinct pharmacological profiles of these two agents and their implications for the development of safer antipsychotic drugs.
Introduction
Extrapyramidal symptoms, including parkinsonism, dystonia, and tardive dyskinesia, are debilitating side effects associated with many antipsychotic medications. These motor disturbances are primarily attributed to the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway. Haloperidol, a potent D2 antagonist, is well-known for its high propensity to induce EPS. In contrast, this compound, a D2 partial agonist, is associated with a lower incidence of these adverse effects.[1] This guide delves into the preclinical evidence from rat studies that elucidates the differential impact of these two drugs on motor function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of this compound and haloperidol in rat models of EPS.
Table 1: Catalepsy Induction in Rats
| Drug | Dose Range | Catalepsy Induction | Dopamine D2 Receptor Occupancy at Catalepsy Induction | Reference |
| This compound | Up to 30 mg/kg | No catalepsy observed | >90% | [2][3] |
| Haloperidol | 0.1 - 1 mg/kg | Catalepsy induced in a dose-dependent manner | >80% | [2][4] |
Table 2: Vacuous Chewing Movements (VCMs) in Rats
| Drug | Treatment Duration | Effect on VCMs | Notes | Reference |
| This compound | Chronic | Does not induce VCMs | [5] | |
| Haloperidol | Chronic (weeks) | Induces VCMs, which can persist after withdrawal | A model for tardive dyskinesia | [6][7] |
Table 3: Receptor Occupancy and Functional Antagonism
| Drug | Striatal D2 Receptor Occupancy for Antipsychotic-like Effect (CAR inhibition) | 5-HT2A Receptor Occupancy | 5-HT1A Receptor Activity | Reference |
| This compound | 86% | Lower than D2 occupancy | Partial Agonist | [2][3][8] |
| Haloperidol | ~60% | Lower than D2 occupancy | No significant activity | [2][3][9] |
Experimental Protocols
Catalepsy Assessment (Bar Test)
The bar test is a widely used method to assess catalepsy in rodents, a state of motor immobility often induced by antipsychotic drugs.
-
Apparatus: A horizontal bar is elevated at a specific height (e.g., 9 cm for rats).[10]
-
Procedure:
-
Rats are administered the test compound (this compound or haloperidol) or a vehicle control.
-
At predetermined time points after drug administration, the rat's front paws are gently placed on the elevated bar.
-
The time it takes for the rat to remove both paws from the bar (descent latency) is recorded.
-
A cut-off time (e.g., 180 seconds) is typically set, and if the rat remains on the bar for this duration, it is considered cataleptic.
-
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared. A significant increase in descent latency in the drug-treated group compared to the vehicle group indicates the induction of catalepsy.
Vacuous Chewing Movements (VCMs) Assessment
VCMs in rats are considered an animal model of tardive dyskinesia, a serious long-term side effect of some antipsychotics.
-
Procedure:
-
Rats are subjected to chronic treatment with the test compound or vehicle.
-
At regular intervals during the treatment and withdrawal periods, individual rats are placed in an observation cage.[11]
-
The number of purposeless chewing movements, not directed at any object, is counted for a specified period (e.g., 2-10 minutes).[11][12]
-
-
Data Analysis: The frequency of VCMs is compared between the different treatment groups over time. A significant increase in VCMs in the drug-treated group suggests the development of oral dyskinesia.
Visualizations
Experimental Workflow for EPS Assessment
Caption: Workflow for assessing extrapyramidal symptoms in rats.
Signaling Pathways and Receptor Interactions
Caption: Receptor interactions of this compound and haloperidol related to EPS.
Discussion
The preclinical data from rat models consistently demonstrate a lower liability of this compound to induce extrapyramidal symptoms compared to haloperidol. This difference is primarily attributed to their distinct mechanisms of action at the dopamine D2 receptor.
Haloperidol, as a potent D2 antagonist, completely blocks the receptor, leading to a significant disruption of dopaminergic neurotransmission in the nigrostriatal pathway, which manifests as catalepsy in rats.[2][4] In contrast, this compound's partial agonism at the D2 receptor allows it to act as a functional antagonist in a hyperdopaminergic state while providing a sufficient level of receptor stimulation to avoid the profound motor deficits seen with full antagonists.[2][3] This is evidenced by the lack of catalepsy induction with this compound, even at high doses that result in over 90% D2 receptor occupancy.[2][3]
Furthermore, this compound's partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors are thought to contribute to its favorable side effect profile.[8][13] Activation of 5-HT1A receptors can modulate dopamine release and has been shown to reduce the incidence of EPS.[13]
Conclusion
The head-to-head comparison in rat models provides compelling evidence for the lower risk of extrapyramidal symptoms with this compound compared to haloperidol. This is supported by quantitative data from catalepsy and VCM studies, as well as a clear understanding of their differential receptor pharmacology. These findings underscore the importance of receptor modulation, particularly D2 partial agonism and serotonergic interactions, in the design of safer and more tolerable antipsychotic medications. The experimental protocols detailed in this guide offer a standardized framework for the continued evaluation of novel compounds in preclinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing this compound to other antipsychotics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Dissociation between In Vivo Occupancy and Functional Antagonism of Dopamine D2 Receptors: Comparing this compound to Other Antipsychotics in Animal Models | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Diminished catalepsy and dopamine metabolism distinguish this compound from haloperidol or risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haloperidol-induced vacuous chewing in rats: suppression by alpha-methyl-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of the novel antipsychotic this compound with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of antipsychotic drugs administration on 5-HT1A receptor expression in the limbic system of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. 2.4. Behavioral analysis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. The importance of 5-HT1A receptor agonism in antipsychotic drug action: rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the functional selectivity of aripiprazole at D2 receptors compared to full antagonists
Aripiprazole, an atypical antipsychotic, exhibits a distinct pharmacological profile at the dopamine (B1211576) D2 receptor (D2R) compared to traditional full antagonists. This guide provides an objective comparison of this compound's functional selectivity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound's unique clinical effects, including a lower incidence of extrapyramidal side effects (EPS) despite high D2R occupancy, are attributed to its functional selectivity.[1][2][3] Unlike full antagonists that block all D2R-mediated signaling, this compound acts as a partial agonist at G-protein-dependent pathways while simultaneously acting as an antagonist at β-arrestin-mediated pathways.[4][5][6] This nuanced mechanism of action stabilizes the dopamine system rather than causing a complete blockade.[2][7]
Comparative Quantitative Data
The functional selectivity of this compound can be quantified by comparing its potency (EC50 or IC50) and efficacy (Emax) across different signaling pathways relative to dopamine (the endogenous full agonist) and full antagonists like haloperidol.
| Compound | Assay Type | Pathway | Potency (nM) | Efficacy (% of Dopamine) | Reference |
| Dopamine | cAMP Inhibition | Gαi/o | 11.4 | 100% | [8] |
| β-arrestin Recruitment | β-arrestin | - | 100% | - | |
| This compound | cAMP Inhibition | Gαi/o | ~10 | 25-90% (Partial Agonist) | [8][9] |
| Gβγ Signaling | Gβγ | IC50: 2.8 (Antagonist) | - | [4] | |
| β-arrestin Recruitment | β-arrestin | KB: 1.07 (Antagonist) | 0% (Antagonist) | [5] | |
| Haloperidol | cAMP Inhibition | Gαi/o | IC50: 0.2 | 0% (Antagonist) | [4] |
| Gβγ Signaling | Gβγ | Antagonist | - | [4] | |
| β-arrestin Recruitment | β-arrestin | Antagonist | 0% (Antagonist) | [6] |
Note: Specific values can vary depending on the cell line and experimental conditions.
Key Signaling Pathways and this compound's Modulatory Role
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through two distinct pathways upon activation: the Gαi/o-protein pathway and the β-arrestin pathway.
Caption: D2 receptor signaling pathways and modulation by different ligands.
Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is believed to be crucial for the antipsychotic effects of D2R ligands. This compound acts as a partial agonist, meaning it weakly activates this pathway compared to dopamine.[4][8] In states of high dopaminergic activity, it acts as a functional antagonist, while in low dopamine states, it provides a basal level of receptor stimulation.[7][8]
β-arrestin Pathway: This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. The β-arrestin pathway is implicated in some of the adverse effects of D2R blockade, such as EPS and hyperprolactinemia.[6][10] this compound acts as an antagonist at the β-arrestin pathway, blocking its activation.[5][6] This blockade is thought to contribute to its favorable side-effect profile.[6]
Experimental Protocols
Validating the functional selectivity of this compound involves distinct in vitro assays to probe the G-protein and β-arrestin pathways separately.
Caption: Workflow for assessing D2R functional selectivity.
cAMP Inhibition Assay (Gαi/o Pathway)
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a downstream effector of Gαi/o activation.
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor are commonly used.[11][12]
-
Principle: D2R activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be quantified using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter gene assays.[12][13]
-
Protocol Outline:
-
Seed D2R-expressing cells in a microplate and incubate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (this compound), a full agonist (dopamine), and a full antagonist (haloperidol).
-
Stimulate adenylyl cyclase with forskolin.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF cAMP Gi Kit).[13]
-
Generate dose-response curves to determine EC50/IC50 and Emax values.
-
β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D2 receptor.
-
Cells: Cell lines co-expressing the D2 receptor and a tagged β-arrestin are utilized.[14][15]
-
Principle: Upon receptor activation by an agonist, β-arrestin translocates from the cytoplasm to the receptor at the cell membrane. This interaction can be detected using techniques like Bioluminescence Resonance Energy Transfer (BRET), Enzyme Fragment Complementation (EFC), or NanoLuciferase complementation.[14][16][17]
-
Protocol Outline (using EFC-based PathHunter® assay as an example):
-
Use a cell line engineered to co-express a ProLink (PK)-tagged D2R and an Enzyme Acceptor (EA)-tagged β-arrestin.[14]
-
Seed cells in a microplate and incubate.
-
Add varying concentrations of the test compound, full agonist, and full antagonist.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the complemented enzyme (β-galactosidase).
-
Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[14]
-
Analyze the data to determine agonist (EC50, Emax) or antagonist (IC50) properties.
-
Logical Framework for Determining Functional Selectivity
The determination of functional selectivity is based on a comparative analysis of a compound's activity across multiple signaling pathways.
Caption: Logical flow for identifying functional selectivity.
References
- 1. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing this compound to other antipsychotics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New functional activity of this compound revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated approaches to understanding antipsychotic drug action at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Agonist and Antagonist Effects of this compound on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinct cortical and striatal actions of a β-arrestin–biased dopamine D2 receptor ligand reveal unique antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. innoprot.com [innoprot.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 17. biorxiv.org [biorxiv.org]
A Comparative Analysis of Aripiprazole and Ziprasidone on Cardiac Ion Channel Function
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at the Electrophysiological Profiles of Two Atypical Antipsychotics
The potential for antipsychotic medications to induce cardiac arrhythmias is a significant concern in clinical practice and drug development. This guide provides a detailed comparative study of two widely prescribed atypical antipsychotics, aripiprazole and ziprasidone (B1663615), focusing on their effects on key cardiac ion channels. By presenting supporting experimental data from in vitro patch-clamp studies, this document aims to offer an objective resource for understanding the electrophysiological basis of their cardiac safety profiles.
Quantitative Comparison of Cardiac Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and ziprasidone on the primary cardiac ion channels responsible for the generation and propagation of the cardiac action potential. These values, derived from whole-cell patch-clamp experiments on heterologously expressed human ion channels, provide a quantitative measure of the drugs' potencies at these targets.
| Cardiac Ion Channel | This compound (IC50) | Ziprasidone (IC50) | Ion Channel Function & Clinical Relevance |
| hERG (Kv11.1) | ~0.6 µM | 0.12 µM (in HEK-293 cells)[1] | Responsible for the rapid delayed rectifier potassium current (IKr), crucial for cardiac repolarization. Inhibition can lead to QT interval prolongation and increase the risk of Torsades de Pointes (TdP). |
| 2.8 µM (in Xenopus oocytes)[1] | |||
| Nav1.5 (Peak) | ~55 µM (Resting State)[2] | Reduced peak current | Responsible for the rapid sodium influx (INa) during the initial phase of the action potential (depolarization). Blockade can lead to QRS widening. |
| Nav1.5 (Inactivated) | 0.5 - 1.0 µM[2] | Enhances late sodium current | Inhibition of the late sodium current is a therapeutic strategy for some arrhythmias. |
| Cav1.2 (L-type) | Data not available in searched literature | Reduced peak current | Mediates the influx of calcium (ICa,L) during the plateau phase of the action potential, essential for excitation-contraction coupling. |
| Kv Channels | 4.4 µM (Kv1.4) | 0.39 µM (in coronary arterial smooth muscle cells) | Contribute to the repolarization phase of the action potential. |
Experimental Methodologies
The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology studies. This technique allows for the direct measurement of ion flow through specific channels in isolated cells expressing a particular channel type.
General Patch-Clamp Protocol:
A typical experimental setup involves the following steps:
-
Cell Culture: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells are genetically engineered to stably express the human cardiac ion channel of interest (e.g., hERG, Nav1.5, Cav1.2).
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording: A glass micropipette with a tip diameter of approximately 1 micrometer is pressed against the cell membrane to form a high-resistance seal (a "gigaseal"). The membrane patch under the pipette tip is then ruptured to allow for electrical access to the cell's interior in the "whole-cell" configuration.
-
Voltage Clamp: The cell membrane potential is controlled ("clamped") at a specific voltage by a patch-clamp amplifier. A series of voltage steps are applied to elicit the opening and closing ("gating") of the ion channels.
-
Data Acquisition: The resulting ionic currents flowing through the channels are measured and recorded.
-
Drug Application: this compound or ziprasidone is applied to the cells at various concentrations to determine their effect on the ion channel currents.
-
Data Analysis: The concentration-response data are fitted to the Hill equation to calculate the IC50 value, which represents the drug concentration required to inhibit 50% of the ion channel current.
Specific Protocols:
-
hERG (IKr) Current Measurement: To isolate the hERG current, specific voltage protocols are used. Typically, the cell is held at a negative holding potential (e.g., -80 mV), depolarized to a positive potential (e.g., +20 mV) to activate and inactivate the channels, and then repolarized to a negative potential (e.g., -50 mV) to record the characteristic "tail current" which is used to quantify the hERG current amplitude.
-
Nav1.5 (INa) Current Measurement: Due to the rapid kinetics of Nav1.5 channels, fast voltage-clamp amplifiers are required. To measure the peak sodium current, cells are held at a very negative potential (e.g., -120 mV) to ensure all channels are in the resting state, and then a brief depolarizing pulse (e.g., to -20 mV) is applied to elicit the peak inward current. To study the inactivated state, the holding potential is set to a more depolarized level (e.g., -80 mV).
-
Cav1.2 (ICa,L) Current Measurement: L-type calcium currents are typically elicited by depolarizing voltage steps from a holding potential of around -80 mV to various test potentials. Barium is often used as the charge carrier instead of calcium to avoid calcium-dependent inactivation of the channels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cardiac action potential signaling pathway and a typical experimental workflow for assessing drug effects on cardiac ion channels.
Discussion
The compiled data indicate that both this compound and ziprasidone interact with multiple cardiac ion channels, but with distinct profiles. Ziprasidone exhibits a significantly higher potency for hERG channel blockade compared to this compound, which is consistent with its known association with a greater degree of QTc interval prolongation in clinical settings.[3][4]
This compound, on the other hand, demonstrates a more pronounced state-dependent blockade of the Nav1.5 channel, with a higher affinity for the inactivated state.[2] This suggests a potential for use-dependent effects, which could be more prominent at higher heart rates.
It is crucial to note that the IC50 values presented here were obtained from various studies that may have employed different experimental conditions (e.g., cell line, temperature, voltage protocols). Therefore, direct comparison of the absolute values should be made with caution. However, the relative potencies of each drug for the different ion channels provide valuable insights into their potential electrophysiological effects.
Conclusion
This comparative guide highlights the differential effects of this compound and ziprasidone on cardiac ion channel function. Ziprasidone's potent hERG blockade is a key differentiator, while this compound's state-dependent sodium channel inhibition is a notable characteristic. A comprehensive understanding of these interactions at the molecular level is essential for researchers and drug development professionals in predicting and mitigating the proarrhythmic risks associated with these and other antipsychotic medications. Further head-to-head studies under standardized conditions, particularly including the Cav1.2 channel, would be beneficial for a more definitive comparison.
References
- 1. This compound Increases the PKA Signalling and Expression of the GABAA Receptor and CREB1 in the Nucleus Accumbens of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ziprasidone Induces Rabbit Atrium Arrhythmogenesis via Modification of Oxidative Stress and Sodium/Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of ziprasidone on voltage-dependent K+ channels in coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the efficacy of aripiprazole in animal models resistant to other antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aripiprazole's performance against other antipsychotics in validated animal models of treatment resistance. The data presented herein is collated from preclinical studies that explore the efficacy of this compound in models where typical and some atypical antipsychotics have shown limited effectiveness. This guide aims to furnish researchers with detailed experimental data and protocols to facilitate further investigation into novel antipsychotic therapies.
Introduction
A significant challenge in the treatment of schizophrenia is the persistence of negative and cognitive symptoms, which are often resistant to conventional antipsychotic medications.[1] Animal models that mimic these treatment-resistant aspects of schizophrenia are crucial for the development of more effective therapeutics.[1] this compound, a third-generation antipsychotic, presents a unique pharmacological profile as a dopamine (B1211576) D2 receptor partial agonist and a serotonin (B10506) 5-HT1A receptor partial agonist.[2] This mechanism suggests that this compound can act as a dopamine system stabilizer, potentially offering therapeutic benefits in patient populations non-responsive to other antipsychotics.[2] This guide examines the evidence from preclinical animal models that validates the efficacy of this compound in overcoming antipsychotic resistance.
Data Presentation
The following tables summarize quantitative data from key studies comparing the efficacy of this compound with other antipsychotics in validated animal models of resistance.
Table 1: Efficacy in a Phencyclidine (PCP)-Induced Cognitive Deficit Model (Novel Object Recognition Task)
The PCP-induced cognitive deficit model is widely used as it recapitulates the NMDA receptor hypofunction hypothesized to underlie cognitive impairment in schizophrenia, a symptom domain often resistant to typical antipsychotics.
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | Statistical Significance vs. PCP + Vehicle |
| Vehicle + Vehicle | - | 0.35 ± 0.05 | - |
| PCP + Vehicle | 10 | 0.02 ± 0.04 | - |
| PCP + this compound | 0.1 | 0.32 ± 0.06 | p < 0.01 |
| PCP + Haloperidol (B65202) | 1.0 | 0.05 ± 0.07 | Not Significant |
Data adapted from Nagai et al., 2009. The Discrimination Index reflects the ability of mice to distinguish between a novel and a familiar object.[3]
Table 2: Efficacy in a Phencyclidine (PCP)-Induced Social Deficit Model
PCP-induced social withdrawal in rodents is a recognized model for the negative symptoms of schizophrenia, which are notably difficult to treat with first-generation antipsychotics.
| Treatment Group | Dose (mg/kg) | Active Social Interaction Time (s) (Mean ± SEM) | Statistical Significance vs. PCP + Vehicle |
| Vehicle + Vehicle | - | 105 ± 8 | - |
| PCP + Vehicle | 2 | 45 ± 5 | - |
| PCP + this compound | 5 | 95 ± 7 | p < 0.05 |
| PCP + Haloperidol | 0.05 | 50 ± 6 | Not Significant |
Data adapted from Snigdha & Neill, 2008. Active Social Interaction Time measures the duration of active social behaviors between two unfamiliar rats.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
PCP-Induced Cognitive Deficit Model (Novel Object Recognition)
This protocol is based on the methodology described by Nagai et al. (2009).[3]
-
Animal Model: Male ddY mice.
-
Induction of Resistance: Mice are repeatedly administered phencyclidine (PCP) at a dose of 10 mg/kg, intraperitoneally (i.p.), once daily for 14 consecutive days. This regimen induces cognitive deficits that are resistant to typical antipsychotics like haloperidol.[3]
-
Behavioral Assay (Novel Object Recognition Task):
-
Habituation: On day 15, mice are individually habituated to an empty open-field box (40 x 40 x 30 cm) for 10 minutes.
-
Training (Acquisition) Trial: 24 hours after habituation, two identical objects are placed in the box, and each mouse is allowed to explore them for 10 minutes. The time spent exploring each object is recorded.
-
Test (Retention) Trial: After a 24-hour retention interval, one of the familiar objects is replaced with a novel object. The mouse is then returned to the box and allowed to explore for 5 minutes. The time spent exploring the familiar and novel objects is recorded.
-
-
Drug Administration: this compound (0.03 and 0.1 mg/kg) or haloperidol (0.3 and 1.0 mg/kg) is administered i.p. daily for the last 7 days of the 14-day PCP treatment period.[3]
-
Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
PCP-Induced Social Deficit Model
This protocol is based on the methodology described by Snigdha & Neill (2008).[4]
-
Animal Model: Female Hooded-Lister rats.
-
Induction of Resistance: Rats receive PCP (2 mg/kg, i.p.) twice daily for 7 days. This is followed by a 7-day washout period. This protocol induces deficits in social interaction that are not reversed by haloperidol.[4]
-
Behavioral Assay (Social Interaction Test):
-
On the test day, pairs of unfamiliar rats from the same treatment group (e.g., both received PCP) are placed in a novel, dimly lit arena (60 x 60 x 35 cm) for 10 minutes.
-
The session is video-recorded, and the total time spent in active social interaction (e.g., sniffing, grooming, following, climbing over/under) is scored by an observer blind to the treatment conditions.
-
-
Drug Administration: this compound (5 mg/kg, s.c.) or haloperidol (0.05 mg/kg, i.p.) is administered acutely 30 minutes before the social interaction test.
-
Data Analysis: The total duration of active social interaction is compared between the different treatment groups.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways influenced by this compound and the experimental workflow for inducing and testing antipsychotic resistance.
Caption: Workflow for validating this compound's efficacy in a PCP-induced resistance model.
Caption: this compound's signaling pathways via D2 and 5-HT1A receptors.
Conclusion
The evidence from preclinical models robustly supports the efficacy of this compound in ameliorating behavioral deficits that are resistant to treatment with the typical antipsychotic haloperidol. Specifically, in models of cognitive impairment and social withdrawal induced by the NMDA receptor antagonist PCP, this compound demonstrates significant therapeutic effects where haloperidol does not.[3][4] This efficacy is likely attributable to its unique mechanism of action as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist, which allows for the stabilization of dopaminergic systems and modulation of downstream signaling pathways, such as the Akt/GSK-3β cascade, implicated in cognitive and affective regulation.[5][6] These findings provide a strong rationale for the use of this compound in schizophrenia patients who are non-responsive to other antipsychotic agents and underscore the value of these resistance models in the discovery of novel, more effective treatments.
References
- 1. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates phencyclidine-induced impairment of recognition memory through dopamine D1 and serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 5. Unique Effects of Acute this compound Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique Effects of Acute this compound Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aripiprazole and Brexpiprazole: Receptor Binding Profiles and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the receptor binding profiles and functional activities of aripiprazole and brexpiprazole (B1667787), two atypical antipsychotic drugs. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced pharmacological differences between these compounds.
Introduction
This compound and brexpiprazole are both classified as dopamine (B1211576) D2 receptor partial agonists, a mechanism that contributes to their efficacy in treating schizophrenia and other psychiatric disorders.[1][2] However, subtle but significant differences in their interactions with various neurotransmitter receptors lead to distinct clinical and side-effect profiles.[3][4] Brexpiprazole was developed with the aim of improving upon the tolerability of this compound, particularly concerning side effects like akathisia.[3] This guide will dissect these differences at the molecular level.
Receptor Binding Affinity
The binding affinity of a drug for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and brexpiprazole at key central nervous system receptors, as determined by in vitro radioligand binding assays.
| Receptor | This compound Ki (nM) | Brexpiprazole Ki (nM) | Functional Activity (this compound) | Functional Activity (Brexpiprazole) |
| Dopamine Receptors | ||||
| D₂ | 0.34[3][5] | 0.30[3] | Partial Agonist[1][6] | Partial Agonist (lower intrinsic activity than this compound)[3][6] |
| D₃ | 0.8[3] | 1.1[3] | Partial Agonist[6] | Partial Agonist[7] |
| Serotonin Receptors | ||||
| 5-HT₁ₐ | 1.7[3][5] | 0.12[3][5] | Partial Agonist[1][6] | Partial Agonist[6][7] |
| 5-HT₂ₐ | 3.4[3][5] | 0.47[3][5] | Antagonist/Inverse Agonist[1] | Potent Antagonist[7] |
| 5-HT₂ₑ | 96[3] | 34[3] | Antagonist | Antagonist |
| 5-HT₇ | 39[3] | 3.7[3] | Antagonist | Antagonist[7] |
| Adrenergic Receptors | ||||
| α₁ₐ | 52[3] | 3.8[3] | Antagonist | Antagonist |
| α₁ₑ | 35[8] | 0.17[8] | Antagonist | Potent Antagonist |
| α₂ₑ | 38[8] | 0.59[8] | Antagonist | Potent Antagonist |
| Histamine Receptors | ||||
| H₁ | 61[3] | 19[3][8] | Antagonist | Antagonist |
| Muscarinic Receptors | ||||
| M₁ | 6800[3] | ≥ 1000[3] | Negligible | Negligible[7] |
Key Observations from the Data:
-
Dopamine D₂ Receptors: Both drugs exhibit high affinity for D₂ receptors, with brexpiprazole having a slightly higher affinity.[3] Notably, brexpiprazole has lower intrinsic activity at the D₂ receptor compared to this compound, meaning it produces a smaller maximal effect.[3][6] This is thought to contribute to a lower risk of activating side effects like akathisia with brexpiprazole.[3]
-
Serotonin 5-HT₁ₐ Receptors: Brexpiprazole demonstrates a significantly higher affinity for 5-HT₁ₐ receptors than this compound.[3][5] Both act as partial agonists at this receptor, which is believed to contribute to their anxiolytic and antidepressant effects.[3]
-
Serotonin 5-HT₂ₐ Receptors: Brexpiprazole also has a much higher affinity for 5-HT₂ₐ receptors, where both drugs act as antagonists.[3][5][7] Potent 5-HT₂ₐ antagonism is a hallmark of atypical antipsychotics and is associated with a lower risk of extrapyramidal symptoms.[9]
-
Adrenergic Receptors: Brexpiprazole shows considerably higher affinity for α₁ₐ, α₁ₑ, and α₂ₑ adrenergic receptors compared to this compound.[3][8]
-
Histamine H₁ Receptors: Both drugs have an affinity for H₁ receptors, with this compound having a weaker affinity than brexpiprazole.[3] Antagonism at this receptor is associated with sedation and weight gain.
-
Muscarinic M₁ Receptors: Both drugs have a negligible affinity for M₁ muscarinic receptors, indicating a low potential for anticholinergic side effects.[3][7]
Experimental Protocols
The receptor binding affinities (Ki values) presented in this guide are primarily determined using radioligand binding assays . The following is a generalized protocol for such an experiment.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (this compound or brexpiprazole) for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from recombinant cell lines or animal brain tissue).
-
A radiolabeled ligand ([³H]-ligand) known to bind specifically to the target receptor.
-
The unlabeled test compound (this compound or brexpiprazole) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
A scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells containing the receptor of interest and isolate the cell membranes through centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Signaling Pathways
The functional activity of this compound and brexpiprazole at their target receptors initiates downstream signaling cascades that ultimately produce their therapeutic effects. The following diagrams illustrate the primary signaling pathways associated with the key receptors modulated by these drugs.
Conclusion
This compound and brexpiprazole, while sharing a primary mechanism of D₂ receptor partial agonism, exhibit distinct receptor binding profiles that likely underlie their differential clinical effects. Brexpiprazole's higher affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors, coupled with its lower intrinsic activity at the D₂ receptor, represents a refinement in the pharmacological profile of this class of drugs.[3][4] This detailed comparison of their receptor binding affinities and functional activities provides a foundation for further research into the development of more targeted and tolerable antipsychotic medications.
References
- 1. Update on the Mechanism of Action of this compound: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein-coupled Receptors (GPCRs) as Potential Therapeutics for Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Integrated approaches to understanding antipsychotic drug action at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
validating the pro-cognitive effects of aripiprazole in comparison to other atypical antipsychotics
For Immediate Release
A comprehensive review of clinical and preclinical data suggests that aripiprazole, a third-generation atypical antipsychotic, exhibits a distinct pro-cognitive profile compared to other commonly prescribed atypical antipsychotics such as olanzapine (B1677200), risperidone (B510), and quetiapine (B1663577). This guide synthesizes findings from multiple studies, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying neurobiological pathways to offer a clear comparison for researchers, scientists, and drug development professionals.
This compound's unique mechanism of action, characterized by partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, alongside antagonism at 5-HT2A receptors, is thought to contribute to its cognitive-enhancing effects. These effects are observed across several cognitive domains, including verbal learning, working memory, and executive function, with a profile that in some instances appears more favorable than that of other atypical antipsychotics.
Comparative Efficacy on Cognitive Domains: A Data-Driven Overview
Clinical studies have demonstrated varying effects of different atypical antipsychotics on cognitive function in patients with schizophrenia. The following tables summarize the quantitative outcomes from key comparative trials.
| Cognitive Domain | This compound vs. Olanzapine | Key Findings | Citation |
| Verbal Learning | This compound showed a significant improvement from baseline, with a between-group effect favoring this compound over olanzapine, particularly within the first 8 weeks of treatment. | A study involving 169 patients with schizophrenia or schizoaffective disorder demonstrated that the this compound group had significantly greater improvement in verbal learning compared to the olanzapine group. | [1] |
| Executive Function | Neither this compound nor olanzapine showed significant improvement from baseline in executive functioning. | In the same open-label study, no differential treatment effects were observed for executive function between the two groups. | [1] |
| General Cognitive Functioning | Both this compound and olanzapine groups showed improvement from baseline, with no significant differential treatment effects. | The effects on general cognitive functioning were found to be stable over a 26-week period for both treatment arms. | [1] |
| Mental Speed | This compound treatment led to a significant improvement in mental speed as compared to olanzapine. | A 10-week comparative study of 40 patients showed a highly significant decrease in the Stroop effect value with this compound, indicating improved mental speed. | [2][3] |
| Visual-Spatial Constructive Ability | Patients treated with this compound displayed highly significant improvement in this domain. | The same 10-week study found significant improvements in the Rey's Complex Figure Test copy domain for the this compound group. | [2] |
| Verbal Fluency | The olanzapine group showed highly significant improvement in category and phonemic fluency. | In contrast to its effects on mental speed, this compound did not show significant improvement in this domain compared to olanzapine. | [2] |
| Cognitive Domain | This compound vs. Risperidone | Key Findings | Citation |
| Processing Speed | This compound treatment produced a greater effect on patients' processing speed compared to risperidone. | An 8-week randomized, open-label study with 80 schizophrenia patients showed the this compound group performed better on the symbol substitution task. | [4] |
| Working Memory | This compound was superior to risperidone on reaction time for emotional and non-emotional working memory tasks. | The same 8-week study demonstrated faster reaction times for the this compound group in working memory assessments. | [4] |
| Multiple Cognitive Domains | Risperidone produced cognitive benefits in all five assessed domains (verbal learning and memory, visual learning and memory, working memory, processing speed, and selective attention). | A study on first-episode drug-naïve schizophrenic patients showed broader cognitive improvements with risperidone. | [5] |
| Visual Learning and Memory & Working Memory | This compound showed significant improvement in these two domains. | In the same study with first-episode patients, this compound's effects were more focused on visual learning and working memory. | [5] |
| Executive Function | The this compound group showed better scores for the executive function domain at a 3-year follow-up. | A longitudinal study of 115 patients with a first episode of psychosis indicated different long-term cognitive trajectories, with this compound favoring executive function. | [6] |
| Cognitive Domain | This compound vs. Quetiapine | Key Findings | Citation |
| Olfactory Memory (Animal Model) | Quetiapine reversed MK-801-induced olfactory memory impairment, while this compound did not show a significant effect. | A preclinical study in female mice suggested a superior effect of quetiapine in this specific cognitive paradigm. | [7][8] |
| General Cognition | One study suggested that quetiapine achieved the most favorable overall cognitive improvement compared to this compound, olanzapine, and risperidone. | Data from 129 patients in multiple trials indicated a potential advantage for quetiapine in broad cognitive enhancement. | [9] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for the key cognitive assessment tools are provided below.
Brief Assessment of Cognition in Schizophrenia (BACS)
The BACS is a cognitive battery designed to be administered in approximately 30-35 minutes. It assesses cognitive domains most relevant to functional outcomes in schizophrenia. The battery includes tests for:
-
Verbal Memory: List Learning
-
Working Memory: Digit Sequencing Task
-
Motor Speed: Token Motor Task
-
Verbal Fluency: Category Instances and Controlled Oral Word Association Test
-
Attention and Speed of Information Processing: Symbol Coding
-
Executive Function: Tower of London
Wisconsin Card Sorting Test (WCST)
The WCST is a measure of executive function, specifically set-shifting or cognitive flexibility.
-
Procedure: Participants are presented with a number of stimulus cards and are asked to match them to key cards based on a rule (color, form, or number) that they are not explicitly told. The rule changes after a set number of correct sorts.
-
Scoring: The test is scored based on the number of categories achieved, perseverative errors (continuing to sort by a previous rule), and non-perseverative errors.
Stroop Color and Word Test
This test assesses selective attention and cognitive flexibility.
-
Procedure: The test typically consists of three parts:
-
Word Reading: The participant reads words of colors printed in black ink.
-
Color Naming: The participant names the color of patches of ink.
-
Incongruent Color-Word: The participant is shown color words printed in an ink of a different color (e.g., the word "RED" printed in blue ink) and must name the ink color, not the word.
-
-
Scoring: The score is based on the time taken and the number of errors in the incongruent condition compared to the control conditions, which reflects the "Stroop effect" or interference.
Trail Making Test (TMT)
The TMT is a test of visual attention and task switching.
-
Procedure:
-
Part A: The participant must draw lines to connect consecutively numbered circles.
-
Part B: The participant must draw lines to connect circles, alternating between numbers and letters in ascending order (1-A-2-B, etc.).
-
-
Scoring: The time taken to complete each part is recorded. The difference in time between Part B and Part A is considered an indicator of executive function.
Rey-Osterrieth Complex Figure Test (ROCF)
The ROCF assesses visuospatial constructional ability and visual memory.
-
Procedure:
-
Copy: The participant is asked to copy a complex geometric figure.
-
Immediate Recall: After a short delay, the participant is asked to reproduce the figure from memory.
-
Delayed Recall: After a longer interval (e.g., 20-30 minutes), the participant is again asked to draw the figure from memory.
-
-
Scoring: The drawing is scored based on the accuracy and placement of 18 distinct elements of the figure.
Continuous Performance Test (CPT)
The CPT is a measure of sustained and selective attention.
-
Procedure: A series of stimuli (e.g., letters, numbers, or shapes) are presented on a computer screen. The participant is instructed to respond (e.g., by pressing a button) when a target stimulus appears and to withhold a response for non-target stimuli.
-
Scoring: Measures include the number of correct responses (hits), omission errors (misses), and commission errors (false alarms).
Verbal Fluency Test
This test assesses an individual's ability to retrieve information from their lexicon.
-
Procedure:
-
Phonemic (Letter) Fluency: The participant is asked to generate as many words as possible beginning with a specific letter (e.g., "F," "A," "S") within a set time (usually 60 seconds per letter).
-
Semantic (Category) Fluency: The participant is asked to generate as many words as possible belonging to a specific category (e.g., "animals," "fruits") within a set time.
-
-
Scoring: The score is the total number of correct words produced for each condition.
Signaling Pathways and Mechanisms of Pro-Cognitive Action
This compound's distinct pharmacological profile is central to its effects on cognition. The following diagrams illustrate the key signaling pathways involved.
This compound's partial agonism at the D2 receptor results in a "dopamine system stabilizer" effect. In hyperdopaminergic states (thought to be present in the mesolimbic pathway in schizophrenia), it acts as a functional antagonist, reducing dopamine's effects. In hypodopaminergic states (hypothesized in the prefrontal cortex), it acts as a functional agonist, increasing dopaminergic tone. This modulation is believed to be crucial for its pro-cognitive effects. A study by Pan et al. (2015) showed that this compound can increase the phosphorylation of GSK3β in the prefrontal cortex, a mechanism implicated in cognitive function.[10][11][12] It also antagonizes dopamine-induced β-arrestin 2 recruitment, further distinguishing its signaling profile from full agonists and antagonists.[13]
As a partial agonist at 5-HT1A receptors, this compound can modulate serotonergic activity, which is intricately linked to cognitive processes.[14] Activation of 5-HT1A receptors can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which in turn can phosphorylate the transcription factor CREB (cAMP response element-binding protein).[15] This can lead to increased expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which are vital for synaptic plasticity and cognitive function.
This compound's antagonism of 5-HT2A receptors is a key feature it shares with other atypical antipsychotics. This action is thought to contribute to its antipsychotic efficacy and may also play a role in its cognitive effects. Blockade of 5-HT2A receptors can lead to an increase in dopamine release, particularly in the prefrontal cortex, which is crucial for executive functions.[16] This mechanism may work in concert with its D2 partial agonism to enhance cognitive performance.
Conclusion
The available evidence indicates that this compound possesses a unique pro-cognitive profile that distinguishes it from other atypical antipsychotics. Its ability to improve verbal learning, processing speed, and working memory, as demonstrated in several comparative studies, highlights its potential as a valuable therapeutic option for patients in whom cognitive deficits are a major concern. The distinct signaling cascades activated by its partial agonism at D2 and 5-HT1A receptors, coupled with 5-HT2A antagonism, provide a plausible neurobiological basis for these clinical observations. Further large-scale, double-blind, randomized controlled trials are warranted to definitively establish the comparative cognitive efficacy of this compound and to elucidate the full spectrum of its impact on cognitive functioning in individuals with schizophrenia and other psychiatric disorders.
References
- 1. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of serotonin 5-HT2A receptors in memory and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Physiological Role of 5-HT2A Receptors in Working Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. jneurosci.org [jneurosci.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Unique Effects of Acute this compound Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unique Effects of Acute this compound Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unique Effects of Acute this compound Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats | PLOS One [journals.plos.org]
- 13. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antipsychotic this compound is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quetiapine and this compound signal differently to ERK, p90RSK and c-Fos in mouse frontal cortex and striatum: role of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Aripiprazole Shows a More Favorable Metabolic Profile Than Olanzapine in Diet-Induced Obesity Models
A comparative analysis of preclinical data reveals that aripiprazole has a demonstrably lower impact on key metabolic parameters compared to olanzapine (B1677200) in animal models of diet-induced obesity. While both antipsychotics can be associated with weight gain, studies consistently show olanzapine induces more significant dyslipidemia and alterations in glucose homeostasis, often independent of weight gain. These findings offer crucial insights for researchers and drug development professionals investigating the metabolic side effects of atypical antipsychotics.
A comprehensive review of preclinical studies utilizing diet-induced obese animal models highlights a consistent pattern of metabolic disruption with olanzapine treatment, which is notably less pronounced with this compound. Olanzapine has been shown to induce hyperphagia, leading to significant weight gain, increased adiposity, and hyperleptinemia.[1][2] In contrast, while this compound has also been associated with some weight gain in certain models, its effects on lipid and glucose metabolism are generally less severe.[3][4]
One of the most striking differences observed is the impact on lipid profiles. Olanzapine treatment consistently leads to elevated serum triglycerides, an effect that has been demonstrated to occur independently of weight gain.[3] This suggests a direct influence of olanzapine on lipid metabolism. Studies have shown that olanzapine activates lipogenic gene expression in the liver and adipose tissue.[3][5] Specifically, olanzapine has been found to upregulate the expression of stearoyl-CoA desaturase 1 (SCD-1), a key enzyme in the synthesis of monounsaturated fatty acids, contributing to increased triglyceride levels.[6] this compound, on the other hand, does not appear to induce these same changes in lipogenic gene expression and has been shown to have a neutral or even slightly favorable effect on serum lipid profiles in some studies.[3]
Regarding glucose metabolism, the data also favors this compound. Chronic olanzapine administration has been linked to mild insulin (B600854) resistance, hyperinsulinemia, and in some cases, elevated blood glucose levels.[1][2][7] In contrast, studies on this compound have reported no significant alterations in fasting glucose levels and in some instances, a reduction in serum insulin.[3]
These preclinical findings in diet-induced obesity models are crucial for understanding the underlying mechanisms of the metabolic side effects associated with these drugs and for the development of safer antipsychotic medications. The distinct metabolic profiles of this compound and olanzapine observed in these models provide a valuable platform for investigating the specific signaling pathways involved in these adverse effects.
Comparative Metabolic Effects: this compound vs. Olanzapine
| Metabolic Parameter | This compound | Olanzapine | Key Findings |
| Body Weight | Increased weight gain observed in some studies.[3][4] | Consistently induces hyperphagia and significant weight gain.[1][2][3][6][7] | Olanzapine generally leads to more substantial weight gain than this compound. |
| Triglycerides | No significant elevation; some studies show a slight reduction.[3] | Significantly elevates serum triglycerides, independent of weight gain.[3][8][7] | Olanzapine has a direct and significant adverse effect on triglyceride levels. |
| Cholesterol | Slight reduction in serum cholesterol in some studies.[3] | Generally no significant changes in total cholesterol. | Neither drug consistently shows a major impact on total cholesterol in these models. |
| Fasting Glucose | No significant effect on fasting glucose levels.[3] | Can lead to elevated glucose levels.[7] | Olanzapine poses a greater risk for hyperglycemia. |
| Insulin | Statistically significant reduction in serum insulin in some studies.[3] | Induces hyperinsulinemia and mild insulin resistance.[1][2][6][7] | Olanzapine negatively impacts insulin sensitivity. |
| Lipogenic Gene Expression | No significant effect.[3] | Upregulates lipogenic genes (e.g., SCD-1) in liver and adipose tissue.[3][6] | Olanzapine directly promotes lipid synthesis at the molecular level. |
Experimental Protocols
Diet-Induced Obesity (DIO) Model
A common methodology to induce obesity in rodent models involves feeding the animals a high-fat diet (HFD) for a period of several weeks prior to and during drug administration.
-
Animals: Typically, adult female Sprague-Dawley or Wistar rats, or C57BL/6J mice are used.[1][9]
-
Housing: Animals are often individually housed to allow for accurate measurement of food intake.[9]
-
Diet: A diet with a high percentage of calories from fat (e.g., 45-60%) is provided ad libitum to induce the obese phenotype. A control group is typically fed a standard chow diet.
-
Acclimation: Animals are allowed to acclimate to the housing conditions and the respective diets for a period before the start of the drug treatment.
Drug Administration
-
Route of Administration: Olanzapine and this compound are often administered orally, mixed into a palatable vehicle like cookie dough or peanut butter to ensure voluntary consumption.[1][9] In some studies, intraperitoneal (i.p.) injections are used.
-
Dosage: Dosages are selected based on previous studies and are intended to be clinically relevant. For example, olanzapine might be administered at doses ranging from 1 to 8 mg/kg/day, while this compound doses could range from 2 to 8 mg/kg/day.[1][4]
-
Treatment Duration: The treatment period can vary from subchronic (e.g., 13 days) to chronic (e.g., 7 weeks or longer).[3][6]
Metabolic Parameter Assessment
-
Body Weight and Food Intake: Measured daily or weekly throughout the study.[4]
-
Blood Sampling: Blood samples are typically collected after a fasting period.
-
Biochemical Analysis: Serum or plasma is analyzed for levels of glucose, insulin, triglycerides, total cholesterol, and other relevant lipids using standard enzymatic assays.[3]
-
Gene Expression Analysis: At the end of the study, tissues such as the liver and adipose tissue are collected for analysis of gene expression levels of key metabolic regulators (e.g., SCD-1, SREBP-1) using techniques like real-time PCR.[3][6]
-
Glucose and Insulin Tolerance Tests: These tests are often performed to assess glucose homeostasis and insulin sensitivity.
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate a typical experimental workflow and the proposed signaling pathways.
References
- 1. Research Portal [scholarship.libraries.rutgers.edu]
- 2. Hormonal and metabolic effects of olanzapine and clozapine related to body weight in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterisation of olanzapine-induced weight gain and effect of this compound vs olanzapine on body weight and prolactin secretion in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Long-term administration of olanzapine induces adiposity and increases hepatic fatty acid desaturation protein in female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic administration of olanzapine induces metabolic and food intake alterations: a mouse model of the atypical antipsychotic-associated adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olanzapine, but not this compound, weight-independently elevates serum triglycerides and activates lipogenic gene expression in female rats | Publicación [silice.csic.es]
- 9. Antipsychotic drug-induced weight gain: development of an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative proteomics to identify unique signaling pathways modulated by aripiprazole
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the signaling pathways uniquely modulated by the atypical antipsychotic aripiprazole, supported by available experimental data. We delve into proteomic and related studies to illuminate how this compound's molecular action differs from other antipsychotics like risperidone (B510) and olanzapine (B1677200).
This compound stands out in the landscape of antipsychotic medications due to its unique mechanism of action, primarily as a partial agonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[1][2] This distinct pharmacological profile is believed to underpin its clinical efficacy and tolerability. Growing evidence suggests that beyond its primary receptor targets, this compound modulates multiple intracellular signaling pathways in a manner distinct from other antipsychotics.[1][3] This guide synthesizes findings from comparative studies to highlight these unique signaling pathways.
Comparative Data on Protein and Gene Expression Modulation
To facilitate a clear comparison, the following tables summarize quantitative data from studies comparing the effects of this compound with other atypical antipsychotics on various molecular targets.
Table 1: Comparative Effects of this compound and Risperidone on Microglial Signaling Molecules
| Target Molecule | Drug Effect (this compound) | Drug Effect (Risperidone) | Experimental System |
| Cd200 mRNA | No significant change | Increased expression in MIA model | Organotypic cortical cultures |
| Cx3cl1 mRNA | Elevated gene levels | No significant change | Organotypic cortical cultures |
| Cx3cr1 mRNA | Elevated gene levels | No significant change | Organotypic cortical cultures |
| Il-1β mRNA (LPS-stimulated) | Reduced increase | Reduced increase | Organotypic cortical cultures |
| Il-6 mRNA (LPS-stimulated) | Reduced increase | Reduced increase | Organotypic cortical cultures |
| Cd206 mRNA (LPS-stimulated) | Enhanced expression | No significant change | Organotypic cortical cultures |
| Tgf-β mRNA (LPS-stimulated) | Enhanced expression | Enhanced expression | Organotypic cortical cultures |
| IL-6 protein release (LPS-stimulated) | More pronounced reduction | Reduction | Organotypic cortical cultures |
| IL-10 protein release (LPS-stimulated) | More pronounced modulation | Modulation | Organotypic cortical cultures |
Data synthesized from a study on organotypic cortical cultures, where "MIA" refers to a maternal immune activation model.[4]
Table 2: Comparative Effects of this compound and Olanzapine on Adipocyte Gene Expression
| Target Gene | Drug Effect (this compound) | Drug Effect (Olanzapine) | Experimental System |
| Adipocyte Differentiation | Inhibited at supra-therapeutic concentrations | No effect | Human adipocyte culture |
| Glucose Uptake | Impaired | No effect | Human adipocyte culture |
| Fatty Acid Oxidation Markers | Increased expression | No effect | Human adipocyte culture |
| Leptin mRNA | No significant change | Increased expression | Human adipocyte culture |
Data synthesized from a study on human adipocyte differentiation.[5]
Table 3: Comparative Effects of this compound and Haloperidol/Risperidone on Microglial Metabolism
| Metabolic Parameter | Drug Effect (this compound) | Drug Effect (Haloperidol & Risperidone) | Experimental System |
| Glycolytic Activity | Reduced | Increased | BV-2 microglial cells |
| mTORC1 Activity (p-p70S6K/p70S6K ratio) | Reduced | Increased | BV-2 microglial cells |
Data from a study on the immunometabolic properties of BV-2 microglial cells.[6]
Unique Signaling Pathways Modulated by this compound
Based on the comparative data, this compound appears to uniquely modulate pathways related to neuroinflammation, microglial activity, and cellular metabolism.
One key area of distinction is its interaction with neuron-microglia communication systems. This compound was found to upregulate the fractalkine signaling pathway (CX3CL1-CX3CR1), which is crucial for maintaining microglial quiescence and synaptic function.[4] This contrasts with risperidone, which instead influenced the CD200-CD200R pathway.[4] this compound also demonstrated a more potent anti-inflammatory effect in a neuroinflammation model, particularly in modulating cytokine release.[4]
References
- 1. A comparative proteomics analysis of rat mitochondria from the cerebral cortex and hippocampus in response to antipsychotic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood plasma proteomic modulation induced by olanzapine and risperidone in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Label-Free Proteomic Analysis of Protein Changes in the Striatum during Chronic Ethanol Use and Early Withdrawal [frontiersin.org]
- 4. Prenatal Immune Challenge Differentiates the Effect of this compound and Risperidone on CD200–CD200R and CX3CL1–CX3CR1 Dyads and Microglial Polarization: A Study in Organotypic Cortical Cultures [mdpi.com]
- 5. Effects of the second-generation antipsychotic drugs this compound and olanzapine on human adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Haloperidol, Risperidone, and this compound on the Immunometabolic Properties of BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aripiprazole in a Laboratory Setting: A Safety and Operational Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of aripiprazole in a laboratory environment. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following step-by-step guidance is designed to directly address operational questions regarding the handling and disposal of this compound waste.
Quantitative Environmental and Toxicity Data
To facilitate a clear understanding of the environmental impact of this compound, the following data has been compiled. This information underscores the importance of proper disposal to mitigate potential ecological risks.
| Parameter | Value | Reference Notes |
| Persistence | ||
| DT50 (Total System) | 30.9 - 177 days | Based on OECD 308 studies in two different sediments. This indicates that this compound is slowly degraded in the environment.[1] |
| Bioaccumulation | ||
| Log Kow (Octanol-Water Partition Coefficient) | 2.70 - 2.95 (pH 5-7) | Indicates a low potential for bioconcentration in aquatic species.[1] |
| Bioconcentration Factor (BCF) | Estimated 53.9 – 85.7 | As the estimated BCF is less than 500, this compound is considered to have a low potential for bioaccumulation.[1] |
| Aquatic Toxicity | ||
| Chronic Toxicity (Crustaceans) | NOEC: 2.61 µg/L (Daphnia magna) | The No-Observed-Effect-Concentration (NOEC) for the most sensitive species tested (Daphnia magna) indicates very high chronic toxicity.[1] |
| Acute Toxicity (Fish) | LC50: > 120 mg/L (96 h) | The lethal concentration for 50% of the fish population, indicating lower acute toxicity compared to its chronic effects.[2] |
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting, from the point of generation to final disposal.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Procedures
The following procedures are based on Safety Data Sheet (SDS) recommendations and general laboratory hazardous waste management guidelines.[1][3][4]
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.[3]
2. Waste Segregation:
-
This compound waste must be segregated at the point of generation.
-
DO NOT dispose of this compound down the drain or in the regular trash.[5] This is to prevent environmental contamination, as this compound has very high chronic toxicity to aquatic life.[1]
-
Keep this compound waste separate from other incompatible chemical waste streams to avoid dangerous reactions.
3. Containerization:
-
Place all this compound waste, including unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, into a designated hazardous waste container.
-
The container must be made of a material compatible with this compound and be in good condition with a secure, leak-proof lid.[3]
4. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the chemical name "this compound," the date of accumulation, and the name and location of the generating laboratory.
5. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from sources of ignition and incompatible materials.[1]
6. Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary method of disposal for this compound is through an approved waste disposal plant, which typically involves incineration.[1][4]
7. Accidental Spills:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, labeled hazardous waste container for disposal.[1]
-
Consult local regulations for specific spill cleanup and disposal requirements.[1]
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a pharmaceutical compound and for developing stability-indicating analytical methods. The following are outlines of experimental protocols for subjecting this compound to various stress conditions.
Objective: To determine the degradation pathways of this compound under stress conditions.
General Procedure: A stock solution of this compound (e.g., 1.0 mg/mL) is prepared. Aliquots of this solution are then subjected to the following stress conditions for a specified duration (e.g., 48 hours) at a controlled temperature.[6] Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to identify and quantify any degradation products.[6][7]
1. Acid Hydrolysis:
-
Methodology: this compound solution is mixed with an equal volume of an acidic solution (e.g., 1 M HCl) and kept at ambient or elevated temperature.[6]
-
Observation: Degradation of this compound has been observed under acidic conditions.[5][7]
2. Base Hydrolysis (Alkaline Conditions):
-
Methodology: this compound solution is mixed with an equal volume of a basic solution (e.g., 1 M NaOH) and maintained at a specific temperature.[6]
-
Observation: this compound has been found to degrade under basic stress.[5][7]
3. Oxidative Degradation:
-
Methodology: this compound solution is treated with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[6]
-
Observation: Significant degradation occurs under oxidative conditions, with the formation of products such as N-oxide.[7][8][9]
4. Thermal Degradation:
-
Methodology: A solid sample of this compound or a solution in a suitable solvent is exposed to high temperatures (e.g., 80°C) and high relative humidity (e.g., 90%).[6]
-
Observation: this compound has been found to degrade under heat stress.[7]
5. Photolytic Degradation:
-
Methodology: this compound solution is exposed to a specific intensity of light, such as 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 W·h/m², as per ICH Q1B guidelines.[6]
-
Observation: this compound has been reported to be stable under photolytic conditions in some studies.[7][9]
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Safe Handling of Aripiprazole: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Aripiprazole in a laboratory setting. Adherence to these procedural guidelines is critical to ensure personal safety and minimize occupational exposure.
This compound is an atypical antipsychotic agent. While therapeutically useful, it presents several hazards in a laboratory context. It is harmful if swallowed, may cause skin and serious eye irritation, and can lead to respiratory tract irritation upon inhalation of dust particles.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][3] Therefore, strict adherence to safety protocols is mandatory.
Occupational Exposure and Toxicity Data
The following table summarizes key quantitative safety data for this compound. Researchers should note the discrepancies in reported values across different safety data sheets and consult their institution's safety officer for guidance on establishing internal safety limits.
| Data Point | Value | Source(s) |
| Occupational Exposure Limit (OEL) | 8-hour Time-Weighted Average (TWA): 0.3 mg/m³ | [4] |
| Note: Some sources state that no occupational exposure limits have been established. | [5][6] | |
| Acute Toxicity: Oral LD50 (Rat) | 953 mg/kg | [3] |
| Note: A conflicting value of 196 mg/kg has also been reported. | [7] |
Operational and Disposal Plan
This section provides step-by-step guidance for the safe handling and disposal of this compound.
Engineering Controls
-
Ventilation: Always handle this compound powder in a certified chemical fume hood or other appropriate local exhaust ventilation system to control airborne levels.[1][5] General laboratory ventilation should be matched to the conditions of use.[4]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in any area where this compound is handled.[1]
Personal Protective Equipment (PPE)
The selection of PPE is dependent on the physical form of the substance and the specific laboratory procedure. The diagram below illustrates a decision-making workflow for PPE selection.
Caption: PPE Selection Workflow for Handling this compound.
-
Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles that conform to NIOSH (US) or EN 166 (EU) standards.[2][3][5] A face shield may be necessary for procedures with a high risk of splashing.[2]
-
Skin Protection:
-
Respiratory Protection: Respiratory protection is required when dust is generated.[3][6] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or during spill cleanup.[1][4]
Procedural, Step-by-Step Guidance
A. Receiving and Storage
-
Inspect incoming containers for damage or leaks before accepting the shipment.
-
Store this compound in a tightly closed, properly labeled container.[1][3]
-
Keep the container in a dry, well-ventilated, and secure area.[3][5] Some suppliers recommend storage at -20°C.[3]
B. Weighing and Handling Powder
-
Perform all manipulations that may generate dust, such as weighing, inside a chemical fume hood.[5]
-
Use tools and techniques that minimize dust generation.[8]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly with soap and water after handling is complete.[1][3]
C. Accidental Spill Response
-
Evacuate: Immediately alert personnel in the area and evacuate non-essential staff.[3][4]
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[1][5]
-
Contain: Prevent the spilled material from entering drains or waterways.[3][9]
-
Clean-up:
-
For small powder spills, gently dampen the material with water to prevent dust from becoming airborne.[8]
-
Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[5][9] Use a vacuum cleaner equipped with a HEPA filter.[8]
-
Clean the affected area thoroughly to remove any residual contamination.[5]
-
Disposal Plan
-
Waste Classification: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.[9]
-
Containerization: Collect waste in sealed, clearly labeled containers suitable for hazardous materials.
-
Disposal: Do not empty into drains or release into the environment.[7][9] Arrange for disposal through a licensed professional waste disposal service, ensuring compliance with all local, regional, and national regulations.[3][9]
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ajantapharmausa.com [ajantapharmausa.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. camberpharma.com [camberpharma.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
